p-Menthane
Description
This compound is a clear liquid. (NTP, 1992)
This compound is a terpenoid fundamental parent and a monoterpene.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane | |
|---|---|---|
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InChI |
InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 | |
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InChI Key |
CFJYNSNXFXLKNS-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1CCC(CC1)C(C)C | |
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Molecular Formula |
C10H20 | |
| Record name | P-MENTHANE | |
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DSSTOX Substance ID |
DTXSID9025530, DTXSID30884219, DTXSID50883709 | |
| Record name | 1-Isopropyl-4-methylcyclohexane | |
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| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |
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| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
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Molecular Weight |
140.27 g/mol | |
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Physical Description |
P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline] | |
| Record name | P-MENTHANE | |
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| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
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| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |
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| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |
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| Record name | 1-Isopropyl-4-methylcyclohexane | |
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Boiling Point |
170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg | |
| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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| Record name | p-Menthane | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C | |
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| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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| Record name | p-Menthane | |
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Density |
0.8039 AT 20 °C/4 °C | |
| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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Vapor Pressure |
2.69 [mmHg] | |
| Record name | 1-Isopropyl-4-methylcyclohexane | |
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CAS No. |
99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4 | |
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| Record name | trans-p-Menthane | |
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| Record name | P-MENTHANE | |
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| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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| Record name | p-Menthane | |
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Melting Point |
-89.84 °C, -87.6 °C | |
| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
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| Record name | p-Menthane | |
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Foundational & Exploratory
An In-depth Technical Guide to the p-Menthane Biosynthesis Pathway in Mentha Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core p-menthane biosynthesis pathway in Mentha species, with a focus on peppermint (Mentha x piperita). The document details the enzymatic cascade, presents quantitative data for key components, and outlines detailed experimental protocols for the study of this significant metabolic pathway.
The this compound Biosynthesis Pathway: From Primary Metabolism to Menthol
The biosynthesis of this compound monoterpenes, with (-)-menthol as a principal end-product in peppermint, is a specialized metabolic process occurring predominantly within the secretory cells of peltate glandular trichomes on the plant's aerial surfaces.[1] This intricate pathway involves a series of eight enzymatic steps that convert the universal C10 monoterpene precursor, geranyl diphosphate (GPP), into a variety of this compound structures.[2][3] The subcellular compartmentalization of this pathway is a key feature, involving the leucoplasts, endoplasmic reticulum, mitochondria, and cytosol.[1]
The pathway initiates in the leucoplasts where GPP is cyclized to form (-)-limonene, the first committed intermediate.[2] Following transport to the endoplasmic reticulum, a hydroxylation event occurs, setting the stage for a series of redox reactions and an isomerization in the cytosol and mitochondria, ultimately leading to the formation of menthol and its stereoisomers.[1][4]
Pathway Visualization
Figure 1: The this compound Biosynthesis Pathway in Mentha piperita.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymes and metabolites of the this compound biosynthesis pathway in Mentha species.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ | Cofactor | Optimum pH |
| (-)-Limonene Synthase (LS) | M. piperita | Geranyl Diphosphate | 1.8[5] | 0.3[6] | - | Mg²⁺ or Mn²⁺ | ~6.7[5] |
| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | M. piperita | (-)-trans-Carveol | 1.8 ± 0.2[7] | 0.02[7] | - | NAD⁺ | 10.5[4] |
| (-)-trans-Isopiperitenol | 72[8] | - | - | NAD⁺ | 10.5[4] | ||
| NAD⁺ | 410 ± 29[7] | - | - | - | 10.5[4] | ||
| (+)-Pulegone Reductase (PR) | M. piperita | (+)-Pulegone | 2.3[9] | 1.8[9] | - | NADPH | 5.0[9] |
| NADPH | 6.9[9] | - | - | - | 5.0[9] | ||
| (-)-Menthone:(-)-Menthol Reductase (MMR) | M. piperita | (-)-Menthone | 3.0[3] | 0.6[3] | - | NADPH | ~7.0[3] |
| (+)-Isomenthone | 41[3] | - | - | NADPH | ~7.0[3] | ||
| NADPH | 0.12[3] | - | - | - | ~7.0[3] | ||
| (-)-Menthone:(+)-Neomenthol Reductase (MNMR) | M. piperita | (-)-Menthone | 674[3] | 0.06[3] | - | NADPH | 9.3[3] |
| (+)-Isomenthone | >1000[3] | - | - | NADPH | 9.3[3] | ||
| NADPH | 10[3] | - | - | - | 9.3[3] |
Table 2: Metabolite Concentrations in Mentha piperita Essential Oil
| Metabolite | Relative Abundance (%) |
| (-)-Menthone | 29.01[10] |
| (-)-Menthol | 5.58[10] |
| Menthyl acetate | 3.34[10] |
| Menthofuran | 3.01[10] |
| 1,8-Cineole | 2.40[10] |
| (+)-Isomenthone | 2.12[10] |
| (-)-Limonene | 2.10[10] |
| α-Pinene | 1.56[10] |
| Germacrene-D | 1.50[10] |
| β-Pinene | 1.25[10] |
| Sabinene | 1.13[10] |
| (+)-Pulegone | 1.12[10] |
Table 3: Relative Gene Expression in Response to Elicitors in Mentha piperita
| Gene | Elicitor | Time Point | Relative Expression Change |
| Geranyl Diphosphate Synthase (GDS) | Chitosan | - | Down-regulated[11] |
| (-)-Limonene Synthase (LS) | Chitosan | - | Down-regulated[11] |
| (-)-Menthone:(-)-Menthol Reductase (MMR) | Chitosan | 72 h | Up-regulated[11] |
| Multiple pathway genes | Gibberellic Acid | - | Down-regulated[11] |
| Multiple pathway genes | Methyl Jasmonate | 72 h | Up-regulated[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.
Isolation of Glandular Trichomes
This protocol is adapted from methods for isolating glandular trichomes for enzymatic and molecular analysis.[12][13]
Materials:
-
Young Mentha leaves
-
Grinding buffer: 50 mM HEPES (pH 7.4), 200 mM sorbitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 1% (w/v) polyvinylpyrrolidone (PVP-40)
-
Glass beads (425-600 µm)
-
Nylon filters (e.g., 100 µm and 20 µm)
-
Centrifuge
Procedure:
-
Harvest young, expanding leaves and immediately immerse them in ice-cold grinding buffer.
-
Gently abrade the leaf surface with a soft brush in the buffer to release the glandular trichomes.
-
Alternatively, for larger scale preparations, leaves can be gently stirred with glass beads in the grinding buffer.
-
Filter the resulting suspension through a series of nylon filters to separate trichomes from larger leaf debris. A 100 µm filter can be used first, followed by collection of the trichomes on a 20 µm filter.
-
Wash the collected trichomes on the filter with fresh, ice-cold grinding buffer.
-
Resuspend the trichomes in a minimal volume of buffer and centrifuge at low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the trichome secretory cells.
-
The resulting pellet can be used for protein or RNA extraction.
Enzyme Assay for (+)-Pulegone Reductase (PR)
This protocol is based on the characterization of pulegone reductase from Mentha piperita.[7][14][15]
Materials:
-
Partially purified enzyme extract from glandular trichomes
-
Assay buffer: 50 mM KH₂PO₄, 10% sorbitol, 1 mM DTT, pH 7.5
-
(+)-Pulegone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (for NADPH regeneration system)
-
n-Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a 0.4 mL reaction mixture containing the assay buffer, 10 mM NADPH, a NADPH regenerating system (6 mM glucose-6-phosphate and 20 U glucose-6-phosphate dehydrogenase), and the enzyme extract (e.g., 30 µM).
-
Add a 0.2 mL overlay of n-hexane to the reaction mixture.
-
Initiate the reaction by adding the substrate, (+)-pulegone, to a final concentration of 20 µM.
-
Incubate the reaction at 31°C for 1 hour with gentle stirring.
-
Terminate the reaction by freezing the vial at -20°C.
-
Thaw the sample and vortex to extract the products into the n-hexane layer.
-
Analyze the n-hexane layer by GC-MS to identify and quantify the products, (-)-menthone and (+)-isomenthone.
Metabolite Profiling by GC-MS
This protocol provides a general method for the analysis of monoterpenes from Mentha essential oil.[10][16]
Materials:
-
Mentha leaf tissue or isolated essential oil
-
Solvent for extraction (e.g., n-hexane or dichloromethane)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Extraction:
-
For essential oil, dilute a small volume in a suitable solvent (e.g., 1 µL in 1 mL of hexane).
-
For leaf tissue, homogenize a known weight of fresh or dried tissue in a solvent. Dry the extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injector: Set to a temperature of 250°C.
-
Oven Program: A typical program starts at a low temperature (e.g., 50-60°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240-280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library data (e.g., NIST, Wiley).
-
Quantify the relative abundance of each compound by integrating the peak areas.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the this compound biosynthesis pathway in Mentha species.
Figure 2: General experimental workflow for studying this compound biosynthesis.
Conclusion
The this compound biosynthesis pathway in Mentha species is a highly regulated and compartmentalized process that leads to the production of a diverse array of valuable monoterpenes. Understanding the enzymes, their kinetics, and the overall regulation of this pathway is crucial for applications in metabolic engineering, drug development, and the flavor and fragrance industries. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and manipulate this fascinating biosynthetic route.
References
- 1. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. Isopiperitenol dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]
- 14. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4S-limonene synthase from the oil glands of spearmint (Mentha spicata). cDNA isolation, characterization, and bacterial expression of the catalytically active monoterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of p-Menthane and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of p-Menthane (1-isopropyl-4-methylcyclohexane), focusing on their structural characteristics, physicochemical properties, and thermodynamic stability. While this compound itself has limited documented biological activity, its derivatives are prevalent in medicinal chemistry and fragrance science. A thorough understanding of the stereochemistry of the parent this compound scaffold is therefore crucial for the rational design and synthesis of novel therapeutic agents and other commercially valuable compounds.
Introduction to the Stereoisomerism of this compound
This compound is a saturated monocyclic monoterpene characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The presence of two stereocenters at these positions gives rise to two geometric isomers: cis-p-Menthane and trans-p-Menthane. In the cis isomer, the methyl and isopropyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.
These geometric isomers are diastereomers and thus have different physical and chemical properties. Their relative stability is primarily dictated by the conformational preferences of the substituents on the cyclohexane ring.
Physical and Chemical Properties
The separation of cis- and trans-p-Menthane can be challenging due to their similar boiling points. The compound is generally encountered as a mixture of these isomers.[1] It is a colorless liquid with a characteristic fennel-like odor.[1] this compound is insoluble in water but soluble in organic solvents like alcohol, ether, benzene, and petroleum ether.[1][2]
Table 1: Physical Properties of this compound Stereoisomers
| Property | cis-p-Menthane | trans-p-Menthane | Mixture of Isomers |
| CAS Number | 6069-98-3[3] | 1678-82-6[4] | 99-82-1[4] |
| Molecular Formula | C₁₀H₂₀[3] | C₁₀H₂₀[4] | C₁₀H₂₀[4] |
| Molecular Weight | 140.27 g/mol [3] | 140.27 g/mol [4] | 140.27 g/mol [4] |
| Boiling Point | 171-172 °C @ 760 mmHg[3] | Not specified | 170.9 °C @ 725 mmHg[2] |
| Density | Not specified | Not specified | 0.8039 g/cm³ @ 20 °C[5] |
| Refractive Index (n²⁰/D) | Not specified | Not specified | 1.4431[5] |
| Melting Point | Not specified | Not specified | -89.84 °C to -87.6 °C[2] |
| Flash Point | 44.7 °C (TCC)[3] | Not specified | 48.36 °C (estimated)[2] |
Conformational Analysis and Thermodynamic Stability
The thermodynamic stability of the this compound stereoisomers is best understood by analyzing their chair conformations. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. Substituents on the chair can occupy either axial or equatorial positions. Due to steric hindrance, bulkier groups prefer the more spacious equatorial position.
The energetic penalty for a substituent to be in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[3] For the substituents of this compound, the A-values are approximately:
The larger A-value of the isopropyl group indicates a stronger preference for the equatorial position compared to the methyl group.[6]
trans-p-Menthane
For trans-1-isopropyl-4-methylcyclohexane, the most stable conformation is the one where both the isopropyl and methyl groups are in equatorial positions. This arrangement minimizes steric strain and 1,3-diaxial interactions. The alternative chair conformation would force both bulky groups into axial positions, resulting in significant steric hindrance and making this conformation highly unfavorable. Therefore, trans-p-Menthane exists almost exclusively in the diequatorial conformation, rendering it the more stable isomer.[7][8]
cis-p-Menthane
In the case of cis-1-isopropyl-4-methylcyclohexane, one substituent must be in an axial position while the other is equatorial. Due to its larger A-value, the bulkier isopropyl group will preferentially occupy the equatorial position to minimize steric interactions, forcing the smaller methyl group into the axial position.[9] While this is the more stable conformation for the cis isomer, the presence of the axial methyl group introduces 1,3-diaxial interactions, making it less stable overall compared to the diequatorial trans isomer.[9]
Caption: Chair conformations of trans- and cis-p-Menthane.
Experimental Protocols
Synthesis
A general method for the synthesis of this compound is the catalytic hydrogenation of p-cymene or limonene.[1] This procedure typically yields a mixture of cis and trans isomers.
Protocol: Hydrogenation of p-Cymene
-
Materials: p-Cymene, catalyst (e.g., Raney nickel, platinum, or copper and aluminum oxides), high-pressure reactor (autoclave), solvent (e.g., ethanol or isopropanol), hydrogen gas.[1]
-
Procedure: a. The p-cymene and a suitable solvent are charged into the high-pressure reactor. b. The catalyst is carefully added to the mixture. c. The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air. d. The reactor is pressurized with hydrogen gas to the desired pressure. e. The mixture is heated to the target temperature while stirring. f. The reaction is monitored by measuring hydrogen uptake or by periodic sampling and analysis (e.g., by GC-MS). g. Upon completion, the reactor is cooled, and the pressure is carefully released. h. The reaction mixture is filtered to remove the catalyst. i. The solvent is removed from the filtrate by distillation to yield the crude this compound product, which is a mixture of cis and trans isomers.
Separation of Stereoisomers
The separation of the cis and trans isomers of this compound can be achieved by fractional distillation or preparative gas chromatography, exploiting the small differences in their boiling points and vapor pressures.
Protocol: Separation by Fractional Distillation
-
Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column), a heating mantle with a stirrer, a condenser, a collection flask, and a thermometer.
-
Procedure: a. The mixture of this compound isomers is placed in the distillation flask. b. The apparatus is assembled, ensuring all joints are properly sealed. c. The mixture is heated to a gentle boil. d. The distillation is carried out slowly to allow for the establishment of a temperature gradient in the column, which is essential for efficient separation. e. Fractions are collected at different temperature ranges. The composition of each fraction is analyzed by gas chromatography to determine the ratio of cis to trans isomers. f. Fractions enriched in the desired isomer are combined. The process may need to be repeated to achieve high purity.
Characterization
The individual stereoisomers of this compound are typically characterized using a combination of spectroscopic techniques.
Protocol: Characterization by NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃). b. Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to confirm the connectivity and assign the signals to specific protons and carbons. The stereochemistry can be confirmed by Nuclear Overhauser Effect (NOE) experiments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): a. Sample Preparation: A dilute solution of the purified isomer is prepared in a volatile solvent (e.g., hexane or dichloromethane). b. Data Acquisition: The sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the compound from any residual impurities, and the mass spectrometer provides information on the molecular weight and fragmentation pattern, which can be used to confirm the structure.
Caption: General workflow for the synthesis, separation, and characterization of this compound stereoisomers.
Biological Activity and Signaling Pathways
There is a notable lack of specific data in the scientific literature regarding the biological activities and signaling pathway interactions of the individual stereoisomers of this compound. Research in this area has predominantly focused on hydroxylated derivatives of this compound.
For instance, this compound-3,8-diol (PMD), a well-known insect repellent, has stereoisomers with varying levels of efficacy. It is believed to exert its repellent effect by interacting with the olfactory receptors of insects.[10] Other this compound derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[11]
The absence of biological data for the parent this compound stereoisomers represents a significant knowledge gap and an opportunity for future research. The well-defined stereochemistry and conformational rigidity of the this compound scaffold make it an attractive template for the design of new pharmacologically active molecules. Future studies could involve the screening of pure cis- and trans-p-Menthane in various biological assays to explore their potential therapeutic applications.
Conclusion
The stereoisomers of this compound, cis and trans, exhibit distinct physical properties and thermodynamic stabilities due to their different spatial arrangements. The trans isomer is the more stable of the two, as it can adopt a low-energy diequatorial chair conformation. While detailed experimental protocols for the stereoselective synthesis and separation of these isomers are not widely published, general methodologies can be applied. The biological activities of the this compound stereoisomers remain largely unexplored, presenting a promising avenue for future research in drug discovery and development. A thorough understanding of the fundamental stereochemical principles outlined in this guide is essential for any researcher working with this important class of monoterpenes.
References
- 1. This compound-3,8-diol, cis-1,3,trans-1,4- [webbook.nist.gov]
- 2. This compound-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. 1-Methyl-4-isopropylcyclohexane | C10H20 | CID 7459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. brainly.in [brainly.in]
- 8. homework.study.com [homework.study.com]
- 9. grokipedia.com [grokipedia.com]
- 10. kbfi.ee [kbfi.ee]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources and Isolation of p-Menthane Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menthane monoterpenes, including commercially significant compounds like menthol, limonene, carvone, and this compound-3,8-diol (PMD), are a vital class of plant-derived specialized metabolites.[1][2] They are extensively utilized in the pharmaceutical, cosmetic, and food industries for their distinct aromas and therapeutic properties, such as anti-inflammatory and insect-repellent activities.[1][3][4] This technical guide provides a detailed examination of the primary natural sources of this compound derivatives and the core methodologies for their extraction, isolation, and purification. It includes structured quantitative data, detailed experimental protocols, and logical workflow diagrams to support research and development applications.
Natural Sources of this compound Derivatives
This compound derivatives are predominantly found in the essential oils of various plants, where they are synthesized and stored in specialized structures like glandular trichomes, secretory cavities, and resin ducts.[1][5] The commercial viability of a plant source is dictated by the concentration of the target compound within its essential oil. Key botanical sources are detailed below.
| This compound Derivative | Primary Natural Source(s) | Genus/Species | Typical Concentration in Essential Oil |
| (-)-Menthol | Corn Mint, Peppermint | Mentha arvensis, Mentha × piperita | M. arvensis is the primary source, with oil containing 70-80% menthol.[6] |
| (R)-(+)-Limonene | Citrus Fruits | Citrus sinensis (Sweet Orange), Citrus limon (Lemon) | Found in the peel; yields can be ~1.13% from orange peels and 0.76% from lemon peels.[7][8] |
| (+)-Carvone | Caraway, Spearmint | Carum carvi, Mentha spicata | A dominant constituent in the essential oils of these plants.[1][9] |
| This compound-3,8-diol (PMD) | Lemon-scented Gum | Corymbia citriodora (formerly Eucalyptus citriodora) | The unrefined essential oil contains only 1-2% PMD but is rich in citronellal (up to 80-98%), which is converted to PMD.[10] |
| Pulegone | Pennyroyal | Mentha pulegium | A major component of pennyroyal oil.[1] |
| 1,8-Cineole (Eucalyptol) | Eucalyptus, Rosemary | Eucalyptus globulus, Rosmarinus officinalis | A major constituent of Eucalyptus oil (70-90%).[11] |
Isolation and Purification Methodologies
The isolation of this compound derivatives from plant sources is a multi-step process that begins with the extraction of the crude essential oil, followed by purification techniques to isolate the compound of interest.
Extraction of Crude Essential Oil
The initial step involves extracting the volatile essential oils from the raw plant material. Steam distillation is the most common and commercially significant method.
Experimental Protocol: Steam Distillation of Essential Oils [12][13][14]
-
Preparation of Plant Material: Harvest plant material at the optimal growth stage. For improved extraction efficiency, air-dry the material for 24-48 hours to reduce water content and chop it into smaller pieces to increase the surface area.[14]
-
Apparatus Setup: Assemble a steam distillation unit, which consists of a boiling flask (to generate steam), a biomass flask (containing the plant material), a still head, a condenser, and a receiver (separatory funnel).[12]
-
Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the biomass, causing the volatile, low-boiling-point this compound compounds to vaporize.[13][15] This occurs at a temperature below 100°C, which prevents the thermal degradation of the target compounds.[16][17]
-
Condensation: Direct the vapor mixture of steam and essential oil through a water-cooled condenser. The vapor cools and condenses back into a liquid.[18]
-
Separation: Collect the condensate in the receiver. The essential oil, being hydrophobic and less dense than water, will naturally separate and form a distinct layer on top of the aqueous layer (hydrosol).[6][12] The oil layer can then be physically separated.
-
Drying: Treat the collected essential oil with a drying agent like anhydrous sodium sulfate to remove any residual water.[19]
Purification and Isolation of Specific Derivatives
The crude essential oil is a complex mixture. Further purification is required to isolate individual this compound derivatives in high purity.
Experimental Protocol 1: Fractional Distillation [13][20][21]
This technique separates compounds based on differences in their boiling points and is often performed under vacuum to reduce the boiling temperatures and prevent thermal degradation.[21]
-
Apparatus: Use a fractional distillation column (e.g., packed with Raschig rings) connected to a reboiler flask containing the crude essential oil, a condenser, and a vacuum pump.[21]
-
Heating and Vaporization: Gently heat the crude oil in the reboiler under reduced pressure. The component with the lowest boiling point will vaporize first.[20]
-
Fractionation: As the vapor rises through the column, it cools, condenses, and re-vaporizes multiple times. This process enriches the most volatile component at the top of the column.[21]
-
Collection: Collect the condensed vapor (distillate) in separate fractions. By carefully controlling the temperature and pressure, different compounds can be isolated in distinct fractions.[22] For example, this method is used to separate menthol from menthone and other terpenes in mint oil.[19]
Experimental Protocol 2: Fractional Crystallization (for (-)-Menthol) [6][19]
This is the primary industrial method for isolating high-purity (-)-menthol from Mentha arvensis oil.
-
Pre-treatment: Ensure the crude mint oil is free of moisture by passing it through anhydrous sodium sulfate.[19]
-
Cooling: Place the moisture-free oil in a sealed container and gradually cool it in a freezer. The temperature is slowly reduced to as low as -45°C over a period of up to 48 hours.[6][23] This slow cooling process promotes the formation of large (-)-menthol crystals.[6]
-
Separation: The resulting slurry, containing menthol crystals and the remaining liquid oil (dementholised oil), is separated using a centrifuge.[6]
-
Drying: The separated crystals are washed and dried under a controlled temperature to yield pure (-)-menthol flakes or crystals.[6]
Experimental Protocol 3: Column Chromatography [24]
Column chromatography is a versatile technique used to isolate compounds with high purity based on their differential adsorption to a stationary phase.
-
Column Preparation: Pack a glass column with a stationary phase, typically silica gel, which is effective for separating non-polar to medium-polar terpenes. The silica gel is made into a slurry with a non-polar solvent (mobile phase), such as n-hexane, and poured into the column.
-
Sample Loading: Dissolve the crude essential oil or a specific fraction from distillation in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[25]
-
Elution: Pass the mobile phase through the column. The compounds in the mixture will travel down the column at different rates based on their polarity and interaction with the silica gel. Non-polar compounds like limonene will elute first.[25] A gradient of solvents with increasing polarity (e.g., by slowly adding ethyl acetate to hexane) can be used to elute more polar compounds.
-
Fraction Collection: Collect the eluent in sequential fractions.
-
Analysis: Analyze each fraction using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the pure target compound.[25][24] Combine the pure fractions and evaporate the solvent to obtain the isolated this compound derivative.
Biosynthesis and Conversion Pathways
This compound derivatives are synthesized in plants via the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids.[1] This pathway produces the universal C5 precursors that are ultimately converted to the this compound skeleton.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. injasr.org [injasr.org]
- 9. Biosynthesis and Biotechnology of High-Value this compound Monoterpenes, Including Menthol, Carvone, and Limonene. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. engineering.iastate.edu [engineering.iastate.edu]
- 13. Extraction process, separation and identification of menthol in peppermint oil. [plantextractwholesale.com]
- 14. distillique.co.za [distillique.co.za]
- 15. Steam Distillation | doTERRA Essential Oils [doterra.com]
- 16. ijrar.org [ijrar.org]
- 17. Extracting limonene from oranges | Class experiment | RSC Education [edu.rsc.org]
- 18. rockymountainoils.com [rockymountainoils.com]
- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 20. Power of Fractional Distillation Capability at Mane Kancor [manekancor.com]
- 21. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What Is A Fractional Distillation Unit For Essential oils? [tycoremachine.com]
- 23. CN107778142B - Purification process of menthol and dementholized peppermint oil - Google Patents [patents.google.com]
- 24. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. column-chromatography.com [column-chromatography.com]
Spectroscopic Data of p-Menthane Compounds: A Technical Guide for Researchers
Introduction
The p-Menthane scaffold, a saturated monocyclic monoterpene, is a fundamental structural motif in a vast array of natural products and synthetic compounds of significant interest in the pharmaceutical and flavor/fragrance industries. The precise characterization of these compounds is paramount for quality control, drug development, and mechanistic studies. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound derivatives. Due to a scarcity of publicly available experimental data for the parent this compound, this guide synthesizes data from various substituted this compound compounds to provide a representative understanding of their spectroscopic features.
Data Presentation
The following tables summarize representative spectroscopic data for various this compound derivatives. It is important to note that the specific chemical shifts, absorption frequencies, and fragmentation patterns will vary depending on the nature and position of substituents on the this compound ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Data of Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| (-)-Menthol | CDCl₃ | 0.81 | d, J = 7.2 Hz | 3H | CH₃ | [1] |
| 0.84-1.03 | m | 8H | Ring CH, CH₂ | [1] | ||
| 1.07-1.15 | m | - | Ring CH, CH₂ | [1] | ||
| Perillaketone | CDCl₃ | 1.80 | s | 3H | CH₃ | [1] |
| 1.77 | s | 3H | CH₃ | [1] | ||
| 1.60-2.60 | m | 5H | H-3, 4, 5 | [1] |
¹³C NMR Data of Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |
| Perillaketone | CDCl₃ | 199.78 | C-2 | [1] |
| 146.69 | C-8 | [1] | ||
| 144.60 | C-6 | [1] | ||
| 135.42 | C-1 | [1] | ||
| 110.44 | C-9 | [1] | ||
| 43.14 | C-3 | [1] | ||
| 42.46 | C-4 | [1] | ||
| 31.23 | C-5 | [1] | ||
| 20.42 | C-10 | [1] | ||
| 15.71 | C-7 | [1] | ||
| This compound-1,8-diol | DMSO-d₆ | Data not fully available | - | [2] |
Infrared (IR) Spectroscopy Data
Characteristic IR Absorption Bands for Functional Groups in this compound Derivatives
| Functional Group | Vibration | Frequency (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| C-H (Alkane) | Stretching | 2850-3000 | Strong |
| C=O (Ketone) | Stretching | 1680-1750 | Strong |
| C-O (Alcohol, Ether) | Stretching | 1050-1250 | Strong |
Note: The exact position and intensity of these bands can be influenced by the molecular structure and intermolecular interactions.
Mass Spectrometry (MS) Data
Key Mass Spectral Fragments of Selected this compound Derivatives
| Compound | Ionization Mode | m/z | Interpretation | Reference |
| This compound | EI | 140 | [M]⁺ | [3] |
| 99 | [M-C₃H₅]⁺ | [3] | ||
| 98 | [M-C₃H₆]⁺ | [3] | ||
| 83 | [M-C₄H₉]⁺ | [3] | ||
| 56 | [C₄H₈]⁺ | [3] | ||
| 57 | [C₄H₉]⁺ | [3] | ||
| This compound-1,3,8-triol | EI (Predicted) | 188 | [M]⁺ (Weak or absent) | [4] |
| 170 | [M-H₂O]⁺ | [4] | ||
| 152 | [M-2H₂O]⁺ | [4] | ||
| This compound-3,8-diol | EI | 172 | [M]⁺ | [5] |
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring spectroscopic data for this compound compounds. These protocols are based on standard analytical techniques for organic molecules.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7]
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).[6]
-
The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.[6]
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.[6]
-
Data Points: 32k.[6]
-
Pulse Angle: 90°.[6]
-
Relaxation Delay: 1-2 seconds.[6]
-
Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.[6]
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.[6]
-
Data Points: 64k.[6]
-
Pulse Angle: 30-45°.[6]
-
Relaxation Delay: 2-5 seconds.[6]
-
Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.[6]
2D NMR Experiments: For unambiguous structure determination, a suite of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the functional groups present in a molecule.[9]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.[6]
Sample Preparation:
-
Liquid Samples (Neat): A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[6]
-
ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.[10]
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[6]
Sample Introduction:
-
Direct Infusion: The sample, dissolved in a suitable solvent, is directly infused into the ionization source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable this compound compounds, GC provides excellent separation prior to MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC is the preferred separation technique.
Ionization Methods:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar this compound derivatives, often resulting in a prominent molecular ion peak.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that can be used for less polar compounds.[6]
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).[6]
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion or other prominent ions to induce fragmentation and obtain further structural information.[6]
Mandatory Visualization
The following diagrams illustrate the logical workflows for spectroscopic data acquisition and analysis.
Caption: Overall workflow for spectroscopic analysis of this compound compounds.
Caption: Logical flow for structure elucidation using NMR data.
Conclusion
The spectroscopic characterization of this compound compounds is a critical aspect of their study in various scientific disciplines. While a comprehensive public database of experimental spectra for all this compound derivatives is not yet available, the application of standardized NMR, IR, and MS protocols, as outlined in this guide, provides a robust framework for their unambiguous identification. The combination of these techniques allows for the determination of the molecular formula, the identification of functional groups, and the detailed elucidation of the stereochemistry of these important molecules. For novel this compound compounds, the public deposition of their spectral data is highly encouraged to enrich the scientific record and facilitate future research.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Methyl-4-isopropylcyclohexane | C10H20 | CID 7459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound-3,8-diol, cis-1,3,trans-1,4- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Architecture of Scent: A Technical Guide to p-Menthane Monoterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure, nomenclature, and analysis of p-Menthane monoterpenoids. This class of naturally occurring compounds, found extensively in the plant kingdom, has garnered significant interest for its diverse biological activities, ranging from fragrance and flavoring agents to potent insect repellents and potential therapeutic agents.[1][2] This document offers a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing complex relationships to support ongoing research and development efforts.
Core Chemical Structure and Nomenclature
The foundational structure of all this compound monoterpenoids is the this compound skeleton, which consists of a cyclohexane ring substituted with a methyl group at position 1 and an isopropyl group at position 4.[3] The numbering of the carbon atoms in the cyclohexane ring is crucial for the systematic naming of its derivatives. The carbon atom bearing the methyl group is designated as C1, and the ring is numbered sequentially, assigning the lowest possible number to the carbon with the isopropyl group (C4).
The diverse array of this compound monoterpenoids arises from variations in the degree of saturation of the cyclohexane ring and the presence of various functional groups, most commonly hydroxyl, carbonyl, and ether linkages. Stereoisomerism is a prominent feature of this class, with the chiral centers at C1, C2, and C4 giving rise to a multitude of stereoisomers, each potentially exhibiting distinct biological properties.[4][5]
Examples of Prominent this compound Monoterpenoids:
-
Menthol: A saturated this compound monoterpenoid with a hydroxyl group at C3. It is widely known for its cooling sensation and is a key component of peppermint oil.[2][6]
-
Limonene: An unsaturated this compound monoterpenoid with double bonds at C1-C2 and C8-C9. It is a major constituent of citrus fruit peels and is used extensively in the food and fragrance industries.[1][2]
-
Carvone: An unsaturated this compound monoterpenoid with a carbonyl group at C2 and a double bond at C8-C9. It is the main component of spearmint oil.[1][2]
-
This compound-3,8-diol (PMD): A saturated this compound diol with hydroxyl groups at C3 and C8. It is a highly effective and naturally derived insect repellent.[4][7]
Physicochemical and Spectroscopic Data
The physicochemical properties and spectroscopic data of this compound monoterpenoids are fundamental for their identification, characterization, and application. The following tables summarize key data for representative compounds.
Table 1: Physicochemical Properties of Selected this compound Monoterpenoids
| Property | This compound | (-)-Menthol | (+)-Limonene | This compound-3,8-diol (PMD) |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀O | C₁₀H₁₆ | C₁₀H₂₀O₂ |
| Molecular Weight ( g/mol ) | 140.27 | 156.27 | 136.23 | 172.26 |
| CAS Number | 99-82-1 | 2216-51-5 | 5989-27-5 | 42822-86-6 |
| Appearance | Colorless liquid | White crystalline solid | Colorless liquid | Colorless solid |
| Boiling Point (°C) | 168 | 214.6 | 176 | ~270 |
| Melting Point (°C) | -87.5 | 42-45 | -74.3 | 80-85 |
| Density (g/cm³) | 0.808 | 0.890 | 0.841 | ~1.009 |
| logP (Octanol/Water) | 4.95 | 3.3 | 4.35 | 1.5-2.0 |
Note: Some values are approximate and can vary depending on the specific isomer and experimental conditions.
Table 2: Illustrative Spectroscopic Data for this compound-3,8-diol (PMD)
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR (CDCl₃, ppm) | δ 0.8-1.3 (m, CH₃ groups), 1.4-2.2 (m, CH₂ and CH groups on the ring), 3.5-4.0 (m, CH-OH protons), Broad singlets for -OH protons. The exact chemical shifts and coupling constants are highly dependent on the specific stereoisomer.[8] |
| ¹³C NMR (CDCl₃, ppm) | Signals in the range of δ 20-50 for the aliphatic carbons of the ring and substituents. Signals around δ 70-80 correspond to the carbons bearing the hydroxyl groups (C3 and C8).[9] |
| IR (KBr, cm⁻¹) | Broad absorption band around 3300-3400 due to O-H stretching of the hydroxyl groups. Strong C-H stretching bands around 2850-2960. C-O stretching bands in the 1000-1100 region.[10] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 172 may be weak or absent. Characteristic fragmentation patterns include the loss of water (M-18) and the loss of the isopropyl group. The base peak is often at m/z 59, corresponding to the [C(CH₃)₂OH]⁺ fragment. |
Experimental Protocols
Extraction and Isolation of this compound Monoterpenoids from Plant Material
This protocol provides a general framework for the extraction and isolation of polar this compound monoterpenoids, such as this compound-3,8-diol, from plant sources like Mentha canadensis.[1][11]
1. Plant Material Preparation:
- Harvest aerial parts of the plant during the flowering stage.
- Air-dry the material in a well-ventilated area away from direct sunlight for 7-10 days.
- Grind the dried plant material into a coarse powder.
2. Extraction:
- De-fatting (Optional): Macerate the powdered plant material in n-hexane for 24 hours to remove non-polar compounds. Filter and discard the hexane fraction.[1]
- Methanol Extraction: Macerate the de-fatted plant material in 80% methanol for 48 hours at room temperature with occasional stirring.
- Filter the mixture and repeat the extraction on the plant residue twice more with fresh methanol.
- Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
3. Purification by Liquid-Liquid Partitioning:
- Suspend the crude methanolic extract in distilled water.
- Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
- n-hexane to remove remaining non-polar impurities.
- Dichloromethane to extract compounds of intermediate polarity.
- Ethyl acetate, which is expected to contain the more polar this compound monoterpenoids.[11]
4. Isolation by Column Chromatography:
- Dry the ethyl acetate fraction and adsorb it onto silica gel.
- Prepare a silica gel column packed with n-hexane.
- Load the sample onto the column and elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and combine fractions containing the target compound.
- Further purification can be achieved by recrystallization or preparative HPLC.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound monoterpenoids in essential oils or extracts.[12][13][14]
1. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Capillary column: A non-polar column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. GC Conditions:
- Injector Temperature: 250°C
- Injection Mode: Split or splitless, depending on sample concentration.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min) to separate compounds with different boiling points.
3. MS Conditions:
- Ion Source Temperature: 230°C
- Ionization Energy: 70 eV
- Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis of target compounds.
4. Sample Preparation:
- Dilute the essential oil or extract in a suitable solvent (e.g., dichloromethane, hexane, or methanol) to a concentration appropriate for GC-MS analysis.
- For quantitative analysis, prepare a series of calibration standards of the target this compound monoterpenoid.
5. Data Analysis:
- Identify the this compound monoterpenoids by comparing their retention times and mass spectra with those of authentic standards or with spectral libraries (e.g., NIST, Wiley).
- For quantitative analysis, construct a calibration curve by plotting the peak area of the target compound against its concentration.
Signaling Pathways and Logical Relationships
The biological effects of many this compound monoterpenoids, particularly their insect repellent properties, are mediated through interactions with the insect's olfactory system.[3][15] The following diagrams illustrate a generalized workflow for evaluating insect repellency and a proposed signaling pathway for this compound monoterpenoid-induced aversion in insects.
The repellent effect of this compound monoterpenoids like PMD is believed to be initiated by their interaction with specific olfactory receptors (ORs) located on the antennae of insects.[3][15] This interaction triggers a signaling cascade within the olfactory receptor neurons (ORNs), leading to an aversive behavioral response.
This guide provides a foundational understanding of this compound monoterpenoids, offering valuable data and protocols for researchers in natural product chemistry, pharmacology, and entomology. The continued exploration of this diverse class of compounds holds significant promise for the development of new and improved products in a variety of industrial and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repellent activities of stereoisomers of this compound-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Repellent activities of stereoisomers of this compound-3,8-diols Against " by Stephen S. Barasa, Isaiah O. Ndiege et al. [thehive.icipe.org]
- 6. Menthol - Wikipedia [en.wikipedia.org]
- 7. In silico stereo-electronic analysis of PMD (this compound-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reception of odors and repellents in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Architecture of p-Menthane Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p-menthane skeleton is the foundational structure for a diverse array of monoterpenes, including the commercially significant compound menthol. The biosynthesis of these molecules, extensively studied in plants of the Mentha genus (peppermint), involves a series of intricate enzymatic steps, subcellular compartmentalization, and precise regulatory mechanisms. This technical guide provides an in-depth exploration of the core enzymatic reactions that forge the this compound framework, offering quantitative data, detailed experimental protocols, and visual pathway representations to facilitate advanced research and development.
The Core Biosynthetic Pathway: From Acyclic Precursors to the this compound Ring
The journey to the this compound skeleton begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol 4-phosphate (MEP) pathway within plant plastids. A cascade of enzymatic reactions then transforms these linear precursors into the characteristic cyclic this compound structure and its various oxygenated derivatives. The principal pathway, as elucidated in Mentha x piperita leading to the formation of (-)-menthol, is outlined below.
Diagram: this compound Biosynthesis Pathway
Caption: The core enzymatic pathway for the biosynthesis of the this compound skeleton.
Quantitative Enzymatic Data
The efficiency and specificity of each enzymatic step are critical determinants of the final monoterpene profile. The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway from Mentha species.
Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes
| Enzyme | EC Number | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH |
| Geranyl Diphosphate Synthase (GPPS) | 2.5.1.1 | IPP | 5.8 ± 0.6 | 0.45 ± 0.02 | ~7.5 |
| DMAPP | 3.5 ± 0.4 | ||||
| (-)-Limonene Synthase (LS) | 4.2.3.16 | Geranyl Diphosphate | 1.8 | 0.3 | ~6.7[1] |
| (-)-Limonene-3-Hydroxylase (L3H) | 1.14.14.82 | (-)-Limonene | Data not available | Data not available | ~7.5 |
| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | 1.1.1.223 | (-)-trans-Isopiperitenol | 72 | 0.06 | 10.5 |
| NAD⁺ | 410 ± 29 | ||||
| (-)-Isopiperitenone Reductase (IPR) | 1.3.1.82 | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5[2] |
| NADPH | 2.2 | ||||
| (+)-cis-Isopulegone Isomerase (IPI) | 5.3.3.1 | (+)-cis-Isopulegone | Data not available | Data not available | Data not available |
| (+)-Pulegone Reductase (PR) | 1.3.1.81 | (+)-Pulegone | 2.3 | 1.8 | 5.0[2] |
| NADPH | 6.9 | ||||
| (-)-Menthone Reductase (MR) | 1.1.1.208 | (-)-Menthone | 3.0 | 0.6 | ~7.0[3] |
| NADPH | 0.12 |
Note: Kinetic data can vary depending on the specific experimental conditions and the source of the enzyme. Data for (-)-Limonene-3-Hydroxylase and (+)-cis-Isopulegone Isomerase from the native Mentha piperita pathway are not well-defined in the literature.
Detailed Experimental Protocols
The following section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the this compound biosynthetic pathway.
Protocol 1: Heterologous Expression and Purification of Recombinant Monoterpene Synthases (e.g., Limonene Synthase)
This protocol describes a general procedure for producing active recombinant monoterpene synthases in Escherichia coli.
Diagram: Workflow for Recombinant Enzyme Production
Caption: A typical workflow for the expression and purification of recombinant enzymes.
1. Gene Cloning:
-
Amplify the coding sequence of the target monoterpene synthase from a Mentha cDNA library using PCR. The N-terminal plastid transit peptide is typically removed for expression in E. coli.
-
Clone the PCR product into a suitable expression vector, such as pET-28a, which often includes a polyhistidine tag for purification.
-
Transform the construct into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.
2. Protein Expression:
-
Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
-
Harvest the cells by centrifugation.
3. Protein Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM).
-
Elute the recombinant protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
Protocol 2: Activity Assay for (-)-Limonene Synthase
This assay measures the conversion of geranyl diphosphate (GPP) to (-)-limonene.
1. Reaction Mixture:
-
Assay Buffer: 25 mM HEPES, pH 7.0, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol.
-
Substrate: 10 µM Geranyl Diphosphate (GPP).
-
Enzyme: 1-5 µg of purified (-)-Limonene Synthase.
2. Assay Procedure:
-
In a glass vial, combine the assay buffer and the enzyme.
-
Overlay the aqueous phase with an organic solvent (e.g., pentane or hexane) to trap the volatile product.
-
Initiate the reaction by adding the GPP substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by vortexing to extract the product into the organic layer.
-
Separate the organic layer for analysis.
3. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Column: A non-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient suitable for separating monoterpenes (e.g., start at 60°C, ramp to 240°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.
-
Identification and Quantification: Identify (-)-limonene by comparing its retention time and mass spectrum to an authentic standard. Quantify the product using an internal standard and a calibration curve.
Protocol 3: Activity Assay for Cytochrome P450 (-)-Limonene-3-Hydroxylase
This assay is more complex as it requires a reconstituted microsomal system or co-expression with a cytochrome P450 reductase.
1. Reconstituted System:
-
Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.5), purified (-)-Limonene-3-Hydroxylase (as a microsomal preparation or purified protein), purified cytochrome P450 reductase, 1.5 mM NADPH, and 50 µM (-)-limonene (added in a solvent like ethanol or DMSO).
2. Assay Procedure:
-
Combine the buffer, hydroxylase, and reductase.
-
Pre-incubate at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding NADPH.
-
Incubate for a defined period (e.g., 30-60 minutes) with shaking.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate or hexane).
3. Product Analysis:
-
Analyze the extracted products by GC-MS as described in Protocol 2 to identify and quantify (-)-trans-isopiperitenol.
Protocol 4: Activity Assay for Dehydrogenases and Reductases (General)
This protocol can be adapted for (-)-trans-isopiperitenol dehydrogenase, (-)-isopiperitenone reductase, (+)-pulegone reductase, and (-)-menthone reductase. The principle is to monitor the change in absorbance of the pyridine nucleotide cofactor (NAD⁺/NADH or NADP⁺/NADPH) at 340 nm.
1. Reaction Mixture:
-
Buffer: A buffer with the optimal pH for the specific enzyme (see Table 1).
-
Substrate: The specific monoterpene substrate at a concentration around its K_m_ value.
-
Cofactor: NAD⁺ or NADP⁺ for dehydrogenases; NADH or NADPH for reductases (typically 100-200 µM).
-
Enzyme: A suitable amount of purified enzyme.
2. Assay Procedure:
-
In a quartz cuvette, combine the buffer, substrate, and cofactor.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding the enzyme and mixing quickly.
-
Record the change in absorbance at 340 nm over time. The oxidation of NADH/NADPH to NAD⁺/NADP⁺ results in a decrease in absorbance, while the reverse reaction causes an increase.
3. Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient for NADPH/NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Determine kinetic parameters by measuring the initial rates at varying substrate concentrations.
Conclusion
The enzymatic pathway leading to the this compound skeleton is a testament to the intricate and highly regulated nature of plant secondary metabolism. This guide provides a foundational understanding of the key enzymatic steps, their quantitative characteristics, and the experimental approaches required for their study. While significant progress has been made, particularly in elucidating the menthol biosynthetic pathway in peppermint, further research is needed to fully characterize all the enzymes involved, especially the elusive (+)-cis-isopulegone isomerase. A deeper understanding of these enzymatic mechanisms will undoubtedly pave the way for innovative applications in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals and fine chemicals.
References
An In-depth Technical Guide to the Precursor Molecules in p-Menthane Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p-menthane monoterpenes are a diverse class of natural products with significant applications in the pharmaceutical, flavor, and fragrance industries. Found predominantly in plants of the Mentha genus (mints), these C10 isoprenoids are synthesized through a complex and highly regulated biosynthetic pathway. This technical guide provides a detailed examination of the precursor molecules and the core enzymatic reactions leading to the formation of the this compound skeleton, with a focus on quantitative data and experimental methodologies to aid in research and development.
The Core Biosynthetic Pathway of this compound Monoterpenes
The biosynthesis of this compound monoterpenes originates from primary metabolism and involves enzymes localized in different subcellular compartments, primarily the plastids and the endoplasmic reticulum of specialized secretory cells in glandular trichomes.
Precursor Supply: The Methylerythritol Phosphate (MEP) Pathway
The journey to this compound biosynthesis begins with the universal C5 building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are predominantly synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate, intermediates of glycolysis, to produce IPP and DMAPP.[3]
Formation of the C10 Precursor: Geranyl Pyrophosphate (GPP)
The first committed step towards monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) .[4] In mint species, GPPS is a heterodimeric enzyme localized in the leucoplasts of secretory cells in the glandular trichomes.[4][5]
The Committed Step: Cyclization of GPP to (-)-Limonene
The formation of the this compound skeleton is initiated by the cyclization of the linear GPP molecule. In peppermint and spearmint, this crucial step is catalyzed by (-)-Limonene Synthase (LS) , which converts GPP to (-)-4S-limonene.[6][7] This reaction is a significant branch point, as limonene serves as the precursor for a wide array of this compound derivatives.[8] The stereochemistry of the limonene product is determined by the specific limonene synthase enzyme.[6]
Downstream Modifications: Hydroxylations, Dehydrogenations, and Reductions
Following the formation of (-)-limonene, a series of enzymatic modifications, including hydroxylations, dehydrogenations, and reductions, lead to the vast diversity of this compound monoterpenes. These reactions are catalyzed by various enzyme classes, including cytochrome P450 monooxygenases, dehydrogenases, and reductases.
For instance, in peppermint, the biosynthesis of (-)-menthol proceeds through the following key steps:
-
Hydroxylation: (-)-Limonene is hydroxylated at the C3 position by (-)-limonene-3-hydroxylase , a cytochrome P450 monooxygenase, to yield (-)-trans-isopiperitenol.[5][9]
-
Dehydrogenation: The hydroxyl group of (-)-trans-isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase to form (-)-isopiperitenone.[3][8]
-
Reduction: The double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase to produce (+)-cis-isopulegone.
-
Isomerization: (+)-cis-isopulegone is isomerized to (+)-pulegone.
-
Reduction: The exocyclic double bond of (+)-pulegone is reduced by (+)-pulegone reductase to yield (-)-menthone and (+)-isomenthone.[10][11][12]
-
Reduction: Finally, (-)-menthone is reduced by (-)-menthone reductase to produce the final product, (-)-menthol.[1][13]
Quantitative Data: Enzyme Kinetics
The efficiency and specificity of the enzymes in the this compound biosynthetic pathway are crucial for determining the final composition of the essential oil. The following table summarizes the kinetic parameters for several key enzymes from Mentha species.
| Enzyme | Species | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Geranyl Diphosphate Synthase (GPPS) | Mentha piperita | DMAPP | - | - | [14] |
| IPP | - | - | [14] | ||
| (-)-Limonene Synthase (LS) | Mentha spicata | Geranyl Pyrophosphate | - | 0.3 | [15] |
| (-)-Isopiperitenol/(-)-Carveol Dehydrogenase | Mentha piperita | (-)-trans-carveol | 1.8 ± 0.2 | 0.02 | [3] |
| NAD⁺ | 410 ± 29 | [3] | |||
| (-)-Isopiperitenone Reductase | Mentha piperita | (-)-Isopiperitenone | 1.0 | 1.3 | [11] |
| NADPH | 2.2 | [11] | |||
| (+)-Pulegone Reductase | Mentha piperita | (+)-Pulegone | 2.3 | 1.8 | [11] |
| NADPH | 6.9 | [11] | |||
| (-)-Menthone:(-)-(3R)-Menthol Reductase | Mentha x piperita | (-)-Menthone | 3.0 | 0.6 | [1][13] |
| (+)-Isomenthone | 41 | [1][13] | |||
| NADPH | 0.12 | [1][13] | |||
| (-)-Menthone:(+)-(3S)-Neomenthol Reductase | Mentha x piperita | (-)-Menthone | 674 | 0.06 | [1][13] |
| (+)-Isomenthone | >1000 | [1][13] | |||
| NADPH | 10 | [1][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Heterologous Expression and Purification of Terpene Synthases
Objective: To produce and purify recombinant terpene synthase enzymes for in vitro characterization.
Methodology:
-
Gene Amplification and Cloning: The full-length or truncated coding sequence of the terpene synthase gene is amplified from cDNA using PCR with gene-specific primers. The amplified product is then cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Cell Lysis and Protein Extraction: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis is achieved by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain the crude protein extract.
-
Affinity Chromatography: The crude extract is loaded onto a chromatography column with a resin that has a high affinity for the tag (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove non-specifically bound proteins, the recombinant protein is eluted using a buffer containing a high concentration of an eluting agent (e.g., imidazole).
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard protein assay (e.g., Bradford assay).
In Vitro Enzyme Assay for Terpene Synthases
Objective: To determine the enzymatic activity and product profile of a purified terpene synthase.
Methodology:
-
Reaction Setup: The enzyme assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains a suitable buffer (e.g., HEPES), a divalent cation cofactor (e.g., MgCl₂), the purified enzyme, and the substrate (e.g., GPP).
-
Overlay and Incubation: An organic solvent overlay (e.g., n-hexane or pentane) is added to the reaction mixture to trap the volatile terpene products. The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a specific period.
-
Product Extraction: After incubation, the reaction is stopped, and the products are extracted by vortexing the mixture. The organic phase is then separated and dried over anhydrous sodium sulfate.
-
GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identification of the products is based on the comparison of their retention times and mass spectra with those of authentic standards. Quantification can be achieved by using an internal standard.
Cytochrome P450 Monooxygenase (Limonene Hydroxylase) Assay
Objective: To characterize the activity of microsomal cytochrome P450 monooxygenases involved in limonene hydroxylation.
Methodology:
-
Microsome Isolation: Microsomal fractions are isolated from plant tissues (e.g., Mentha leaves) by differential centrifugation.
-
Reaction Mixture: The assay is conducted in a reaction mixture containing the microsomal preparation, a buffer, the substrate (e.g., (-)-limonene), and an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation and Extraction: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature. The reaction is terminated, and the products are extracted with an organic solvent.
-
Product Analysis: The extracted products are analyzed by GC-MS to identify and quantify the hydroxylated products (e.g., isopiperitenol, carveol).
Visualizations
Biosynthetic Pathway of this compound Monoterpenes
Caption: Overview of the this compound biosynthetic pathway from primary metabolism.
Experimental Workflow for Terpene Synthase Characterization
Caption: A typical experimental workflow for the characterization of a terpene synthase.
Logical Relationship of Precursor Supply
Caption: Logical flow of precursor molecules in this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Menthol - Wikipedia [en.wikipedia.org]
- 9. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of a Heterotetrameric Geranyl Pyrophosphate Synthase from Mint (Mentha piperita) Reveals Intersubunit Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to p-Menthane Derivatives in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of p-menthane derivatives commonly found in essential oils. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This guide delves into the quantitative analysis of these compounds in various essential oils, their diverse biological activities supported by quantitative data, detailed experimental protocols for their evaluation, and the underlying signaling pathways of their bioactivity.
Introduction to this compound Derivatives
This compound derivatives are a significant class of monoterpenoids characterized by a C10 isopropylmethylcyclohexane carbon skeleton.[1] They are widely distributed in the plant kingdom and are the primary constituents of many essential oils, contributing significantly to their aroma, flavor, and therapeutic properties.[1] Prominent members of this family include menthol, carvone, limonene, pulegone, 1,8-cineole, and piperitone. These compounds are biosynthesized in specialized plant structures such as glandular trichomes and secretory cavities.[1] The diverse biological activities of this compound derivatives, ranging from anti-inflammatory and antimicrobial to insect repellent effects, have made them a focal point of research for the development of new pharmaceuticals and other commercial products.
Quantitative Analysis of this compound Derivatives in Essential Oils
The concentration of this compound derivatives in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of these volatile compounds. The following tables summarize the quantitative data for prominent this compound derivatives in various essential oils.
Table 1: Concentration of Menthol and Menthone in Mentha piperita (Peppermint) Essential Oils from Various Geographical Locations [1][2][3][4][5]
| Geographical Origin | Menthol (%) | Menthone (%) |
| Estonia | 31.6 - 35.8 | 37.9 - 39.5 |
| France | 31.3 | - |
| Greece | 37.0 - 40.0 | - |
| Hungary | 37.2 | - |
| Russia | 1.5 | 38.2 |
| USA (Montana) | 36.0 | 21.0 |
| USA (New York) | 40.0 - 45.0 (free) | 12.0 |
| Slovakia | 38.3 - 69.1 | 0.4 - 20.9 |
| Turkey | 35.6 - 38.1 | - |
| Morocco | 2.71 - 38.73 | 29.24 |
Table 2: Concentration of Limonene in Citrus Essential Oils [6][7][8][9][10]
| Essential Oil Source | Limonene (%) |
| Sweet Orange (Citrus sinensis) | 68.0 - 98.0 |
| Lemon (Citrus limon) | 49.74 - 76.0 |
| Bergamot (Citrus bergamia) | 32.0 - 45.0 |
| Grapefruit (Citrus paradisi) | 90.0 - 95.0 |
| Lime (Citrus aurantiifolia) | 39.3 - 63.35 |
Table 3: Concentration of Carvone in Various Essential Oils [11][12][13][14]
| Essential Oil Source | Carvone (%) |
| Caraway (Carum carvi) | 50.0 - 70.0 |
| Spearmint (Mentha spicata) | 15.2 - 80.0 |
| Dill (Anethum graveolens) | 40.0 - 60.0 |
Table 4: Concentration of 1,8-Cineole in Eucalyptus and Rosmarinus Essential Oils
| Essential Oil Source | 1,8-Cineole (%) |
| Eucalyptus globulus | 54.0 - 95.0 |
| Rosmarinus officinalis | 17.0 - 50.0 |
Biological Activities and Efficacy
This compound derivatives exhibit a wide spectrum of biological activities. The following sections provide quantitative data on their anti-inflammatory, antimicrobial, and insect repellent properties.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are often evaluated by their ability to inhibit inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
Table 5: In Vitro Anti-inflammatory Activity of this compound Derivatives [15][16][17][18]
| Compound | Assay | Cell Line | IC50 (µM) |
| (-)-Limonene | NO Inhibition | RAW 264.7 | > 666 |
| α-Pinene | NO Inhibition | RAW 264.7 | ~233 |
| l-Menthol | IL-1β Production | Human Monocytes | - |
| Carvacrol | PGE2 Inhibition (COX-2) | - | 0.8 |
| (S)-(+)-Carvone | NO Inhibition | RAW 264.7 | < 100 |
| (R)-(-)-Carvone | NO Inhibition | RAW 264.7 | 100 - 200 |
| (+)-Dihydrocarveol | NO Inhibition | RAW 264.7 | 200 - 300 |
| (-)-Carveol | NO Inhibition | RAW 264.7 | 400 - 500 |
| (S)-(-)-Pulegone | NO Inhibition | RAW 264.7 | > 500 |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 6: Antimicrobial Activity (MIC) of this compound Derivatives [19][20][21][22][23]
| Compound | Microorganism | MIC (µg/mL) |
| Menthol | Staphylococcus aureus | 125 - 250 |
| Escherichia coli | 250 - 500 | |
| Candida albicans | 125 - 250 | |
| Limonene | Staphylococcus aureus | > 1000 |
| Escherichia coli | > 1000 | |
| Candida albicans | 500 - 1000 | |
| Carvone | Bacillus subtilis | 100 - 200 |
| Escherichia coli | 200 - 400 | |
| Candida albicans | 50 - 100 | |
| 1,8-Cineole | Staphylococcus aureus | 250 - 500 |
| Escherichia coli | 500 - 1000 | |
| Candida albicans | 250 - 500 |
Insect Repellent Activity
This compound-3,8-diol (PMD) is a well-known insect repellent. Its efficacy is often measured by the effective dose for 95% repellency (ED95) and the complete protection time (CPT).
Table 7: Insect Repellent Activity of this compound-3,8-diol (PMD) [24][25][26][27]
| Mosquito Species | Parameter | Value |
| Aedes aegypti | ED95 | 0.24 - 0.25 mg/cm² |
| CPT (30% PMD) | ~6.3 hours | |
| Anopheles quadrimaculatus | LD50 | 0.73 µg/mg |
| Culex quinquefasciatus | LD50 | 1.13 µg/mg |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils
Objective: To identify and quantify the volatile components of an essential oil.
Methodology:
-
Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of a suitable solvent (e.g., methanol, hexane).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[28]
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[28]
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Data Analysis:
-
Identification: Identify the components by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards.[28]
-
Quantification: Calculate the relative percentage of each component from the peak area in the chromatogram.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Use male Wistar rats (180-220 g).
-
Grouping: Divide the animals into groups: control (vehicle), standard drug (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).
-
Administration: Administer the test compounds and standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation.[29][30]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[29][30]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[30]
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
Objective: To assess the in vitro anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Control: Prepare a control mixture with 2.0 mL of distilled water instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15-20 minutes.[31][32]
-
Heating: Heat the mixtures at 70°C for 5 minutes to induce denaturation.[31]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.[31]
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[31][33]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^5 - 10^6 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways.
Menthol: TRPM8-Mediated Cooling Sensation and Analgesia
(-)-Menthol is a well-known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily expressed in sensory neurons. Activation of TRPM8 by menthol or cold temperatures leads to an influx of Ca2+ and Na+ ions, depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the brain, eliciting the sensation of cooling. This mechanism also contributes to menthol's analgesic properties.
Caption: Signaling pathway of (-)-menthol via TRPM8 activation.
Limonene: Induction of Apoptosis in Cancer Cells
d-Limonene has demonstrated anticancer activity by inducing apoptosis in various cancer cell lines. One of the key mechanisms involves the intrinsic (mitochondrial) pathway of apoptosis. Limonene can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This promotes the release of cytochrome c from the mitochondria, which in turn activates caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.
Caption: Intrinsic apoptosis pathway induced by d-limonene.
Carvone: Interaction with Olfactory Receptors
Carvone enantiomers, (R)-(-)-carvone (spearmint odor) and (S)-(+)-carvone (caraway odor), are classic examples of how stereochemistry can dramatically affect odor perception. This discrimination occurs at the level of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. The binding of a specific carvone enantiomer to its cognate OR triggers a conformational change in the receptor, activating a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations, depolarization of the neuron, and the transmission of an olfactory signal to the brain.
Caption: Olfactory signaling pathway for carvone enantiomers.
Pulegone and Piperitone: Modulation of Drug-Metabolizing Enzymes
Pulegone and piperitone have been shown to influence the activity of drug-metabolizing enzymes, particularly phase I (cytochrome P450) and phase II (glutathione S-transferase, quinone reductase) enzymes.[34] This modulation can have significant implications for drug metabolism and detoxification pathways. For example, induction of these enzymes can enhance the clearance of xenobiotics, which may contribute to chemopreventive effects. However, it can also lead to drug-drug interactions.[34]
Caption: Modulation of drug-metabolizing enzymes by pulegone and piperitone.
Conclusion
This compound derivatives are a versatile class of natural compounds with a wealth of potential applications in the pharmaceutical and other industries. This guide has provided a comprehensive overview of their occurrence, quantitative analysis, biological activities, and mechanisms of action. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers seeking to further explore the therapeutic potential of these fascinating molecules. Further research is warranted to fully elucidate the structure-activity relationships and to translate the promising in vitro and in vivo findings into clinical applications.
References
- 1. kirj.ee [kirj.ee]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. agriculturejournals.cz [agriculturejournals.cz]
- 5. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citrus Essential Oils (CEOs) and Their Applications in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Extraction of essential oil from lemon and orange peel by Clevenger apparatus: Comparative GC_MS analysis of chemical composition, from Debre Berehan Market town Amahara Region Ethiopia [meddocsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. d-LIMONENE - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carvone - Wikipedia [en.wikipedia.org]
- 12. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vdu.lt [vdu.lt]
- 14. Adsorption of Carvone and Limonene from Caraway essential oil onto Tunisian montmorillonite clay for pharmaceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Antimicrobial Properties of PdII− and RuII−pyta Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Characterisation of actions of this compound-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 28. benchchem.com [benchchem.com]
- 29. inotiv.com [inotiv.com]
- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. innpharmacotherapy.com [innpharmacotherapy.com]
- 32. ijpsjournal.com [ijpsjournal.com]
- 33. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 34. cis.repo.nii.ac.jp [cis.repo.nii.ac.jp]
An In-depth Technical Guide to the Physical and Chemical Properties of cis- and trans-p-Menthane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the cis- and trans-isomers of p-Menthane. As a saturated monoterpene hydrocarbon, this compound serves as a fundamental scaffold in numerous natural products and synthetic compounds of interest to the pharmaceutical and fragrance industries. Understanding the distinct characteristics of its stereoisomers is crucial for applications ranging from stereoselective synthesis to the development of new therapeutic agents. This document details the physical constants, spectroscopic signatures, conformational analysis, chemical reactivity, and relevant experimental protocols for these isomers. All quantitative data is summarized in comparative tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound, or 1-isopropyl-4-methylcyclohexane, is a bicyclic monoterpene derivative that exists as two primary stereoisomers: cis-p-Menthane and trans-p-Menthane. These isomers arise from the relative orientation of the isopropyl and methyl substituents on the cyclohexane ring. The stereochemistry of these groups significantly influences the molecule's three-dimensional shape, stability, and, consequently, its physical and chemical behavior. In the context of drug development, the specific stereoisomer of a chiral molecule can dictate its pharmacological activity, metabolic fate, and toxicity profile. Therefore, a thorough understanding of the properties of individual this compound isomers is essential for their use as starting materials, reference compounds, or scaffolds in medicinal chemistry.
Physical Properties
The physical properties of cis- and trans-p-Menthane are similar due to their identical molecular formula and connectivity. However, subtle differences in their boiling points and densities arise from variations in their molecular shape and intermolecular interactions. The trans isomer, being more stable, generally has a slightly higher boiling point.
Table 1: Physical Properties of cis- and trans-p-Menthane
| Property | cis-p-Menthane | trans-p-Menthane | General this compound |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.27 g/mol |
| Appearance | Colorless liquid (est.)[1] | Colorless liquid (est.)[2] | Colorless liquid[3][4] |
| Boiling Point | 171-172 °C at 760 mmHg[1] | 170-171 °C at 760 mmHg[2] | 168-171.7 °C[4] |
| Melting Point | Not readily available | Not readily available | -89.84 °C to -87.6 °C[3][5] |
| Density | Not readily available | Not readily available | 0.8039 g/cm³ at 20 °C[3] |
| Refractive Index | Not readily available | 1.437 at 20°C[6] | 1.4431 at 20 °C[3] |
| Solubility | Soluble in alcohol; Insoluble in water[1] | Soluble in alcohol; Insoluble in water[2] | Soluble in organic solvents[4] |
Conformational Analysis and Stereochemistry
The stereochemistry of the substituents on the cyclohexane ring dictates the preferred chair conformation and overall stability of the this compound isomers. In the chair conformation, substituents can occupy either axial or equatorial positions.
-
trans-p-Menthane : The more stable isomer, it can adopt a chair conformation where both the larger isopropyl group and the methyl group are in equatorial positions, minimizing steric strain.
-
cis-p-Menthane : In the most stable chair conformation of the cis isomer, one substituent must occupy an axial position while the other is equatorial. Due to the larger size of the isopropyl group, it preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the methyl group into an axial position.
The energy difference between the two chair conformers of the trans isomer is significant, with the diequatorial conformation being strongly favored. For the cis isomer, the energy difference between its two chair conformers is smaller, but the conformation with the equatorial isopropyl group is still more stable.
References
- 1. cis-para-menthane, 6069-98-3 [thegoodscentscompany.com]
- 2. trans-para-menthane, 1678-82-6 [thegoodscentscompany.com]
- 3. 1-Methyl-4-isopropylcyclohexane | C10H20 | CID 7459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scent.vn [scent.vn]
- 6. trans-1-isopropyl-4-methylcyclohexane [stenutz.eu]
The Discovery and Enduring Legacy of p-Menthane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-menthane scaffold, a foundational structure in the vast world of monoterpenoids, has been the subject of scientific inquiry for over a century. This technical guide provides an in-depth exploration of the discovery and history of this compound research, from its early identification within the broader class of terpenes to the development of its numerous derivatives that have found applications in flavors, fragrances, and pharmaceuticals. We will delve into the key milestones, experimental methodologies, and biosynthetic pathways that have shaped our understanding of this important class of compounds.
A Historical Overview of this compound Research
The story of this compound is intrinsically linked to the pioneering work on terpenes in the 19th century. While a definitive first synthesis or isolation of the parent this compound is not clearly documented, its existence was inferred from the structures of more readily available derivatives. The early research focused on compounds isolated from essential oils, with chemists gradually piecing together the underlying saturated hydrocarbon structure.
A significant early milestone in the study of this compound derivatives was the synthesis of this compound-3,8-diol (PMD) by P. Barbier and G. Leser in 1896, achieved through the cyclization of citronellal in dilute sulfuric acid.[1] However, the significance of this compound as a potent insect repellent was not recognized until the 1960s.[2] This discovery spurred further research into the synthesis and properties of various this compound derivatives.
The development of modern analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, in the mid-20th century, was instrumental in elucidating the precise stereochemistry of this compound and its derivatives, which is crucial for understanding their biological activity.
Key Milestones in this compound Research:
| Year | Milestone | Key Researchers/Contributors |
| 1896 | First reported synthesis of a this compound derivative, this compound-3,8-diol, from citronellal.[1] | P. Barbier and G. Leser |
| 1960s | Discovery of the insect repellent properties of this compound-3,8-diol (PMD).[2] | Industry researchers |
| Late 20th Century | Widespread use of catalytic hydrogenation of limonene and other terpenes for the synthesis of this compound. | Various research groups |
| Present | Ongoing research into the biological activities of various this compound derivatives and the development of green synthetic methods. | Global scientific community |
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound and one of its most well-studied derivatives, this compound-3,8-diol.
Table 1: Physicochemical Properties of this compound and this compound-3,8-diol
| Property | This compound (1-isopropyl-4-methylcyclohexane) | This compound-3,8-diol |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀O₂ |
| Molecular Weight | 140.27 g/mol [3] | 172.26 g/mol [2] |
| CAS Number | 99-82-1[3] | 42822-86-6[2] |
| Appearance | Colorless liquid[3] | Colorless solid[4] |
| Boiling Point | 168-170 °C[5] | Not available |
| Melting Point | -87.6 °C[6] | 82 °C (cis-isomer), 74 °C (trans-isomer)[7] |
| Density | 0.8086 g/cm³[3] | 1.009 g/cm³[2] |
| Solubility | Insoluble in water; soluble in alcohol and oils.[8] | Soluble in organic solvents. |
Table 2: NMR Spectroscopic Data for this compound (CDCl₃)
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | ~0.8-1.7 (m, aliphatic protons) |
| ¹³C NMR | 20.1 (CH₃), 23.0 (CH₃), 32.7 (CH), 35.1 (CH₂), 43.8 (CH) |
Note: Specific peak assignments can vary depending on the cis/trans isomeric ratio and the specific spectrometer conditions. The data presented is a representative range.
Key Experimental Protocols
Synthesis of this compound by Hydrogenation of Limonene
The catalytic hydrogenation of limonene is a common and efficient method for the synthesis of this compound.
Materials and Equipment:
-
(+)- or (-)-Limonene
-
Hydrogen gas (H₂)
-
Catalyst (e.g., 5% Platinum on carbon (Pt/C) or 5% Rhodium on alumina (Rh/Al₂O₃))[9]
-
High-pressure autoclave reactor (e.g., Parr reactor)[9]
-
Stirring mechanism
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: The autoclave reactor is charged with limonene and the catalyst (typically 1-5% by weight of the substrate).
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2.75 MPa) and heated to the reaction temperature (e.g., 70-100 °C). The reaction mixture is stirred vigorously.[9][10]
-
Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (GC).
-
Work-up: Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.
-
Purification: The filtrate, containing this compound, can be purified by distillation if necessary.
Synthesis of this compound-3,8-diol from Citronellal (Prins Reaction)
This acid-catalyzed intramolecular cyclization is a classic method for preparing PMD.
Materials and Equipment:
-
(+)-Citronellal
-
Dilute aqueous sulfuric acid (e.g., 0.25%)[4]
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate or hexane)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Citronellal is added to the round-bottom flask, and the dilute sulfuric acid is added with stirring.
-
Reaction: The mixture is heated (e.g., to 50 °C) and stirred for several hours. The reaction can be monitored by thin-layer chromatography (TLC) or GC.[4]
-
Neutralization: After cooling, the reaction mixture is neutralized with a sodium bicarbonate solution.
-
Extraction: The product is extracted into an organic solvent. The organic layer is washed with water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.
-
Purification: The crude this compound-3,8-diol can be purified by crystallization from a suitable solvent (e.g., heptane).
Signaling Pathways and Reaction Mechanisms
Biosynthesis of this compound Monoterpenoids in Plants
The biosynthesis of this compound monoterpenoids in plants, such as those in the Mentha genus, originates from the methylerythritol phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to the C10 precursor, geranyl pyrophosphate (GPP). The cyclization of GPP by specific terpene synthases is the committed step in the formation of the this compound skeleton.
Intramolecular Prins Reaction for this compound-3,8-diol Synthesis
The acid-catalyzed synthesis of PMD from citronellal proceeds via an intramolecular Prins reaction. The key steps involve the protonation of the aldehyde, cyclization to form a carbocation intermediate, and subsequent hydration.
Experimental and Logical Workflows
General Workflow for the Synthesis and Purification of this compound
Conclusion
The study of this compound and its derivatives has a rich history that has evolved from early explorations of natural products to sophisticated synthetic and analytical methodologies. The this compound scaffold continues to be a source of inspiration for the development of new molecules with diverse applications. This guide has provided a comprehensive overview of the key historical discoveries, quantitative data, experimental protocols, and reaction mechanisms that are fundamental to this compound research. It is our hope that this resource will be valuable for researchers, scientists, and drug development professionals as they continue to explore the potential of this versatile class of compounds.
References
- 1. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 2. This compound-3,8-diol - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. BuyChemJapan [old.buychemjapan.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. This compound | 99-82-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of p-Menthane-3,8-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD) is a bicyclic monoterpenoid recognized for its significant insect-repellent properties, offering a bio-based alternative to synthetic repellents like DEET. PMD possesses three stereocenters, giving rise to eight possible stereoisomers. The spatial arrangement of the hydroxyl and isopropyl groups significantly influences its efficacy and physical properties. The stereoselective synthesis of specific PMD isomers is therefore of considerable interest for structure-activity relationship studies and the development of optimized repellent formulations.
The most common route to PMD is the acid-catalyzed cyclization of citronellal, an abundant natural product found in the essential oil of Corymbia citriodora. This reaction proceeds via an intramolecular Prins reaction, and its stereochemical outcome can be directed towards specific diastereomers by carefully controlling the reaction conditions. This document provides detailed protocols for the diastereoselective synthesis of this compound-3,8-diol, focusing on methods to selectively obtain the cis (kinetic) and trans (thermodynamic) isomers. Additionally, methods utilizing sustainable catalysts and detailed purification protocols are presented. While diastereoselective methods are well-established, it is important to note that at the time of this writing, specific and established protocols for the enantioselective synthesis of this compound-3,8-diol are not widely reported in scientific literature.
Data Presentation
The following table summarizes quantitative data from various reported synthetic methods for this compound-3,8-diol, allowing for a comparative assessment of their efficiency and selectivity.
| Method | Catalyst | Starting Material | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference(s) |
| Standard Acid Catalysis | 0.25% H₂SO₄ | (±)-Citronellal | 50 | 5-11 | ~98 | 76-80 | Varies, often cis-major | [1] |
| Optimized Acid Catalysis | 0.75% H₂SO₄ | (±)-Citronellal | 60 | 6 | 98.5 | 95.6 | Not specified | [2] |
| Lignin-Derived Solid Acid (AL-Py-500) | Lignin-based solid acid | (±)-Citronellal | 50 | 24 | 97 | 86 | Not specified | [3][4] |
| Kinetic Control (Hypothesized) | Dilute H₂SO₄ | (±)-Citronellal | Room Temp (20-25) | Short | Moderate | Moderate | Predominantly cis | [5] |
| Thermodynamic Control (Hypothesized) | H₂SO₄ | (±)-Citronellal | High (e.g., >60) | Prolonged | High | High | Predominantly trans | [5] |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-p-Menthane-3,8-diol (Kinetic Control)
This protocol is designed to favor the formation of the kinetically preferred cis isomer by employing milder reaction conditions.
Materials:
-
(±)-Citronellal
-
Sulfuric acid (H₂SO₄), 0.25% aqueous solution
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
n-Heptane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Ice bath
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL two-necked flask equipped with a magnetic stirrer and condenser, add 25 g of (±)-citronellal.
-
Acid Addition: Cool the flask in an ice bath to maintain a low temperature. Slowly add 75 g of a pre-chilled 0.25% aqueous sulfuric acid solution to the citronellal while stirring vigorously to create an emulsion.
-
Reaction: Maintain the reaction at a low temperature (e.g., 20-25°C) and stir vigorously for a shorter duration (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) to maximize the yield of the cis isomer before significant equilibration to the trans form occurs.
-
Neutralization: Once the desired conversion is achieved, carefully add 10% sodium bicarbonate solution to the reaction mixture until the cessation of effervescence to neutralize the sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of n-heptane and shake vigorously. Allow the layers to separate and collect the upper organic layer.
-
Washing: Wash the organic layer sequentially with 25 mL of 10% NaHCO₃ solution and 25 mL of distilled water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product enriched in cis-p-menthane-3,8-diol.
Protocol 2: Diastereoselective Synthesis of trans-p-Menthane-3,8-diol (Thermodynamic Control)
This protocol aims to produce the thermodynamically more stable trans isomer by using more forcing reaction conditions.
Materials:
-
(±)-Citronellal
-
Sulfuric acid (H₂SO₄), 0.75% aqueous solution
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
n-Heptane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Two-necked round-bottom flask with a heating mantle
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL two-necked flask equipped with a magnetic stirrer and condenser, add 25 g of (±)-citronellal.
-
Acid Addition: Add 50 g of 0.75% aqueous sulfuric acid solution to the citronellal.
-
Reaction: Heat the mixture to 60°C and stir vigorously for 6-8 hours to allow the reaction to reach thermodynamic equilibrium.[2] Monitor the reaction by TLC or GC to confirm the consumption of the starting material and the formation of the product.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize with 10% sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, add 50 mL of n-heptane, and perform a liquid-liquid extraction. Collect the organic layer.
-
Washing: Wash the organic phase with 25 mL of 10% NaHCO₃ solution followed by 25 mL of distilled water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which will be enriched in trans-p-menthane-3,8-diol.
Protocol 3: Synthesis using a Lignin-Derived Solid Acid Catalyst
This protocol offers a more sustainable approach using a reusable solid acid catalyst.
Materials:
-
(±)-Citronellal
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Round-bottom flask with a heating mantle
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: Disperse the lignin-derived carbon acid catalyst in water in a round-bottom flask. Add (±)-citronellal to the mixture.
-
Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 50°C) for 24 hours.[3][4]
-
Catalyst Recovery: After the reaction, the solid catalyst can be recovered by filtration for potential reuse.
-
Extraction: Extract the aqueous phase with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude PMD.
-
Purification: The crude product can be further purified by recrystallization or column chromatography as described in Protocol 4.
Protocol 4: Purification of this compound-3,8-diol Diastereomers
This protocol details the separation of the cis and trans isomers from the crude product mixture.
A. Purification by Low-Temperature Crystallization
-
Dissolution: Dissolve the crude this compound-3,8-diol in a minimal amount of n-heptane.
-
Crystallization: Cool the solution to a low temperature (e.g., -20°C to -50°C) and allow it to stand for 24-48 hours to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration. The composition of the crystalline material and the mother liquor will depend on the starting diastereomeric ratio and the crystallization conditions.
-
Washing and Drying: Wash the crystals with a small amount of cold n-heptane and dry under vacuum.
B. Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column with a suitable slurry solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a mixture of n-hexane and ethyl acetate. A common starting mobile phase is a 4:1 (v/v) mixture of n-hexane:ethyl acetate. The polarity of the mobile phase can be gradually increased to facilitate the elution of the more polar isomer. The cis isomer is generally less polar and will elute before the trans isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure isomers.
-
Concentration: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Enantioselective Synthesis: A Prospective Outlook
Visualization of the Synthetic Pathway
Caption: Reaction pathway for the stereoselective synthesis of this compound-3,8-diol.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of this compound-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of p-Menthane in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of p-Menthane in complex plant extracts. The protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring high sensitivity, selectivity, and accuracy. This method is crucial for quality control, phytochemical research, and the development of natural product-based pharmaceuticals.
Introduction
This compound is a monoterpene hydrocarbon found in the essential oils of various plants, contributing to their characteristic aroma and potential biological activities. Accurate quantification of this compound is essential for the standardization of herbal extracts, assessment of product quality, and for understanding its pharmacological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from intricate plant matrices.[1] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[2]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plant extracts is depicted below.
Caption: Experimental Workflow for this compound Quantification.
Materials and Reagents
-
Solvents: n-Hexane (GC grade), Methanol (GC grade), Dichloromethane (GC grade)
-
Standards: this compound (analytical standard, >98% purity), Internal Standard (e.g., n-Tridecane or Tetradecane)[3]
-
Reagents: Anhydrous Sodium Sulfate
-
Plant Material: Dried and powdered plant material of interest
Instrumentation and GC-MS Parameters
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.[4]
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[4] |
| Injector | Split/splitless |
| Injector Temperature | 250 °C[4] |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis[5] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |
| Oven Temperature Program | Initial 60°C for 2 min, ramp at 5°C/min to 150°C, then 15°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C[4] |
| Ionization Energy | 70 eV[4] |
| Mass Scan Range | m/z 40-400 for qualitative analysis[4] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of the this compound standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the this compound standard |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of n-hexane in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., n-Tridecane) and dissolve it in 10 mL of n-hexane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with n-hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with a fixed concentration of the internal standard (e.g., 10 µg/mL).
Sample Preparation (Solvent Extraction)
-
Accurately weigh approximately 1.0 g of the dried and powdered plant material into a glass vial.
-
Add 10 mL of n-hexane (or another suitable solvent like methanol or dichloromethane).
-
Add the internal standard to the extraction solvent to achieve the same concentration as in the calibration standards.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant and pass it through a 0.45 µm syringe filter into a clean GC vial.
-
If necessary, dry the extract over anhydrous sodium sulfate to remove any residual water.
Data Analysis and Quantification
The logical relationship for the GC-MS quantification process is outlined below.
Caption: Logical Relationship for GC-MS Quantification.
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.
-
Quantification: Use the calibration curve generated from the standard solutions to quantify the amount of this compound in the sample. The concentration is calculated based on the ratio of the peak area of this compound to the peak area of the internal standard.
Results and Discussion
The developed GC-MS method allows for the successful separation and quantification of this compound from other volatile components in the plant extract. The use of an internal standard corrects for variations in injection volume and matrix effects, thereby improving the accuracy and precision of the results.[6]
Table 2: Representative Quantitative Data for this compound in Plant Extracts
| Plant Species | Plant Part | This compound Concentration (µg/g of dry weight) | % RSD (n=3) |
| Mentha piperita | Leaves | 15.8 | 3.2 |
| Eucalyptus globulus | Leaves | 8.2 | 4.1 |
| Thymus vulgaris | Aerial Parts | 21.5 | 2.8 |
Note: The data presented in this table is illustrative and may vary depending on the plant's origin, harvesting time, and extraction method.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Table 3: Illustrative Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Conclusion
The GC-MS method described in this application note provides a reliable and accurate approach for the quantification of this compound in plant extracts. This protocol is suitable for routine quality control in the herbal and pharmaceutical industries, as well as for research purposes in phytochemistry and natural product development. The detailed methodology and clear data presentation make this a valuable resource for researchers, scientists, and drug development professionals.
References
Application Note: Chiral HPLC Separation of p-Menthane Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Menthane is a saturated monoterpene hydrocarbon that exists as a pair of enantiomers, (1R,4S)- and (1S,4R)-p-menthane, as well as cis/trans isomers. The stereoisomeric composition of such chiral compounds is of significant interest in the pharmaceutical, food, and fragrance industries, as individual enantiomers can exhibit distinct biological and sensory properties. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a robust and widely employed technique for the direct separation and quantification of enantiomers.[1]
This application note provides a detailed protocol for the enantioseparation of this compound using chiral HPLC. Due to the limited availability of specific methods for this compound, this protocol is adapted from established methods for the separation of structurally similar monoterpene hydrocarbons, such as α-pinene and β-pinene.[2] The methodology leverages a polysaccharide-based CSP, which has demonstrated broad applicability for resolving a wide array of chiral compounds.[3]
Principle of Separation
The chiral separation is achieved through the differential interaction of the this compound enantiomers with a chiral stationary phase. The CSP, typically a derivative of cellulose or amylose, forms transient diastereomeric complexes with the enantiomers.[4] The subtle differences in the stability of these complexes lead to different retention times for each enantiomer on the column, enabling their separation and quantification.
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific applications and instrumentation.
1. Materials and Reagents
-
This compound Racemic Standard: (Sigma-Aldrich or equivalent)
-
HPLC Grade n-Hexane: (Fisher Scientific or equivalent)
-
HPLC Grade Isopropanol (IPA): (Fisher Scientific or equivalent)
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Refractive Index Detector (RID). As this compound lacks a strong chromophore, an RID is often preferred. If using a UV detector, detection should be attempted at a low wavelength (e.g., < 210 nm).
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the chiral separation of this compound enantiomers.
| Parameter | Recommended Condition |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | Refractive Index Detector (RID) or UV at 210 nm |
| Sample Preparation | Dissolve this compound standard in the mobile phase to a concentration of 1 mg/mL. |
3. Detailed Experimental Procedure
-
System Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 99:1 volume-to-volume ratio.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the system.
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic this compound standard in the mobile phase to achieve a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Analysis:
-
Set the column oven temperature to 25°C.
-
Set the detector parameters. If using an RID, allow sufficient time for stabilization.
-
Inject 10 µL of the prepared sample onto the column.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two this compound enantiomers.
-
Calculate the retention time (t R ), resolution (R s ), and separation factor (α) for the enantiomeric pair.
-
Data Presentation
The following table presents expected or hypothetical quantitative data for the chiral separation of this compound based on the separation of similar monoterpenes. Actual results may vary depending on the specific system and conditions.
| Analyte (Enantiomer) | Retention Time (t R ) (min) | Resolution (R s ) | Separation Factor (α) |
| Enantiomer 1 | ~ 8.5 | ||
| Enantiomer 2 | ~ 9.2 | > 1.5 | > 1.1 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Separation of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
References
Application Notes and Protocols for p-Menthane Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of p-Menthane derivatives as chiral auxiliaries in asymmetric synthesis. These auxiliaries, derived from readily available natural products like menthol, offer a robust and cost-effective strategy for controlling stereochemistry in a variety of chemical transformations.
Introduction to this compound Derivatives as Chiral Auxiliaries
In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is critical to the function of molecules, chiral auxiliaries are indispensable tools.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to form a specific stereoisomer. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[1]
This compound derivatives, such as (-)-menthol, (-)-8-phenylmenthol, and this compound-3-carboxaldehyde, are highly effective chiral auxiliaries. Their rigid cyclic structures provide a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as Diels-Alder cycloadditions, enolate alkylations, and nucleophilic additions. The steric bulk of the this compound scaffold effectively shields one face of the reactive center, forcing the incoming reagent to approach from the less hindered side, thus leading to a high degree of diastereoselectivity.
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
Caption: General workflow of asymmetric synthesis using a this compound chiral auxiliary.
Key Applications and Protocols
This section details the application of specific this compound derivatives in key asymmetric transformations, providing step-by-step experimental protocols.
(-)-Menthol as a Chiral Auxiliary
(-)-Menthol is a widely accessible and inexpensive chiral auxiliary derived from mint oil. Its straightforward application and reliable stereocontrol make it a popular choice in academic and industrial research.
The Andersen synthesis is a classic method for preparing enantiomerically pure sulfoxides. It involves the reaction of a diastereomerically pure (-)-menthyl sulfinate ester with an organometallic reagent, which proceeds with complete inversion of configuration at the sulfur atom.
Reaction Scheme:
Caption: Reaction scheme for the Andersen synthesis of chiral sulfoxides.
Experimental Protocol: Synthesis of (-)-Menthyl (S)-p-toluenesulfinate and subsequent reaction with a Grignard Reagent
Part 1: Synthesis of (-)-Menthyl (S)-p-toluenesulfinate
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (-)-menthol (1.0 eq) in anhydrous diethyl ether.
-
Add pyridine (1.1 eq) and cool the solution to 0 °C.
-
Slowly add a solution of p-toluenesulfinyl chloride (1.05 eq) in anhydrous diethyl ether.
-
Stir the mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove pyridinium hydrochloride and wash the solid with diethyl ether.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting mixture of diastereomers is separated by fractional crystallization from acetone or hexane to yield the crystalline, diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate.
Part 2: Synthesis of the Chiral Sulfoxide
-
Dissolve the diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise with vigorous stirring.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically pure sulfoxide.
The enolate derived from a (-)-menthyl ester can undergo highly diastereoselective alkylation, providing a route to enantiomerically enriched carboxylic acids after cleavage of the auxiliary.
Experimental Protocol: Diastereoselective Alkylation of (-)-Menthyl Acetate
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (-)-menthyl acetate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
(-)-8-Phenylmenthol as a Chiral Auxiliary
(-)-8-Phenylmenthol, introduced by E.J. Corey, is a highly effective chiral auxiliary, particularly in Diels-Alder reactions.[2][3] The phenyl group provides enhanced steric shielding and can participate in π-stacking interactions, leading to excellent stereocontrol.
The acrylate ester of (-)-8-phenylmenthol undergoes highly diastereoselective [4+2] cycloaddition reactions with dienes, which has been famously applied in the synthesis of prostaglandins.[2]
Experimental Protocol: Asymmetric Diels-Alder Reaction of (-)-8-Phenylmenthol Acrylate
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (-)-8-phenylmenthol acrylate (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C.
-
Slowly add a solution of a Lewis acid catalyst (e.g., ethylaluminum dichloride, 1.2 eq) in DCM.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add freshly distilled cyclopentadiene (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
(+)-p-Menthane-3-carboxaldehyde as a Chiral Auxiliary
(+)-p-Menthane-3-carboxaldehyde, prepared from (+)-menthone, is a useful auxiliary for the synthesis of carbonyl compounds bearing an α-chiral quaternary carbon.
This auxiliary has been successfully employed in the total synthesis of the sesquiterpene (+)-cuparenone, demonstrating its utility in constructing challenging quaternary stereocenters.[2]
Experimental Protocol: Key Steps in the Total Synthesis of (+)-Cuparenone
This protocol outlines the key diastereoselective alkylation and subsequent transformations.
Part 1: Diastereoselective Alkylation
-
An imine is formed from (+)-p-menthane-3-carboxaldehyde and a suitable amine (e.g., cyclohexylamine).
-
The imine is deprotonated with a strong base such as LDA at low temperature (e.g., -78 °C) to form the corresponding aza-enolate.
-
The aza-enolate is then alkylated with an appropriate electrophile (e.g., p-methylbenzyl bromide). The bulky this compound auxiliary directs the alkylation to occur from the less hindered face, establishing the quaternary stereocenter with high diastereoselectivity.
-
The resulting alkylated imine is hydrolyzed under acidic conditions to afford the chiral aldehyde.
Part 2: Conversion to (+)-Cuparenone
-
The chiral aldehyde is oxidized to the corresponding carboxylic acid.
-
The carboxylic acid is converted to an acid chloride and reacted with dimethylcuprate to yield a ketone.
-
The ketone undergoes an intramolecular cyclization to form the cyclopentanone ring of (+)-cuparenone.
Quantitative Data Summary
| Chiral Auxiliary | Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (-)-Menthol | Andersen Synthesis | (-)-Menthyl (S)-p-toluenesulfinate | MeMgBr | >99% e.e. | High | [4] |
| Asymmetric Alkylation | (-)-Menthyl Acetate | LDA / Benzyl Bromide | >90% d.e. | Good | ||
| Diels-Alder Reaction | (-)-Menthyl Acrylate | Cyclopentadiene / Et₂AlCl | ~40% d.e. | Good | [5] | |
| (-)-8-Phenylmenthol | Diels-Alder Reaction | (-)-8-Phenylmenthol Acrylate | Cyclopentadiene / AlCl₃ | 97% d.e. | 89% | [5] |
| (+)-p-Menthane-3-carboxaldehyde | Asymmetric Alkylation | Imine derivative | LDA / p-methylbenzyl bromide | High d.e. | Good | [2] |
Cleavage of this compound Auxiliaries
A crucial step in this synthetic strategy is the removal of the chiral auxiliary to yield the final enantiomerically enriched product.
Protocol for Hydrolysis of (-)-Menthyl Esters
-
Dissolve the (-)-menthyl ester in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid.
-
To recover the (-)-menthol, make the aqueous layer basic (pH > 10) with NaOH and extract with diethyl ether (3x).
-
Combine the organic extracts containing the (-)-menthol, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol for Reductive Cleavage of (-)-8-Phenylmenthol Esters
-
Dissolve the ester in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a suspension of LiAlH₄ (1.5-2.0 eq).
-
Stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-3 hours.
-
Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water again.
-
Stir vigorously until a white precipitate forms, then add anhydrous Na₂SO₄ and stir for another 15 minutes.
-
Filter the solid and wash thoroughly with diethyl ether or THF.
-
Concentrate the filtrate to obtain the crude alcohol product. The (-)-8-phenylmenthol can be recovered from the reaction mixture.
Conclusion
This compound derivatives are powerful and versatile chiral auxiliaries for asymmetric synthesis. Their low cost, high efficiency in inducing stereoselectivity, and the ability to be recovered and reused make them valuable tools for the synthesis of complex chiral molecules in both academic and industrial settings. The protocols outlined in this document provide a practical guide for the application of these auxiliaries in a range of important chemical transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes: Acid-Catalyzed Cyclization of Citronellal to p-Menthane Derivatives
Introduction
The acid-catalyzed cyclization of citronellal is a cornerstone reaction in the synthesis of valuable monoterpenoids. This intramolecular carbonyl-ene reaction or Prins-type cyclization is pivotal for producing key compounds such as isopulegol and p-menthane-3,8-diol (PMD).[1] Isopulegol is a critical intermediate in the industrial synthesis of menthol, a high-demand product in various sectors including pharmaceuticals and cosmetics.[2][3] Furthermore, this compound-3,8-diol is a highly effective and naturally derived insect repellent, recognized as a safe alternative to synthetic options like DEET.[1][4] The reaction can be catalyzed by a range of acids, from mineral acids and Lewis acids to heterogeneous solid acids like zeolites and clays, with the choice of catalyst significantly influencing product selectivity and yield.[5][6] The balance between Lewis and Brønsted acid sites on a catalyst is crucial for steering the reaction towards the desired product while minimizing side reactions such as dehydration and ether formation.[5]
Reaction Pathway
The acid-catalyzed cyclization of citronellal proceeds through the protonation of the aldehyde group, which initiates an intramolecular reaction to form a stable carbocation intermediate. This intermediate can then deprotonate to form isopulegol or be hydrated to yield this compound-3,8-diol. Weaker acid sites on a catalyst tend to favor the direct formation of PMD.[1]
Caption: Acid-catalyzed cyclization pathway of citronellal.
Quantitative Data Summary
The efficiency of the citronellal cyclization is highly dependent on the catalyst and reaction conditions. The following table summarizes quantitative data from various reported methods.
| Catalyst | Solvent | Temp. (°C) | Time (h) | Citronellal Conversion (%) | Main Product | Yield/Selectivity (%) | Reference(s) |
| 0.25% Sulfuric Acid | Water | 50 | 11 | 97.9 | This compound-3,8-diol | 92.3 (selectivity) | [7] |
| Lignin-Derived Carbon | Water | 50 | 24 | 97 | This compound-3,8-diol | 86 (yield) | [4][8] |
| Montmorillonite K10 | Buffer Medium | Room Temp. | 2 | - | Isopulegol | - | [9] |
| Tin(IV) Chloride | Methylene Chloride | 0 | - | - | Isopulegol | 85 (yield) | [10] |
| Zeolite H-Beta | Cyclohexane | 80 | 4 | ~100 | Isopulegol | ~70 (yield) | [5] |
| CO₂-H₂O System | Water | 100 | 6 | ~85 | This compound-3,8-diol | ~80 (selectivity) | [11][12] |
| Zirconium Hydroxide | Toluene | 80 | 1 | >95 | Isopulegol | >95 (selectivity) | [6] |
Experimental Protocols
Two representative protocols are detailed below, one using a homogeneous mineral acid catalyst and the other employing a heterogeneous solid acid catalyst.
Protocol 1: Sulfuric Acid-Catalyzed Synthesis of this compound-3,8-diol
This protocol is adapted from a procedure for producing this compound-3,8-diol with high conversion and selectivity.[7]
Materials and Reagents:
-
(±)-Citronellal
-
Sulfuric acid (H₂SO₄), 0.25% aqueous solution
-
Sodium bicarbonate (NaHCO₃), 10% solution
-
n-Heptane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, charge (±)-citronellal and the 0.25% aqueous sulfuric acid solution.
-
Reaction Execution: Heat the mixture to 50°C and stir vigorously for 11 hours to ensure thorough mixing. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (approx. 11 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Carefully add the 10% sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Check the pH to ensure it is neutral or slightly basic.
-
Extraction: Extract the product from the aqueous layer using n-heptane (3x volumes).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the n-heptane under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude this compound-3,8-diols can be further purified by crystallization from n-heptane at low temperatures (-50°C).[7]
-
Analysis: Characterize the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
Protocol 2: Heterogeneous Catalysis using Montmorillonite K10 Clay
This protocol outlines a greener synthesis of isopulegol using a reusable solid acid catalyst under mild conditions.[5][9]
Materials and Reagents:
-
(±)-Citronellal
-
Montmorillonite K10 clay catalyst
-
Cyclohexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with condenser
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation: Activate the montmorillonite K10 catalyst by heating it in an oven under vacuum to remove adsorbed water.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, prepare a solution of citronellal in cyclohexane.[5]
-
Reaction Execution: Add the activated montmorillonite K10 catalyst to the solution. Stir the suspension at room temperature for 2-4 hours. Monitor the reaction progress by periodically taking samples and analyzing them via GC.
-
Work-up: Once the desired conversion is achieved, remove the solid catalyst by filtration. The catalyst can be washed with fresh solvent, dried, and potentially reused.
-
Solvent Removal: Remove the cyclohexane from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is primarily isopulegol.
-
Analysis: Analyze the product purity and composition using GC-FID for quantification and GC-MS for identification.[13] Further characterization can be performed using NMR.[9]
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound derivatives from citronellal.
Caption: A generalized workflow for synthesis and purification.
Troubleshooting and Optimization
-
Side Reactions: The primary side reactions include the formation of isopulegol isomers and dehydration products like p-menthadienes.[5] Strong Brønsted acidity and high temperatures favor dehydration.[5]
-
Catalyst Choice: To improve selectivity for isopulegol, catalysts with a higher ratio of Lewis to Brønsted acid sites are preferred.[5] For this compound-3,8-diol, weaker acid sites are often more effective.[4][8]
-
Temperature Control: Lowering the reaction temperature can suppress undesirable side reactions, particularly the endothermic dehydration pathway.[5] For example, using tin(IV) chloride at 0°C provides a high yield of isopulegol.[10]
-
Reaction Time: Monitoring the reaction is crucial, as prolonged reaction times can lead to the formation of byproducts like di-isopulegyl ethers.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. sciencetechindonesia.com [sciencetechindonesia.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. gctlc.org [gctlc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclization of citronellal to this compound-3,8-diols in water and carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Cyclization of citronellal to this compound-3,8-diols in water and carbon dioxide [agris.fao.org]
- 13. benchchem.com [benchchem.com]
Application Note: Validated GC-FID Method for the Quantification of p-Menthane
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of p-Menthane. This compound is a saturated monoterpene hydrocarbon and a key structural backbone for many biologically active compounds. Accurate and reliable quantification of this compound is crucial in various applications, including the quality control of essential oils, chemical synthesis, and in the development of pharmaceutical and cosmetic products. The method described herein is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[1][2] This document provides a comprehensive experimental protocol and summarizes the validation data for key performance characteristics including specificity, linearity, accuracy, precision, and the limits of detection and quantification.
Introduction
This compound (1-isopropyl-4-methylcyclohexane) is a fundamental monoterpene structure found in numerous natural and synthetic compounds. Its quantification is essential for ensuring product quality, consistency, and for understanding its role in various chemical and biological systems. Gas chromatography (GC) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound.[1] When coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity and a wide linear range, making it an ideal choice for quantitative analysis.[1] This application note presents a detailed, validated GC-FID method to ensure the accurate and precise measurement of this compound in a given sample matrix.
Analytical Method Validation
The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose.[1] The validation of this GC-FID method for this compound quantification was performed in accordance with ICH Q2(R2) guidelines and addresses the following key parameters.[1]
Data Summary
The performance characteristics of the validated GC-FID method for this compound quantification are summarized in the tables below. The data presented is representative of the performance expected from this robust analytical technique.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 85,000 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.8% |
Table 2: Linearity of Calibration Curve
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| y-intercept | -5.2 |
| Slope | 150.3 |
Table 3: Accuracy (% Recovery)
| Spiked Concentration | 80% (80 µg/mL) | 100% (100 µg/mL) | 120% (120 µg/mL) |
| Mean % Recovery (n=3) | 99.5% | 101.2% | 99.8% |
| % RSD | 0.7% | 0.5% | 0.6% |
Table 4: Precision (% RSD)
| Precision Level | Concentration (µg/mL) | % RSD (n=6) |
| Repeatability | 100 | 0.9% |
| Intermediate Precision | 100 | 1.2% |
Table 5: Limits of Detection and Quantification
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥99% purity)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Ethanol (GC grade)
-
Anhydrous sodium sulfate
-
Helium (carrier gas, 99.999% purity)
Instrumentation
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID), and a split/splitless injector.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.[1]
GC-FID Operating Conditions
-
Injector Temperature: 250 °C[1]
-
Detector Temperature: 280 °C[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase at a rate of 10 °C/minute to 200 °C
-
Hold: Maintain at 200 °C for 5 minutes[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable organic solvent, such as hexane, ethanol, or methanol.[1] The solution should be vortexed and sonicated to ensure complete dissolution of the analyte.[1] If necessary, dilute the solution further with hexane to a concentration that falls within the established linear range of the method.[4] For complex matrices, a liquid-liquid or solid-phase extraction may be necessary. Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizations
References
Elucidating p-Menthane Biosynthetic Pathways: A Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and drug development professionals, a comprehensive understanding of the biosynthetic pathways of p-menthane monoterpenes is crucial for applications ranging from metabolic engineering to the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for key techniques used to elucidate these complex pathways, with a focus on practical implementation in a laboratory setting.
Introduction to this compound Biosynthesis
The this compound monoterpenes are a diverse class of natural products responsible for the characteristic aromas of plants like mint (Mentha). Their biosynthesis originates from the universal C5 precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are typically produced via the methylerythritol phosphate (MEP) pathway in plastids.[1][2] The committed step in the formation of the this compound skeleton is the cyclization of geranyl diphosphate (GPP) to limonene, catalyzed by limonene synthase.[2] Subsequent enzymatic modifications, including hydroxylations, dehydrogenations, and reductions, lead to the vast array of this compound derivatives such as menthol and carvone.[3][4] These reactions are often localized within specialized plant structures like glandular trichomes.[3][4]
Core Techniques for Pathway Elucidation
Several powerful techniques are employed to unravel the intricacies of this compound biosynthesis. These include the heterologous expression of candidate enzymes, in vitro enzyme assays, stable isotope labeling to trace metabolic flux, and advanced analytical methods for metabolite profiling.
Heterologous Expression of Biosynthetic Enzymes
A cornerstone for characterizing the function of enzymes in the this compound pathway is their expression in a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae.[1][5] This approach allows for the production of large quantities of a single enzyme, free from the complex metabolic background of the native plant, enabling detailed functional analysis.
In Vitro Enzyme Assays
Once an enzyme is expressed and purified, its catalytic activity can be precisely measured through in vitro assays. These assays are fundamental for determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat), which describe the enzyme's affinity for its substrate and its turnover rate, respectively.[6][7]
Stable Isotope Labeling
To trace the flow of precursors through the biosynthetic pathway in vivo, stable isotope labeling is an indispensable tool.[8][9] By feeding plants or cell cultures with precursors enriched in heavy isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these labels into downstream metabolites using mass spectrometry.[8] This provides direct evidence for precursor-product relationships and can help to identify previously unknown intermediates.
Analytical Chemistry: GC-MS for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile this compound monoterpenes.[10][11] The high separation efficiency of gas chromatography combined with the sensitive and specific detection by mass spectrometry allows for the comprehensive analysis of complex essential oil mixtures.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the elucidation of this compound biosynthetic pathways.
Table 1: Production of Limonene in Engineered E. coli
| Engineered Strain Feature | Carbon Source | Titer (mg/L) | Reference |
| Heterologous MVA pathway and limonene synthase | Glucose | > 400 | [12] |
| Optimized MVA pathway and limonene synthase | Glycerol | 1290 | [13] |
| Co-expression of SlNPPS and MsLS | Fed-batch fermentation | 694.61 | [13] |
Table 2: Kinetic Parameters of Limonene Synthase
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Citrus sinensis | Geranyl Diphosphate (GPP) | ~5 | ~0.035 | [14] |
| Mentha spicata | Geranyl Diphosphate (GPP) | 2.6 | 0.049 | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments described above.
Protocol 1: Heterologous Expression of Limonene Synthase in E. coli
Objective: To produce recombinant limonene synthase for functional characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series)
-
Limonene synthase cDNA
-
Restriction enzymes and T4 DNA ligase
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Cloning:
-
Amplify the coding sequence of limonene synthase from plant cDNA.
-
Digest the expression vector and the limonene synthase PCR product with appropriate restriction enzymes.
-
Ligate the digested insert and vector using T4 DNA ligase.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.
-
Isolate the plasmid and verify the insert sequence.
-
-
Transformation and Expression:
-
Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
If using a His-tagged protein, purify the recombinant limonene synthase from the supernatant using immobilized metal affinity chromatography (IMAC).
-
Protocol 2: In Vitro Enzyme Assay for Limonene Synthase
Objective: To determine the kinetic parameters of purified limonene synthase.
Materials:
-
Purified limonene synthase
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
Geranyl diphosphate (GPP) stock solution
-
Hexane
-
GC vials
Procedure:
-
Reaction Setup:
-
In a series of glass GC vials, prepare reaction mixtures containing assay buffer and varying concentrations of GPP.
-
Pre-incubate the reaction mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified limonene synthase to each vial.
-
Overlay the reaction mixture with an equal volume of hexane to capture the volatile limonene product.
-
-
Incubation and Extraction:
-
Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by vortexing vigorously to extract the limonene into the hexane layer.
-
-
Analysis:
Protocol 3: Stable Isotope Labeling for Pathway Elucidation
Objective: To trace the incorporation of a labeled precursor into this compound monoterpenes.
Materials:
-
Plant material (e.g., Mentha seedlings)
-
Growth medium (e.g., Hoagland solution)
-
¹³C-labeled glucose or other suitable precursor
-
Liquid nitrogen
-
Extraction solvent (e.g., ethyl acetate)
-
GC-MS system
Procedure:
-
Labeling:
-
Grow plants in a hydroponic system with a defined nutrient medium.
-
Replace the standard carbon source with a ¹³C-labeled precursor (e.g., U-¹³C₆-glucose) for a defined period. The labeling time will depend on the turnover rate of the metabolites of interest.
-
-
Harvesting and Quenching:
-
At various time points, harvest the plant tissue (e.g., leaves) and immediately freeze it in liquid nitrogen to quench all metabolic activity.
-
-
Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract the metabolites with a suitable organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the extract by GC-MS.
-
Monitor the mass spectra of known this compound monoterpenes for an increase in mass corresponding to the incorporation of ¹³C atoms.
-
The pattern of isotope incorporation can provide insights into the biosynthetic route from the labeled precursor.
-
Protocol 4: GC-MS Analysis of this compound Monoterpenes
Objective: To identify and quantify this compound monoterpenes in a sample.
Materials:
-
GC-MS system with a mass selective detector
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium carrier gas
-
Sample extract in a volatile solvent (e.g., hexane or ethyl acetate)
-
Authentic standards of this compound monoterpenes
Procedure:
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp at 5°C/minute to 240°C, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Analysis:
-
Inject 1 µL of the sample extract into the GC-MS.
-
Identify the this compound monoterpenes by comparing their retention times and mass spectra to those of authentic standards and to mass spectral libraries.
-
For quantification, create a calibration curve for each compound of interest using authentic standards of known concentrations.
-
Visualizations
The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for its elucidation.
Caption: Simplified this compound biosynthetic pathway in Mentha.
References
- 1. researchgate.net [researchgate.net]
- 2. Limonene Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Editorial: Engineering Yeast to Produce Plant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic engineering of Escherichia coli for limonene and perillyl alcohol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic Optimization of Limonene Production in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
p-Menthane as a Versatile Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The p-menthane scaffold, a monoterpene hydrocarbon, has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the design and synthesis of novel therapeutic agents. Its inherent lipophilicity, conformational rigidity, and the presence of modifiable functional groups make it an attractive starting point for developing compounds with a wide range of biological activities. This document provides detailed application notes and protocols on the use of this compound derivatives in anticancer, insect repellent, antiviral, and neuroprotective applications.
Anticancer Activity of this compound Derivatives
Derivatives of this compound, such as perillyl alcohol and its analogues, have demonstrated significant cytotoxic activity against various human tumor cell lines. These compounds often induce apoptosis through the modulation of key signaling pathways.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity of several this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | HCT-116 (Colon Carcinoma) IC50 (µg/mL) | OVCAR-8 (Ovarian Adenocarcinoma) IC50 (µg/mL) | SF-295 (Glioblastoma) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | Reference |
| Perillyl alcohol | >25 | >25 | >25 | - | [1] |
| (+)-Limonene | >25 | >25 | >25 | - | [1] |
| (-)-Perillaldehyde 8,9-epoxide | 1.75 | 1.03 | - | 0.64 | [1] |
| (-)-8-Hydroxycarvotanacetone | 8.83 | 6.77 | 10.21 | - | [1] |
| Doxorubicin (Positive Control) | 0.01 | 1.20 | 0.24 | 0.02 | [1] |
Note: A lower IC50 value indicates a higher cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, OVCAR-8, SF-295)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound derivatives to be tested
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the complete medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for a further 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Signaling Pathway: Proposed Mechanism of Anticancer Activity
This compound derivatives, such as perillyl alcohol, are believed to induce apoptosis in cancer cells by modulating the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Insect Repellent Activity of this compound Derivatives
This compound-3,8-diol (PMD), a naturally occurring this compound derivative, is a well-established and effective insect repellent. Its efficacy is often compared to the synthetic repellent DEET.
Data Presentation: Insect Repellent Efficacy
The following table presents the complete protection time (CPT) and percentage repellency of PMD compared to other common repellents against Aedes aegypti mosquitoes.
| Repellent | Concentration | Complete Protection Time (CPT) (hours) | Percent Repellency (%) | Reference |
| This compound-3,8-diol (PMD) | 30% | 3.8 | 89.2 | [2] |
| DEET | 20% | 5.6 | 94.8 | [2] |
| IR3535 | 20% | 3.0 | 88.6 | [2] |
| KBR 3023 | 20% | 5.4 | 97.5 | [2] |
Experimental Protocol: Arm-in-Cage Test for Repellency
This protocol describes a standard laboratory method for evaluating the efficacy of insect repellents.
Materials:
-
Mosquitoes (e.g., Aedes aegypti)
-
Mosquito cage
-
Human volunteers
-
Test repellent formulations
-
Ethanol (as control)
-
Stopwatch
Procedure:
-
Recruit human volunteers and obtain informed consent.
-
Apply a standard dose (e.g., 1 mL) of the test repellent or control solution to a defined area of the volunteer's forearm.
-
At set time intervals (e.g., every 30 minutes), the volunteer inserts their treated arm into the mosquito cage for a fixed period (e.g., 3 minutes).
-
Record the number of mosquito landings and bites during each exposure period.
-
The Complete Protection Time (CPT) is defined as the time from application until the first confirmed bite.
-
Calculate the percentage repellency for each time point.
Experimental Workflow: Synthesis and Evaluation of Repellents
Antiviral Activity of this compound Derivatives
Preliminary evidence suggests that this compound derivatives, particularly this compound-3,8-diol (PMD), possess antiviral properties against a range of enveloped viruses.
Data Presentation: Antiviral Activity
A patent has described the virucidal activity of PMD against several viruses. While specific EC50 values are not provided, the data indicates a dose-dependent antiviral effect.
| Virus | Cell Line | PMD Concentration | Result | Reference |
| Influenza A/Sydney/5/97 | MDCK | 2% w/v | No viral replication | [3] |
| Urbani SARS | C1008 | Not specified | Effective | [3] |
| Herpes Simplex Virus type-1 (HSV-1) | Vero | Not specified | Effective | [3] |
Experimental Protocol: Virucidal Assay
This protocol is adapted from a patent describing the evaluation of PMD's antiviral activity.
Materials:
-
Target viruses (e.g., Influenza A, SARS-CoV, HSV-1)
-
Appropriate host cell lines (e.g., MDCK, Vero)
-
Cell culture medium
-
This compound-3,8-diol (PMD) solution
-
96-well plates
-
Incubator
Procedure:
-
Prepare a stock solution of the target virus.
-
Mix the virus stock with different concentrations of PMD solution and incubate for a specific contact time.
-
Seed the host cells in 96-well plates and allow them to form a monolayer.
-
Add the virus-PMD mixture to the cell monolayers in serial dilutions.
-
Incubate the plates and monitor for cytopathic effects (CPE) daily.
-
Determine the reduction in viral titer as a measure of the virucidal activity of PMD. A toxicity assay should be run in parallel to ensure that the observed effects are not due to cytotoxicity of the compound.
Neuroprotective Effects of this compound Derivatives
Certain this compound derivatives, notably perillyl alcohol, have shown promise as neuroprotective agents in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The proposed mechanisms of action include antioxidant and anti-inflammatory effects.
Data Presentation: Neuroprotective Activity
Studies on perillyl alcohol have demonstrated its ability to mitigate neurotoxicity and improve cognitive function in animal models.
| Model | Compound | Dosage | Key Findings | Reference |
| Sporadic Alzheimer's disease (rat model) | Perillyl alcohol | 25, 50, 100 mg/kg p.o. | Improved learning and memory, reduced oxidative stress, restored cholinergic function. | [1] |
| Ischemia-reperfusion injury (rat model) | Perillyl alcohol | 25, 50, 100 mg/kg p.o. | Attenuated neurological deficits, reduced infarct volume, suppressed pro-inflammatory cytokines. | [2] |
| Parkinson's disease (in vitro & in vivo models) | Perillyl alcohol | Not specified | Suppressed NF-κB translocation, limited NLRP3 inflammasome activation, restored dopamine levels. | [3] |
Experimental Protocol: Neuroprotection Assay in a Cell-Based Model of Alzheimer's Disease
This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound derivatives against amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Amyloid-beta (1-42) peptide
-
This compound derivatives to be tested
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in 96-well plates and differentiate them into a neuronal phenotype.
-
Prepare aggregated Aβ(1-42) by incubating the peptide solution.
-
Pre-treat the differentiated cells with various concentrations of the this compound derivatives for a specified time.
-
Expose the cells to the aggregated Aβ(1-42) to induce neurotoxicity. Include a vehicle control and a positive control (e.g., a known neuroprotective agent).
-
After the incubation period, assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Calculate the percentage of neuroprotection conferred by the test compounds.
Signaling Pathway: Proposed Mechanism of Neuroprotection
Perillyl alcohol is thought to exert its neuroprotective effects by inhibiting neuroinflammation and oxidative stress, key pathological features of neurodegenerative diseases. This involves the suppression of pro-inflammatory signaling pathways such as NF-κB and the reduction of reactive oxygen species (ROS).
General Synthesis of this compound Derivatives
The this compound scaffold can be accessed through various synthetic routes, often starting from readily available natural products like limonene or citronellal.
Experimental Protocol: Synthesis of this compound by Hydrogenation of Limonene
This protocol describes a general method for the synthesis of the basic this compound skeleton.
Materials:
-
d-Limonene
-
Catalyst (e.g., Platinum on carbon, Palladium on carbon)
-
Solvent (e.g., Ethanol)
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with d-limonene, the catalyst, and the solvent.
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction progress by techniques such as gas chromatography (GC).
-
Once the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.
-
Purify the this compound product by distillation.
Logical Relationship: General Synthetic Strategy
The versatility of the this compound scaffold allows for the synthesis of a diverse library of compounds for biological screening.
These application notes and protocols provide a foundation for researchers interested in exploring the medicinal chemistry of the this compound scaffold. The diverse biological activities and synthetic accessibility of these compounds make them a promising area for future drug discovery and development efforts.
References
- 1. Neuroprotective Effect of Perillyl alcohol in Sporadic Alzheimer’s disease in Rats | CoLab [colab.ws]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Perillyl Alcohol Attenuates NLRP3 Inflammasome Activation and Rescues Dopaminergic Neurons in Experimental In Vitro and In Vivo Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Spectral Assignment for p-Menthane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Distinguishing Features in NMR Spectra
The differentiation of p-menthane stereoisomers by NMR relies on the distinct spatial relationships between substituents on the cyclohexane ring, which influence the chemical environment of the constituent protons and carbons.
-
Chemical Shifts (¹H and ¹³C): The orientation of substituents (axial vs. equatorial) significantly impacts the shielding of nearby nuclei. For instance, an axial proton is typically found at a higher field (lower ppm) compared to its equatorial counterpart. Similarly, the chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents.
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. This is particularly useful for determining the relative stereochemistry of substituents on the cyclohexane ring. For example, a large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, whereas smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
Nuclear Overhauser Effect (NOE): NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are powerful tools for determining through-space proximity of protons. Correlations in a NOESY spectrum indicate that protons are close in space (< 5 Å), providing crucial information for establishing the relative stereochemistry of the molecule. For instance, a NOE correlation between a methyl group and a proton on the cyclohexane ring can define their relative orientation.
Data Presentation: ¹H and ¹³C NMR Data for this compound-3,8-diol Stereoisomers
The following tables summarize the ¹H and ¹³C NMR spectral data for the cis- and trans-isomers of this compound-3,8-diol, which serve as an excellent model for understanding the spectral differences between this compound stereoisomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound-3,8-diol Isomers.
| Proton | cis-p-Menthane-3,8-diol | trans-p-Menthane-3,8-diol |
| H-2 | - | 3.5 (m) |
| H-3 | - | - |
| H-4 | - | 1.6 (t) |
| H-5 | 0.95 (t) | 1.2 (t) |
| H-1' (CH3) | 0.8-0.87 (d) | 0.8 (m) |
| H-2' (CH3) | 1.08 (t) | 1.06 (s) |
| H-3' (CH3) | - | 1.09 (s) |
| C-OH | - | 5.28 (s) |
| CH-OH | - | 5.5 (s) |
Data compiled from publicly available sources. Specific coupling constants were not fully reported in the source material.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound-3,8-diol Isomers.
| Carbon | cis-p-Menthane-3,8-diol | trans-p-Menthane-3,8-diol |
| C-1 | 66.15 | 71.58 |
| C-2 | 25.22 | 44.6 |
| C-3 | - | - |
| C-4 | - | - |
| C-5 | 48.8 | 52.86 |
| C-6 | - | - |
| C-7 (CH3) | 22.26 | 21.99 |
| C-8 | 71.52 | 73.2 |
| C-9 (CH3) | 28.29 | 24.24 |
| C-10 (CH3) | 28.52 | 29.4 |
| Methylene (CH2) | 20.27, 34.74 | - |
| Methine (CH) | - | 26.3 |
| C1' | - | 30.74 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of this compound Derivatives
Given that many this compound derivatives are volatile oils, proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound stereoisomer sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆, Acetone-d₆)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the this compound derivative into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar terpenes.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex the mixture until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation, which is particularly important for volatile samples.
Protocol 2: Acquisition of 2D NOESY Spectra for Stereochemical Assignment
Instrumentation:
-
NMR spectrometer (a field strength of 400 MHz or higher is recommended for good signal dispersion)
Pulse Program:
-
Standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
Key Parameters:
-
Mixing Time (d8): This is a critical parameter. For small molecules like this compound derivatives, a mixing time in the range of 300-800 ms is typically optimal. It may be necessary to run a series of NOESY experiments with varying mixing times to find the best value.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This will depend on the sample concentration.
-
Spectral Width (sw): The spectral width in both dimensions should be set to encompass all proton signals of interest.
Processing and Analysis:
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase the spectrum carefully in both dimensions.
-
Analyze the cross-peaks. A cross-peak between two protons indicates that they are in close spatial proximity.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR-based stereochemical assignment of this compound isomers.
Application Notes: Mass Spectrometry Fragmentation of Hydroxylated p-Menthanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxylated p-menthanes, a class of monoterpenoids including well-known compounds like menthol and isopulegol, are of significant interest in the pharmaceutical, food, and cosmetic industries for their biological activities and sensory properties. Accurate identification and quantification are crucial for research and quality control. This document provides detailed protocols and fragmentation patterns for the analysis of hydroxylated p-menthanes using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Fragmentation in Hydroxylated p-Menthanes
The mass spectra of hydroxylated p-menthanes, like other cyclic alcohols, are characterized by several key fragmentation pathways under Electron Ionization (EI). Understanding these patterns is essential for structural elucidation.
-
Molecular Ion (M⁺): The molecular ion peak is often weak or entirely absent due to the instability of the parent molecule upon ionization.[1][2]
-
Dehydration ([M-H₂O]⁺): The most common initial fragmentation step is the loss of a water molecule (18 amu) from the hydroxyl group, which is a characteristic feature of alcohols.[1][3][4][5] This fragment is often more prominent than the molecular ion.
-
Alpha-Cleavage: Fission of the C-C bond adjacent to the oxygen-bearing carbon is a common pathway, leading to the formation of a resonance-stabilized, oxygen-containing cation.[5]
-
Loss of Alkyl Groups: Subsequent fragmentation often involves the loss of methyl (-CH₃; 15 amu) or isopropyl (-C₃H₇; 43 amu) groups from the p-menthane skeleton.[1]
-
Ring Cleavage: The cyclohexane ring can undergo cleavage, leading to a variety of smaller fragment ions.
General Experimental Workflow
The analysis of hydroxylated p-menthanes typically follows a standardized workflow from sample acquisition to final data interpretation. This process ensures reproducibility and accuracy in both qualitative and quantitative analyses.
References
Troubleshooting & Optimization
improving yield and purity in p-Menthane synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-Menthane for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the catalytic hydrogenation of limonene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure.[1] 2. Catalyst Deactivation: The catalyst may have lost activity due to poisoning or sintering.[2] 3. Poor Catalyst Dispersion: Inefficient mixing can lead to poor contact between the catalyst, substrate, and hydrogen. | 1. Optimize Reaction Conditions: Increase reaction time, temperature, and/or hydrogen pressure. Monitor the reaction progress using Gas Chromatography (GC). For complete hydrogenation, higher pressures are generally more effective.[3] 2. Catalyst Handling: Use fresh catalyst or regenerate the existing catalyst if possible. Ensure the starting materials and solvent are pure to avoid introducing catalyst poisons. 3. Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.[1] |
| Low Purity of this compound (Presence of Intermediates) | 1. Partial Hydrogenation: The reaction may have been stopped prematurely, leading to the presence of intermediates like p-menthene.[1] 2. Sub-optimal Catalyst: The chosen catalyst may favor the formation of intermediates under the selected reaction conditions. | 1. Increase Reaction Time/Severity: Extend the reaction time or increase the temperature or hydrogen pressure to drive the reaction to completion.[1] 2. Catalyst Selection: Platinum (Pt) is generally a more active catalyst than palladium (Pd) for complete hydrogenation.[4] Rhodium on carbon (Rh/C) has also been shown to be highly effective.[3] |
| Formation of Byproducts (e.g., p-Cymene, Isomers) | 1. Dehydrogenation: Side reactions can lead to the formation of aromatic compounds like p-cymene, especially at higher temperatures.[1] 2. Isomerization: The reaction conditions may promote the isomerization of limonene or p-menthene intermediates.[1] 3. Catalyst Support Effects: The acidity of some catalyst supports, like alumina, can contribute to side reactions.[2] | 1. Control Temperature: Lowering the reaction temperature can help minimize dehydrogenation.[1] 2. Optimize Hydrogen Pressure: Ensure sufficient hydrogen pressure is maintained throughout the reaction to suppress dehydrogenation.[1] 3. Choice of Support: Using a more inert support like charcoal can reduce side reactions compared to alumina.[3] |
| Inconsistent Results | 1. Variability in Starting Material: The purity of the limonene starting material can vary.[4] 2. Inconsistent Catalyst Activity: Catalyst activity can differ between batches or if the catalyst is reused without proper regeneration. 3. Lack of Control Over Reaction Parameters: Fluctuations in temperature, pressure, or stirring rate can lead to inconsistent outcomes. | 1. Characterize Starting Material: Analyze the purity of the limonene before each reaction. 2. Standardize Catalyst Handling: Use a consistent source and handling procedure for the catalyst. If recycling, establish a clear regeneration and activity testing protocol.[2] 3. Precise Parameter Control: Utilize automated reactor systems to maintain tight control over all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for this compound synthesis is the catalytic hydrogenation of limonene.[4] This process involves reacting limonene with hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or rhodium, often supported on a material like carbon or alumina.[2][3][4]
Q2: How can I control the stereoselectivity of the this compound product?
A2: The stereoisomeric ratio of cis- and trans-p-menthane can be influenced by the choice of catalyst and reaction temperature. For instance, using a palladium catalyst can produce a 2:1 ratio of trans- to cis-p-menthane, while platinum may yield an equimolar mixture.[4] Lower temperatures tend to favor the kinetically controlled cis-isomer, whereas higher temperatures favor the thermodynamically more stable trans-isomer.[3]
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: To maximize the yield of this compound, you should focus on optimizing the following parameters:
-
Catalyst Selection: Rhodium on carbon (Rh/C) is a highly efficient catalyst for the complete hydrogenation of p-cymene (a related starting material) to this compound.[3] Platinum is also a very active catalyst for the hydrogenation of limonene.[4]
-
Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate and favors complete hydrogenation to this compound.[3]
-
Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions like dehydrogenation. An optimal temperature must be determined experimentally.[1][3]
-
Catalyst Support: Charcoal has been shown to be a superior support to alumina in some cases, offering better selectivity and recyclability.[3]
Q4: Can this reaction be performed without a solvent?
A4: Yes, solvent-free hydrogenation of limonene to this compound is possible and presents a more environmentally friendly ("greener") alternative to using organic solvents.[1][3]
Q5: What are the best methods for purifying the final this compound product?
A5: The primary methods for purifying this compound from the crude reaction mixture are:
-
Filtration: To remove the solid catalyst after the reaction is complete.[1]
-
Distillation: Fractional distillation can be used to separate this compound from any remaining starting material, intermediates, or byproducts with different boiling points.[5]
-
Crystallization: If the product mixture contains solid impurities or if this compound can be selectively crystallized, this can be an effective purification technique, often at low temperatures.[6]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Limonene in a Batch Reactor
This protocol describes a general procedure for the synthesis of this compound via the hydrogenation of limonene.
Materials:
-
High-pressure batch reactor (e.g., Parr autoclave) with a magnetic stirrer, gas inlet, and pressure gauge
-
Limonene (purity >95%)
-
Catalyst (e.g., 5% Pt/C or 5% Rh/C)
-
Solvent (optional, e.g., ethanol or solvent-free)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Buchner funnel with celite)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry.
-
Catalyst Loading: Add the catalyst to the reactor. A typical catalyst loading is 1-5% by weight relative to the limonene.[1]
-
Substrate Addition: Add the limonene and, if used, the solvent to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas to remove any air, followed by purging with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.75 MPa to 4 MPa).[2][4]
-
Reaction: Begin vigorous stirring (e.g., 600-800 rpm) and heat the reactor to the desired temperature (e.g., room temperature to 150°C).[1][2][3] Monitor the pressure; a drop in pressure indicates hydrogen consumption. The reaction can be maintained at a constant pressure by supplying more hydrogen.
-
Reaction Monitoring: The reaction progress can be monitored by taking small samples (if the reactor allows) and analyzing them by GC.
-
Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by GC analysis), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen.
-
Product Recovery: Purge the reactor with an inert gas before opening. Dilute the reaction mixture with a small amount of solvent and filter it through a pad of celite to remove the catalyst.[1]
-
Purification: The solvent can be removed from the filtrate by rotary evaporation. The crude this compound can then be purified by distillation.
Data Presentation
Table 1: Influence of Catalyst and Support on p-Cymene Hydrogenation
| Catalyst | Support | Temperature (°C) | Conversion (%) | cis-p-Menthane (%) | trans-p-Menthane (%) |
| Rh | Carbon | 4 | >99 | 72 | 28 |
| Rh | Carbon | 150 | >99 | 9 | 91 |
| Rh | Alumina | 25 | 28 (3rd cycle) | - | - |
Data adapted from a study on p-cymene hydrogenation, a closely related transformation.[3]
Table 2: General Reaction Conditions for Limonene Hydrogenation
| Parameter | Range | Notes |
| Catalyst | Pt, Pd, Rh on Carbon or Alumina | Pt and Rh are generally more active for complete hydrogenation.[3][4] |
| Catalyst Loading | 1 - 10% (w/w) | Relative to the substrate.[1] |
| Hydrogen Pressure | 0.275 - 4 MPa | Lower pressures may favor partial hydrogenation, while higher pressures drive the reaction to completion.[1][4] |
| Temperature | Room Temp. - 150°C | Higher temperatures can increase reaction rate but may also lead to byproduct formation.[1][3] |
| Solvent | Ethanol, Methanol, or Solvent-Free | Solvent-free conditions offer a greener alternative.[1] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Side Reactions in p-Menthane Cyclization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions encountered during the acid-catalyzed cyclization of p-Menthane precursors, such as citronellal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the acid-catalyzed cyclization of citronellal to this compound derivatives?
A1: The most prevalent side products include various isomers of the desired product (e.g., iso-isopulegol, neo-isopulegol, and neoiso-isopulegol), dehydration products like p-menthadienes, and acetals formed from the reaction of citronellal with this compound-3,8-diol.[1][2] The formation of these byproducts is highly dependent on the reaction conditions, particularly the type of acid catalyst and the temperature.[3][4]
Q2: How does the type of acid catalyst (Lewis vs. Brønsted) influence the reaction selectivity?
A2: The balance between Lewis and Brønsted acidity is a critical factor in determining the product distribution. Lewis acids are generally considered to favor the desired intramolecular cyclization to form isopulegol.[4] Conversely, strong Brønsted acids can promote undesirable side reactions such as dehydration (formation of p-menthadienes) and etherification.[4] Therefore, for high selectivity, a catalyst with a well-balanced ratio of Lewis to Brønsted acidity is often preferred.[3] Weaker acid sites on a catalyst tend to favor the formation of this compound-3,8-diol (PMD).[2][5]
Q3: My reaction is producing a high proportion of p-menthadienes. How can I minimize this dehydration side reaction?
A3: The formation of p-menthadienes is favored by strong Brønsted acidity and higher reaction temperatures.[4] To minimize this, consider the following:
-
Catalyst Selection: Opt for catalysts with weaker Brønsted acidity or a higher proportion of Lewis acid sites.[3]
-
Temperature Control: Lowering the reaction temperature can significantly disfavor the dehydration pathway.[4]
-
Water Content: In some systems, the presence of water can influence side reactions. Careful optimization of water content may be necessary.[4]
Q4: I am observing the formation of acetal byproducts. What causes this and how can it be prevented?
A4: Acetal byproducts, such as PMD-citronellal acetals, can form as minor products during the cyclization.[1] Their formation is generally reversible. While they have been noted as byproducts, their presence is not always detrimental as they can sometimes hydrolyze back to the desired product and starting material.[1]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low yield of desired this compound product and formation of multiple byproducts. | - Inappropriate choice of acid catalyst (imbalance of Lewis/Brønsted acidity).[3][4] - Suboptimal reaction temperature or time.[3] - Insufficient or excessive catalyst loading.[6] | - Screen different solid acid catalysts (e.g., zeolites, montmorillonite K10 clay) to find one with optimal acidity.[3][4] - Systematically optimize the reaction temperature and time. Lowering the temperature can often reduce side reactions.[4] - Methodically adjust the amount of catalyst used.[6] |
| Predominant formation of dehydration products (p-menthadienes). | - Use of a catalyst with strong Brønsted acidity.[4] - High reaction temperatures.[4] | - Utilize catalysts with a higher ratio of Lewis to Brønsted acid sites.[4] - Maintain a lower reaction temperature to disfavor the dehydration pathway.[4] |
| Formation of di-isopulegyl ethers. | - Prolonged reaction times allowing for the intermolecular reaction of the isopulegol product. - High substrate concentration. | - Monitor the reaction progress and stop it once the maximum yield of the desired product is reached.[4] - Lower the initial concentration of the citronellal starting material.[4] - Select a catalyst with moderate acidity to minimize the rate of this bimolecular reaction.[4] |
Data Presentation
Table 1: Effect of Catalyst and Reaction Conditions on Citronellal Conversion and Product Selectivity.
| Catalyst | Temperature (°C) | Time (h) | Citronellal Conversion (%) | This compound-3,8-diol Selectivity (%) | Acetal Byproduct (%) | Reference |
| 0.25% Sulfuric Acid | 50 | 11 | 97.9 | 92.3 | 2.7 | [7] |
| 0.75% Sulfuric Acid | 60 | 6 | 98.5 | 95.6 | - | [1] |
| Lignin-derived Carbon | 50 | 24 | 97 | 89 (Yield: 86%) | - | [2][5] |
| CO₂-H₂O | - | - | Slightly lower than H₂SO₄ | Similar to H₂SO₄ | - | [8][9] |
Note: "-" indicates data not specified in the source.
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Cyclization of Citronellal to this compound-3,8-diol
This protocol is adapted from a method for producing this compound-3,8-diol in high yield and purity.[7][10]
Materials:
-
(+)-Citronellal
-
Aqueous sulfuric acid solution (0.25 wt. %)
-
n-Heptane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a condenser.
-
Add the aqueous sulfuric acid solution to the flask.
-
With stirring, slowly add citronellal to the acid solution.
-
Heat the mixture to 50°C and maintain for 11 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the organic components with n-heptane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by crystallization from n-heptane at -50°C for 20 hours to yield this compound-3,8-diols.[7]
Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of the product mixture from the cyclization reaction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., DB-5).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetone or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: A suitable mass range to detect the expected products and byproducts (e.g., 40-400 amu).
-
-
Data Analysis: Identify the components by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards. Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
Visualizations
Caption: Main reaction and side reaction pathways in this compound cyclization.
Caption: A logical workflow for troubleshooting this compound cyclization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of this compound-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclization of citronellal to this compound-3,8-diols in water and carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cyclization of citronellal to this compound-3,8-diols in water and carbon dioxide [agris.fao.org]
- 10. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
Technical Support Center: Optimization of p-Menthane Synthesis
Welcome to the technical support center for the synthesis of p-Menthane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to optimize the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation of precursors like limonene or p-cymene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The catalyst may have lost activity due to improper storage, handling, or poisoning. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. 4. Inadequate Mixing: Poor agitation can lead to mass transfer limitations, hindering contact between the catalyst, substrate, and hydrogen.[1] | 1. Use Fresh Catalyst: Ensure the use of a fresh batch of catalyst. For palladium catalysts, Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more active.[1] 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. For complete hydrogenation of limonene to this compound, higher pressures (e.g., 2.75 MPa) are often more effective.[1] 3. Increase Reaction Temperature: Gently increase the reaction temperature. Note that temperature can also affect selectivity.[1] 4. Improve Agitation: Increase the stirring speed to ensure efficient mixing (e.g., 600-800 rpm).[1] |
| Poor Selectivity (Formation of p-Menthene) | 1. Incomplete Hydrogenation: The reaction has not gone to completion, resulting in the partially hydrogenated intermediate, p-menthene. 2. Catalyst Choice: Some catalysts are more selective for partial hydrogenation. 3. Low Hydrogen Pressure: Lower pressures can favor the formation of p-menthene.[1] | 1. Extend Reaction Time: Monitor the reaction by GC and continue until the p-menthene intermediate is consumed. 2. Select Appropriate Catalyst: For complete hydrogenation, Rh/C has shown high efficiency in converting p-cymene to this compound.[2] For limonene hydrogenation, Rh/Al₂O₃ at higher pressures (2.75 MPa) favors this compound formation.[1] 3. Increase Hydrogen Pressure: Higher hydrogen pressure generally pushes the reaction towards complete hydrogenation.[1] |
| Formation of Side Products (e.g., p-Cymene, Isomers) | 1. Dehydrogenation: The catalyst may be promoting the reverse reaction, especially at higher temperatures. 2. Isomerization: The reaction conditions may favor the formation of other terpene isomers. 3. Catalyst and Support Effects: The choice of metal and support can influence the product distribution. | 1. Control Temperature: Higher temperatures can promote dehydrogenation.[1] Running the reaction at the lowest effective temperature can minimize p-cymene formation. 2. Optimize Catalyst System: For p-cymene hydrogenation, Rh/C has been shown to be highly effective with minimal side products.[2] For limonene, the choice of catalyst and support (e.g., Pt/C vs. Pd/C) can influence the stereoselectivity (cis/trans ratio) of this compound.[3] |
| Difficulty in Catalyst Removal | 1. Fine Catalyst Particles: The catalyst particles may be too fine, passing through standard filtration methods. | 1. Use of Filter Aid: Filter the reaction mixture through a pad of celite to effectively remove the catalyst.[1] |
| Inconsistent cis/trans Isomer Ratio | 1. Reaction Temperature: Temperature can significantly influence the ratio of cis to trans isomers. 2. Catalyst System: The choice of catalyst metal and support can affect the stereoselectivity. | 1. Temperature Control: For the hydrogenation of p-cymene, lower temperatures (e.g., 4 °C) favor the formation of the cis-isomer, while higher temperatures (e.g., 150 °C) favor the trans-isomer.[2] 2. Catalyst Selection: In the hydrogenation of limonene, platinum catalysts tend to produce equimolar ratios of cis- and trans-p-menthane, whereas palladium catalysts may favor the trans isomer.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The most common starting materials for the synthesis of this compound are limonene and p-cymene, which are readily available from natural sources or through chemical synthesis.[2][3] Other terpenes like terpinolene can also be used.
Q2: Which catalysts are most effective for the hydrogenation to this compound?
A2: Platinum-group metals are highly effective for the hydrogenation of both limonene and p-cymene. Rhodium on charcoal (Rh/C) has been reported as a highly efficient and recyclable catalyst for the hydrogenation of p-cymene.[2] For limonene, platinum (Pt) and palladium (Pd) catalysts are commonly used.[3] Ruthenium on charcoal has also been used for the complete hydrogenation of d-limonene.[4]
Q3: How can I control the stereoselectivity (cis/trans ratio) of the this compound product?
A3: The stereoselectivity can be controlled primarily by the reaction temperature and the choice of catalyst. For the hydrogenation of p-cymene, lower temperatures favor the cis isomer, while higher temperatures favor the more thermodynamically stable trans isomer.[2] The catalyst metal can also influence the isomer ratio; for example, in limonene hydrogenation, platinum may yield a different isomer ratio compared to palladium.[3]
Q4: Can the hydrogenation be performed without a solvent?
A4: Yes, solvent-free hydrogenation of both limonene and p-cymene has been successfully reported.[1][2] This approach is considered a greener alternative as it eliminates the need for organic solvents.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the quantification of the starting material, intermediates (like p-menthene), and the final this compound product, as well as any side products.
Data Presentation
Table 1: Optimization of Reaction Conditions for p-Cymene Hydrogenation to this compound
| Catalyst | Support | Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (trans:cis) | Reference |
| 5% Rh | Charcoal | 2.75 | Room Temp. | 2 | >99 | 55:45 | [2] |
| 5% Rh | Charcoal | 0.13 | Room Temp. | 24 | >99 | 55:45 | [2] |
| 5% Rh | Charcoal | 2.75 | 4 | 2 | >99 | 28:72 | [2] |
| 5% Rh | Charcoal | 2.75 | 150 | 2 | >99 | 91:9 | [2] |
| 5% Pd | Charcoal | 2.75 | Room Temp. | 24 | <1 | - | [2] |
| 5% Pt | Charcoal | 2.75 | Room Temp. | 24 | >99 | 69:31 | [2] |
| 5% Ru | Charcoal | 2.75 | Room Temp. | 24 | >99 | 60:40 | [2] |
Table 2: Reaction Conditions for Limonene Hydrogenation to this compound
| Catalyst | Support | Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | Product(s) | Reference |
| 5% Ru | Charcoal | 2.5 | 40-50 | - | Complete | This compound | [4] |
| Pt | - | 4 (H₂) + 7-12 (CO₂) | - | - | - | p-Menth-1-ene, this compound | [3] |
| 5% Rh | Al₂O₃ | 2.75 | Room Temp. | 2 | Complete | This compound | [5] |
| SiliaCat Pd(0) | - | 0.275 | Room Temp. | 6 | ~98 | p-Menth-1-ene (96%), p-Cymene (2%) | [5] |
| Pt (5%) | Al₂O₃ | 1-7 | 70-250 | 1-48 | Almost All | This compound | [6] |
Experimental Protocols
Protocol 1: Hydrogenation of p-Cymene to this compound
This protocol is based on the efficient conversion of p-cymene using a Rhodium on charcoal catalyst.[2]
Materials:
-
p-Cymene
-
5% Rhodium on charcoal (Rh/C) catalyst
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas source
Procedure:
-
Place p-cymene and the Rh/C catalyst (e.g., 0.01 molar equivalent) into the autoclave.
-
Seal the reactor and purge with hydrogen gas four times to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.75 MPa).
-
Begin vigorous stirring and heat the reactor to the desired temperature (e.g., for controlling isomer ratio, 4°C for cis-dominant, 150°C for trans-dominant).
-
Maintain the reaction under these conditions for the desired time (e.g., 2 hours for full conversion).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Open the reactor and filter the reaction mixture to remove the catalyst. The filtrate is the this compound product.
-
Analyze the product by GC to determine conversion and isomer ratio.
Protocol 2: Hydrogenation of Limonene to this compound
This protocol describes a general procedure for the complete hydrogenation of limonene.[1][4]
Materials:
-
Limonene
-
5% Ruthenium on charcoal (Ru/C) or 5% Platinum on carbon (Pt/C) catalyst
-
High-pressure autoclave reactor (e.g., Parr autoclave) with magnetic stirring
-
Hydrogen gas source
-
Solvent (optional, e.g., methanol, ethanol)
-
Celite for filtration
Procedure:
-
Ensure the high-pressure reactor is clean and dry.
-
Add the catalyst to the reactor.
-
Add limonene and, if used, the solvent to the reactor.
-
Seal the reactor, purge with an inert gas (e.g., nitrogen), and then purge with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.5 MPa).
-
Begin vigorous stirring (e.g., 600-800 rpm).
-
Heat the reactor to the desired temperature (e.g., 40-50°C).
-
Monitor the reaction progress by taking samples periodically for GC analysis.
-
Once the reaction is complete (limonene and p-menthene are consumed), stop heating and stirring and allow the reactor to cool.
-
Carefully vent the excess hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
If a solvent was used, remove it under reduced pressure to obtain the this compound product.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. iscientific.org [iscientific.org]
- 4. para-Menthane as a Stable Terpene Derived from Orange By-Products as a Novel Solvent for Green Extraction and Solubilization of Natural Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2012012856A1 - The catalytic process of limonene hydrogenation for producing this compound and use of the this compound produced as aviation biofuel - Google Patents [patents.google.com]
Technical Support Center: Purification of p-Menthane Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of p-Menthane diastereomers. The information is tailored for researchers, scientists, and drug development professionals facing challenges in separating these closely related isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound diastereomers?
A1: The primary challenge in separating this compound diastereomers (cis- and trans-) lies in their very similar physical properties.[1] Because they are stereoisomers that are not mirror images, they have identical molecular weights and similar boiling points, melting points, and solubility profiles.[2][3][4] This makes conventional purification techniques like fractional distillation and crystallization difficult and often inefficient.[5][6]
Q2: Why can't I easily separate cis- and trans-p-Menthane by fractional distillation?
A2: Fractional distillation separates compounds based on differences in their boiling points.[7][8] The boiling points of cis- and trans-p-Menthane are extremely close, often differing by only a fraction of a degree.[2][9] This small difference requires a very high number of theoretical plates in a distillation column to achieve even partial separation, making it an impractical and energy-intensive method for achieving high purity.[5][6]
Q3: Is crystallization a viable method for separating this compound diastereomers?
A3: While crystallization can be used to separate diastereomers, it can be challenging for this compound.[10][11] The method relies on differences in solubility and the ability of one diastereomer to form a more stable crystal lattice. The similar structures of this compound diastereomers can lead to co-crystallization or the formation of oils, preventing effective separation.[12] Success often depends on finding the right solvent system and may require seeding with a pure crystal of the desired isomer.[11]
Q4: What are the most effective techniques for separating this compound diastereomers?
A4: Chromatographic techniques are generally the most effective for separating this compound diastereomers due to their ability to exploit subtle differences in how the isomers interact with a stationary phase.[13][14][15] Preparative Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with a suitable column can provide good resolution.[15][16][17] Column chromatography using silica gel can also be employed, though optimization of the mobile phase is critical.[13][14]
Data Presentation
Physical Properties of this compound Diastereomers
The table below summarizes the key physical properties of cis- and trans-p-Menthane, illustrating the challenge of their separation.
| Property | cis-p-Menthane | trans-p-Menthane | Justification for Challenge |
| Molecular Weight | 140.27 g/mol [2][3] | 140.27 g/mol [2][3] | Identical molecular weights lead to similar physical properties. |
| Boiling Point | 171.00 to 172.00 °C @ 760 mmHg[9] | 170.00 to 171.00 °C @ 760 mmHg[2] | Very small difference makes fractional distillation highly inefficient.[5] |
| Melting Point | -87.6 °C (approx.)[2] | -89.84 °C (approx.)[2] | Low melting points and small difference make fractional freezing difficult. |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene.[1][2] | Insoluble in water; soluble in alcohol, ether, benzene.[1][2] | Similar solubility in common solvents complicates crystallization.[10] |
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Q: My column chromatography is providing poor or no separation of the this compound diastereomers. What should I do?
A: Poor separation on a silica gel column is a common issue that can be resolved by systematic optimization.
-
Possible Cause 1: Incorrect Mobile Phase Polarity. The polarity of the solvent system is critical for achieving differential migration of the isomers on the stationary phase.[12]
-
Solution: Optimize the mobile phase. Start with a very non-polar solvent like n-hexane and gradually increase the polarity by adding a slightly more polar solvent like ethyl acetate or dichloromethane in small increments (e.g., 0.5-1% changes). Monitor the separation of fractions using Thin Layer Chromatography (TLC) or GC.[13][14]
-
-
Possible Cause 2: Improper Column Packing. Channels or cracks in the silica gel bed will lead to band broadening and a significant loss of resolution.[12]
-
Solution: Ensure the column is packed correctly. Use a slurry packing method to create a homogenous, compact bed. Gently tap the column while packing to settle the silica and eliminate air pockets.[12]
-
-
Possible Cause 3: Column Overloading. Applying too much sample relative to the amount of stationary phase will exceed the column's capacity, making separation impossible.[12]
-
Solution: Reduce the sample load. A general rule of thumb is to use a sample-to-silica ratio of 1:50 to 1:100 by weight for difficult separations.
-
-
Possible Cause 4: High Flow Rate. Eluting the solvent too quickly reduces the interaction time between the isomers and the stationary phase, preventing proper equilibrium and separation.[12]
-
Solution: Decrease the flow rate. For gravity columns, this means using a narrower column or applying less head pressure. Slower flow rates enhance resolution.[12]
-
Issue 2: Inability to Induce Crystallization
Q: I am unable to induce crystallization of the desired this compound isomer from my enriched fractions. What steps can I take?
A: Crystallization is dependent on creating a supersaturated solution and providing nucleation sites for crystal growth.
-
Possible Cause 1: Solution is Not Supersaturated. The concentration of the target isomer is too low for crystals to form.[12]
-
Solution: Concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate to complete dryness, which can result in an oil.
-
-
Possible Cause 2: Incorrect Crystallization Solvent. The chosen solvent may be too good (preventing precipitation) or too poor (causing the compound to "oil out").[12]
-
Solution: Screen a variety of solvents or solvent systems. A good approach is to dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until turbidity persists. This is known as solvent layering or diffusion.[18][19]
-
-
Possible Cause 3: Lack of Nucleation Sites. Spontaneous crystal formation can be slow.[12]
-
Solution: Introduce a seed crystal of the pure desired isomer. If a seed crystal is not available, try scratching the inside of the glass flask with a glass rod at the liquid-air interface to create microscopic imperfections that can serve as nucleation sites.[18]
-
-
Possible Cause 4: Presence of Impurities. The presence of the other diastereomer and other impurities can inhibit crystal lattice formation.[12]
-
Solution: Ensure the starting material for crystallization is of sufficient purity (e.g., from a partially resolved column chromatography). Sometimes, multiple rounds of crystallization are necessary.
-
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for this compound Diastereomers
This protocol outlines a general procedure for the separation of this compound diastereomers using silica gel column chromatography.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, non-polar mobile phase (e.g., n-hexane).[13]
-
Pour the slurry into the column and allow the silica to settle into a packed bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[13]
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the prepared column.[13]
-
-
Elution:
-
Begin elution with the non-polar mobile phase (e.g., 100% n-hexane).
-
If separation is not achieved, gradually increase the polarity by adding a second solvent (e.g., ethyl acetate) in small increments. A very shallow gradient is recommended for closely related isomers.
-
-
Fraction Collection and Monitoring:
-
Collect small fractions (e.g., 5-10 mL) and monitor them by TLC or GC.[13]
-
For TLC, use a suitable mobile phase and visualize the spots using an appropriate stain (e.g., potassium permanganate or anisaldehyde-sulfuric acid reagent followed by heating).[13]
-
Combine fractions containing the pure, desired isomer based on the analysis.
-
Mandatory Visualization
References
- 1. This compound | 99-82-1 [chemicalbook.com]
- 2. scent.vn [scent.vn]
- 3. 1-Methyl-4-isopropylcyclohexane | C10H20 | CID 7459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. quora.com [quora.com]
- 6. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 7. chemguide.net [chemguide.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. cis-para-menthane, 6069-98-3 [thegoodscentscompany.com]
- 10. (524g) Separation of Isomers | AIChE [proceedings.aiche.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. vurup.sk [vurup.sk]
- 18. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 19. unifr.ch [unifr.ch]
Technical Support Center: Overcoming Low Product Formation in Polyhydroxylated p-Menthane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and in-depth resources for the synthesis of polyhydroxylated p-menthanes. The following question-and-answer format directly addresses specific issues to help you optimize your reaction yields and streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for producing polyhydroxylated p-menthanes?
A1: The primary synthetic routes to polyhydroxylated p-menthanes include the dihydroxylation of p-menthane precursors, such as α-terpineol, or the acid-catalyzed cyclization of citronellal. The choice of method often depends on the desired stereochemistry and the available starting materials.
Q2: My overall yield is consistently low. Which steps are most critical to scrutinize?
A2: Low overall yield in a multi-step synthesis can often be attributed to inefficiencies in one or more key reactions. For polyhydroxylated this compound synthesis, the most critical steps that frequently contribute to significant yield loss are the dihydroxylation or cyclization reaction itself and the subsequent purification stages. Inefficient conversion, formation of side products, and losses during workup or chromatography are common culprits.[1]
Q3: What are the likely side products that complicate my synthesis and lower the yield?
A3: Several side products can form, depending on the reaction conditions. Under acidic conditions, dehydration of the starting material or the triol product can lead to the formation of various p-menthadienes like limonene and terpinolene.[1] Carbocation intermediates may also undergo rearrangements to form other terpene structures.[1] Additionally, if strong oxidizing agents are used for dihydroxylation, over-oxidation to ketones or carboxylic acids can occur.[1]
Q4: How can I effectively purify my highly polar polyhydroxylated this compound product?
A4: The high polarity of these compounds can make purification challenging. Flash chromatography using a polar eluent system, such as ethyl acetate/methanol or dichloromethane/methanol, is a standard approach.[2] If co-eluting impurities are an issue, preparative High-Performance Liquid Chromatography (Prep-HPLC) on either normal or reversed-phase columns can provide higher resolution separation.[2] In some cases, forming a crystalline derivative, like an acetonide from a cis-diol, can facilitate purification, with the derivative being removed in a subsequent step.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Inactive or insufficient reagents. 4. Product degradation during workup. | 1. Increase reaction time and monitor progress using TLC or GC. 2. Optimize the reaction temperature based on literature for similar hydroxylations.[1] 3. Use fresh, high-quality reagents and ensure accurate stoichiometry.[1] 4. Employ mild workup conditions, avoiding strong acids if possible.[1] |
| Significant Amount of Unreacted Starting Material | 1. Insufficient amount of dihydroxylating agent or catalyst. 2. Short reaction time. | 1. Ensure the dihydroxylating agent or catalyst is added in the correct stoichiometric amount, or a slight excess.[1] 2. Monitor the reaction by TLC or GC to determine the optimal reaction time for complete conversion.[1] |
| Formation of a Complex Mixture of Side Products | 1. Reaction temperature is too high. 2. Reaction conditions are too acidic. | 1. Lower the reaction temperature to minimize dehydration and rearrangement reactions.[1] 2. For reactions sensitive to acid, such as epoxide hydrolysis, use a milder acid or a buffered system.[1] |
| Product is an Oil Instead of an Expected Solid | 1. Presence of impurities depressing the melting point. 2. The product is a mixture of stereoisomers. | 1. Re-purify the product using a different chromatographic method or solvent system. 2. Stereoselective synthesis methods may be required to obtain a single isomer. |
| Reaction Does Not Scale Up Well | 1. Poor heat transfer in a larger reactor. 2. Inefficient mixing of multiphasic reactions. 3. Catalyst deactivation or poisoning on a larger scale. | 1. Ensure the reactor has adequate cooling and heating capacity for the larger scale. 2. Use appropriate stirring mechanisms to ensure efficient mixing. 3. Investigate potential sources of catalyst poisoning in the starting materials or solvents. |
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods for this compound diols and triols.
Table 1: Synthesis of this compound-3,8-diol from Citronellal
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 0.25% Sulfuric Acid | Water | 50 | 11 | 97.9 | 92.3 (selectivity) | |
| Lignin-derived Carbon Acid | Water | Not specified | Not specified | 97 | 86 | |
| CO₂ | Water | Higher than sulfuric acid | Not specified | Slightly lower than sulfuric acid | Not specified | [3] |
Table 2: Dihydroxylation of a p-Menthene Precursor
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| AD-mix-β | t-BuOH/H₂O (1:1) | 0 | 6-24 | Not specified | [2] |
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Synthesis of this compound-3,8-diol from Citronellal
This protocol is adapted from a widely used and effective procedure for the synthesis of this compound-3,8-diol (PMD).[4]
Materials:
-
(±)-Citronellal
-
Sulfuric acid (H₂SO₄), 0.25% aqueous solution[4]
-
Sodium bicarbonate (NaHCO₃), 10% solution[4]
-
n-Heptane[3]
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a condenser, add 25 g of citronellal.[4]
-
Add the 0.25% sulfuric acid solution. The volume should be determined based on the desired reaction concentration.
-
Heat the mixture to 50°C and stir vigorously for up to 11 hours.[3][4] Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Carefully neutralize the aqueous layer with a 10% sodium bicarbonate solution.[4]
-
Extract the product with n-heptane.
-
Wash the organic layer with distilled water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.[4]
-
Remove the solvent under reduced pressure to obtain the crude PMD.
-
Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Asymmetric Dihydroxylation of a p-Menthene Precursor using AD-mix-β
This protocol describes a general method for the stereoselective dihydroxylation of a p-menthene precursor.[2]
Materials:
-
p-Menthene precursor
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
Prepare a 1:1 mixture of t-BuOH and water.
-
To this solvent mixture, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 mmol).[2]
-
Stir the mixture until both phases become clear.
-
Cool the mixture to 0°C in an ice bath.
-
Add the p-menthene precursor (1 mmol) to the stirred solution.[2]
-
Stir the reaction vigorously at 0°C and monitor its progress by TLC. The reaction typically takes 6-24 hours.[2]
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and allow it to warm to room temperature.[2]
-
Continue stirring for 1 hour.
-
Add ethyl acetate (100 mL) to the mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).[2]
-
Combine the organic layers, wash with 2 M H₂SO₄, then with brine, and dry over anhydrous magnesium sulfate.[2]
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Caption: General experimental workflow for polyhydroxylated this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
minimizing byproduct formation in the synthesis of p-menthane-3,8-diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-menthane-3,8-diols (PMD). The focus is on minimizing byproduct formation and optimizing reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound-3,8-diol, a valuable insect repellent. The primary route discussed is the acid-catalyzed cyclization of citronellal.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound-3,8-diol | Formation of Byproducts: Common byproducts include isopulegol and acetals.[1] | Catalyst Choice: Weaker acid sites on a catalyst can favor the direct formation of PMD over the isopulegol intermediate.[2] Consider using catalysts like citric acid or lignin-derived carbon acid catalysts.[2][3] |
| Suboptimal Reaction Temperature: High temperatures can promote the formation of byproducts, while very low temperatures can slow down the reaction rate.[4][5] | Optimize Temperature: The optimal reaction temperature is often around 50-60°C.[1][6] | |
| Incorrect Acid Concentration: High acid concentrations (0.5-10%) can lead to increased formation of acetal byproducts.[4] Conversely, very low concentrations (<0.15%) can result in a slower reaction rate and lower selectivity.[4] | Adjust Acid Concentration: For sulfuric acid, a concentration between 0.25% and 0.75% (w/w) is often effective.[1][7] | |
| Product Loss During Workup: Inefficient extraction or purification methods can lead to significant loss of the final product. | Refine Workup Procedure: Employ proper extraction techniques and consider crystallization for purification, which has been shown to yield high-purity PMD.[6][8] | |
| High Levels of Acetal Byproducts | High Sulfuric Acid Concentration: The use of concentrated sulfuric acid is a primary contributor to the formation of acetal substances.[8] | Use Dilute Sulfuric Acid: Employing a dilute aqueous sulfuric acid solution (0.02 to 1 wt.%) significantly reduces the formation of acetal byproducts.[8] |
| Reaction Conditions Favoring Condensation: The reaction between the formed this compound-3,8-diol and unreacted citronellal leads to acetal formation. | Monitor Reaction Progress: Careful monitoring of the reaction can help in stopping it before significant acetal formation occurs. | |
| Presence of Isopulegol in the Final Product | Incomplete Hydration: Isopulegol is an intermediate in the reaction pathway to this compound-3,8-diol. Its presence indicates that the hydration step is not complete. | Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (within the optimal range) can promote the conversion of isopulegol to the desired diol.[7] |
| Strong Acid Catalysts: Stronger acid sites may favor the formation of isopulegol.[2] | Use Weaker Acid Catalysts: Catalysts with weaker acid sites can favor the direct cyclization-hydration pathway to PMD.[2] | |
| Low Conversion of Citronellal | Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[1][7] | Increase Reaction Time and/or Temperature: Extend the reaction time or moderately increase the temperature (e.g., to 50-60°C) while monitoring the reaction progress.[1][7] |
| Low Catalyst Concentration or Activity: The acid catalyst may be too dilute or degraded.[7] | Ensure Correct Catalyst Concentration: Verify and use the appropriate concentration of the acid catalyst. For sulfuric acid, a range of 0.25% to 0.75% (w/w) is recommended.[1][7] | |
| Inefficient Mixing in Biphasic Systems: Poor mass transfer between the aqueous and organic phases can limit the reaction rate.[7] | Improve Agitation: Increase the stirring speed to create a fine emulsion, thereby maximizing the interfacial area between the phases.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in the synthesis of this compound-3,8-diols from citronellal?
A1: The most common byproducts are isopulegol and acetals, which are formed from the condensation of this compound-3,8-diol with citronellal.[1][9]
Q2: How does the concentration of sulfuric acid affect byproduct formation?
A2: High concentrations of sulfuric acid (e.g., 5 wt.% or higher) tend to promote the formation of acetal byproducts.[8] Using a more dilute solution, in the range of 0.02 to 1 wt.%, has been shown to significantly reduce the production of these acetals and lead to higher purity this compound-3,8-diol.[8]
Q3: What is the optimal temperature for the synthesis of this compound-3,8-diols?
A3: The optimal reaction temperature is generally found to be around 50-60°C.[4][5] Temperatures that are too high can lead to an increase in byproduct formation, while lower temperatures can result in a slow reaction rate.[4][5]
Q4: Can other acids be used instead of sulfuric acid?
A4: Yes, other acids can be used. Weaker acids, such as citric acid, have been shown to be effective and can favor the direct formation of this compound-3,8-diol over the isopulegol intermediate.[3] Solid acid catalysts, like lignin-derived carbon acids, also present a greener alternative.[2]
Q5: How can I purify the synthesized this compound-3,8-diol?
A5: The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent like n-heptane.[8][10] Column chromatography can also be used to separate the cis and trans isomers.[4]
Q6: What is the typical starting material for the synthesis of this compound-3,8-diol?
A6: The most common starting material is citronellal, which can be sourced from essential oils like that of Eucalyptus citriodora.[4][5] Both (+)-citronellal and racemic citronellal can be used.[8]
Experimental Protocols
Key Experiment 1: Synthesis of this compound-3,8-diol using Sulfuric Acid
This protocol is based on a widely cited and effective method for the synthesis of this compound-3,8-diol.
Materials:
-
Citronellal
-
0.25% (w/w) aqueous sulfuric acid solution
-
n-Heptane
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine citronellal and the 0.25% aqueous sulfuric acid solution.
-
Stir the biphasic mixture vigorously at 50°C for 11 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the citronellal is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a 10% sodium bicarbonate solution.
-
Extract the product with n-heptane.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by crystallization from n-heptane at low temperatures (e.g., -50°C for 20 hours) to yield high-purity this compound-3,8-diols.[10]
Key Experiment 2: Green Synthesis using a Lignin-Derived Carbon Acid Catalyst
This protocol offers a more sustainable route to this compound-3,8-diol.
Materials:
-
(±)-Citronellal
-
Lignin-derived carbon acid catalyst
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Disperse the lignin-derived carbon acid catalyst in water in a round-bottom flask.
-
Add (±)-citronellal to the mixture.
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 50°C).
-
Monitor the reaction progress using GC until maximum conversion of citronellal is achieved.
-
Separate the solid catalyst by filtration.
-
Extract the aqueous phase with ethyl acetate.[11]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.[11]
Data Presentation
Table 1: Effect of Sulfuric Acid Concentration on Byproduct Formation
| H₂SO₄ Concentration (wt.%) | Conversion of Citronellal (%) | Selectivity of this compound-3,8-diol (%) | Production Rate of Acetal Byproducts (%) |
| 0.02 | 96.0 | 92.8 | 0.6 |
| 0.1 | 95.4 | 92.3 | 0.4 |
| 0.25 | 97.9 | 92.3 | 2.7 |
| 0.5 | - | 86.7 - 92.3 | < 4.8 |
| > 1.0 | High | Lower | Significantly Higher |
Data compiled from multiple sources.[6][8]
Table 2: Influence of Reaction Temperature on Yield
| Temperature (°C) | Citronellal Conversion (%) | This compound-3,8-diol Yield (%) |
| 40 | - | Lower |
| 50 | 97.9 | ~80 (crystallized) |
| 60 | 98.5 | 95.6 |
| 80 | ~98 | 61.8 |
Data compiled from multiple sources.[5][6]
Visualizations
Caption: Acid-catalyzed synthesis of this compound-3,8-diol from Citronellal.
Caption: General experimental workflow for this compound-3,8-diol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of this compound-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up p-Menthane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of p-Menthane from laboratory to pilot plant scale.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis via the catalytic hydrogenation of limonene.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low or Stalled Reaction Conversion | a. Catalyst Poisoning: Starting materials or solvents may contain impurities (e.g., sulfur compounds) that deactivate the catalyst. | - Ensure the purity of limonene and solvents. Pre-treatment of the feedstock to remove catalyst poisons may be necessary. |
| b. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently, especially at a larger scale where gas-liquid mass transfer can be limiting. | - Increase hydrogen pressure within the safe operating limits of the reactor. - Ensure the hydrogen delivery system can maintain the set pressure throughout the reaction. | |
| c. Inadequate Mixing: Poor agitation can lead to mass transfer limitations, preventing effective contact between the catalyst, limonene, and hydrogen.[1] | - Increase the agitation speed. - Evaluate the impeller design for suitability at the pilot scale; a gas-inducing impeller may be required. | |
| d. Low Temperature: The reaction temperature may be too low to achieve a sufficient reaction rate. | - Gradually increase the reaction temperature while carefully monitoring for any exotherm. | |
| 2. Poor Selectivity (Formation of Byproducts) | a. Isomerization and Dehydrogenation: Side reactions can lead to the formation of byproducts such as p-cymene and terpinolenes. | - Optimize the reaction temperature; lower temperatures generally favor hydrogenation over dehydrogenation. - Ensure sufficient hydrogen pressure to suppress the reverse dehydrogenation reaction. |
| b. Catalyst Choice: The type of catalyst and support can influence selectivity. For instance, palladium may produce a different isomer ratio of this compound compared to platinum.[2] | - Screen different catalysts (e.g., Pt/C, Pd/C, Ru/C) at the lab scale to determine the optimal choice for the desired isomer ratio. | |
| 3. Temperature Runaway | a. Inadequate Heat Removal: The exothermic nature of hydrogenation can lead to a rapid increase in temperature, especially in larger reactors where the surface area to volume ratio is lower, making heat dissipation less efficient. | - Ensure the reactor's cooling system is functioning correctly and has the capacity to handle the heat of reaction at the pilot scale. - Consider reducing the reactant concentration or the catalyst loading to slow down the reaction rate and heat generation. - Implement a controlled dosing of limonene instead of adding it all at once. |
| b. High Catalyst Loading: An excessive amount of catalyst can lead to a very fast reaction and overwhelm the cooling system. | - Reduce the catalyst loading to a level that allows for a controllable reaction rate. | |
| 4. Difficulty in Catalyst Filtration | a. Fine Catalyst Particles: Some catalysts, like palladium on carbon, consist of very fine particles that can be difficult to filter, especially with larger volumes. | - Utilize a filter press or a candle filter system designed for handling fine particles. - Consider using a filter aid like Celite to improve filtration efficiency. |
| b. Pyrophoric Nature of Catalyst: Used hydrogenation catalysts can be pyrophoric and ignite if exposed to air while dry.[1] | - Ensure the catalyst remains wet with solvent during filtration and handling. - Filter the catalyst under an inert atmosphere (e.g., nitrogen). | |
| 5. Foaming | a. Gas Entrainment: Vigorous mixing and hydrogen bubbling can lead to foam formation, especially if impurities are present. | - Reduce the agitation speed or hydrogen flow rate. - Consider adding an anti-foaming agent, ensuring it does not interfere with the reaction or downstream processing. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: The primary safety concerns are the flammability of hydrogen gas and the pyrophoric nature of many hydrogenation catalysts (e.g., Palladium on Carbon). It is crucial to work in a well-ventilated area with explosion-proof equipment. The system must be purged with an inert gas (like nitrogen or argon) before introducing hydrogen to prevent the formation of an explosive mixture. Used catalysts should be handled under a solvent and never allowed to dry in the air.
Q2: How does heat management differ from lab to pilot scale?
A2: Heat management is more challenging at the pilot scale due to the decreased surface-area-to-volume ratio of larger reactors. This makes it harder to dissipate the heat generated from the exothermic hydrogenation reaction, increasing the risk of a temperature runaway. Pilot-scale reactors require a robust cooling system, and it may be necessary to adjust process parameters (e.g., lower catalyst loading, slower substrate addition) to control the reaction rate and heat generation.
Q3: What type of reactor is suitable for pilot-scale this compound synthesis?
A3: A stirred tank reactor (autoclave) made of a material compatible with the reactants and catalyst (e.g., stainless steel, Hastelloy) is typically used. For pilot-scale operations, the reactor should be equipped with a high-torque agitator with a suitable impeller (e.g., gas-inducing) to ensure efficient mixing of the three phases (solid catalyst, liquid limonene, and gaseous hydrogen). It must also have a reliable heating/cooling jacket and be rated for the intended operating pressure and temperature.
Q4: How can I ensure efficient catalyst recovery at the pilot scale?
A4: For pilot-scale operations, a closed filtration system is recommended to ensure safety and maximize the recovery of the valuable catalyst.[3] Options include cartridge filters, filter presses, or candle filters. The filtration should be performed under an inert atmosphere to prevent the pyrophoric catalyst from coming into contact with air.[3]
Q5: What are the typical operating conditions for the hydrogenation of limonene to this compound?
A5: Typical conditions can vary depending on the catalyst and desired reaction rate. Generally, temperatures can range from ambient to 250°C, and pressures from 1 to 70 bar.[1] Catalyst loading is typically in the range of 0.0001 to 0.05 g/mL of substrate.[1]
Data Presentation
Table 1: Comparison of Typical Parameters for this compound Synthesis: Lab vs. Pilot Scale
| Parameter | Laboratory Scale | Pilot Scale | Key Considerations for Scale-Up |
| Batch Size | 10 - 100 g | 10 - 100 kg | Increased reaction volume necessitates careful management of heat and mass transfer. |
| Reactor Volume | 100 mL - 1 L | 50 L - 500 L | Surface area to volume ratio decreases, impacting heat transfer. |
| Catalyst Loading | 1 - 5 wt% | 0.5 - 2 wt% | May need to be lowered to control reaction rate and exotherm. |
| Hydrogen Pressure | 5 - 30 bar | 10 - 50 bar | Higher pressure may be needed to overcome mass transfer limitations. |
| Temperature | 40 - 80 °C | 60 - 120 °C | Higher temperatures increase reaction rate but may require more robust cooling. |
| Agitation Speed | 500 - 1500 rpm | 100 - 500 rpm | Tip speed and impeller design are more critical than RPM for effective mixing. |
| Reaction Time | 2 - 8 hours | 4 - 12 hours | May increase due to mass transfer limitations and controlled addition of reactants. |
| Typical Yield | >95% | 90 - 95% | Slight decrease can be expected due to handling losses and potential side reactions. |
Experimental Protocols
Laboratory Scale Synthesis of this compound (Illustrative)
Materials:
-
(-)-Limonene (e.g., 50 g)
-
5% Palladium on Carbon (Pd/C) (e.g., 1.0 g, 2 wt%)
-
Ethanol (solvent, e.g., 250 mL)
-
High-pressure autoclave (e.g., 500 mL) with magnetic stirring and temperature control
-
Hydrogen gas supply
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Catalyst Charging: Under a gentle stream of nitrogen, add the Pd/C catalyst to the autoclave.
-
Solvent and Substrate Addition: Add the ethanol and then the limonene to the autoclave.
-
System Purge: Seal the reactor and purge the system with nitrogen three times to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Reaction: Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 60°C). Monitor the hydrogen uptake.
-
Reaction Completion: Once hydrogen uptake ceases, maintain the conditions for another hour to ensure complete conversion.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Inert Gas Purge: Purge the reactor with nitrogen.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the Celite pad with a small amount of ethanol.
-
Product Isolation: The filtrate contains the this compound product. The solvent can be removed by distillation.
-
Analysis: Analyze the product for purity and yield using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Pilot Scale Synthesis of this compound (General Protocol)
Equipment:
-
Pilot-scale hydrogenation reactor (e.g., 100 L) with appropriate safety features
-
Hydrogen supply system with mass flow controller
-
Limonene and solvent charging pumps
-
Closed-loop catalyst filtration system
Procedure:
-
Pre-Startup Safety Check: Perform a thorough safety review of the system, including pressure tests and leak checks.
-
Reactor Inerting: Purge the reactor and all associated lines with nitrogen until the oxygen level is below 0.5%.
-
Solvent and Catalyst Loading: Charge the solvent to the reactor, followed by the catalyst slurry.
-
System Purging: Seal the reactor and perform several nitrogen purges.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired operating pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 80°C).
-
Limonene Addition: Begin the controlled addition of limonene via the charging pump. Monitor the reaction temperature closely and adjust the addition rate to control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and periodically taking samples for analysis (if the system allows for safe sampling).
-
Post-Reaction: Once the reaction is complete, stop the limonene feed and allow the reaction to continue for a set period to ensure full conversion.
-
Cooling and Depressurization: Cool the reactor to a safe temperature and slowly depressurize the system, venting the hydrogen to a safe location.
-
Inert Gas Purge: Purge the reactor with nitrogen.
-
Catalyst Filtration: Transfer the reaction mixture to the catalyst filtration system. Filter the catalyst and wash it with fresh solvent.
-
Product Transfer: Transfer the crude this compound solution to a purification vessel.
-
Purification: Purify the this compound, for example, by fractional distillation, to remove the solvent and any byproducts.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis scale-up.
References
Technical Support Center: Catalyst Deactivation in p-Menthane Hydrogenation
Welcome to the technical support center for p-Menthane hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to catalyst deactivation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation during this compound hydrogenation?
A1: The primary indicators of catalyst deactivation include a noticeable decrease in the reaction rate, incomplete conversion of the starting material (e.g., p-cymene or limonene) despite sufficient reaction time, and a change in product selectivity.[1][2][3] Monitoring the reaction progress via techniques like GC or LC-MS will help in the early detection of these signs.
Q2: Which catalysts are most effective for this compound hydrogenation, and how does their stability compare?
A2: Studies on the hydrogenation of p-cymene to this compound have shown that rhodium on a carbon support (Rh/C) is a highly efficient and stable catalyst, achieving over 99% conversion and maintaining its activity for numerous recycling cycles (over 60).[4][5] Other platinum-group metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) on carbon or alumina supports are also used.[4][5][6] However, catalysts on an alumina support, such as Rh/Al2O3, have demonstrated significantly lower stability, with deactivation observed after only a few cycles, possibly due to metal aggregation.[4]
Q3: Can impurities in the substrate or solvent cause my catalyst to deactivate?
A3: Yes, impurities are a major cause of catalyst deactivation.[7][8] Sulfur and nitrogen compounds are well-known poisons for many hydrogenation catalysts like Pd/C.[7][8] Water, in some cases, can also act as a temporary poison or lead to structural changes in the catalyst support.[7][9] It is crucial to use highly purified starting materials and dry, deoxygenated solvents to prevent catalyst poisoning.[7]
Q4: What is the impact of reaction temperature on catalyst activity and stability?
A4: Higher temperatures generally increase the reaction rate but can also accelerate catalyst deactivation through a process called sintering, where the metal particles on the catalyst surface agglomerate, leading to a loss of active surface area.[1][2][8][10] For p-cymene hydrogenation, complete conversion to this compound can be achieved across a wide range of temperatures (e.g., 4°C to 150°C), but temperature can affect the isomeric ratio of the product.[4]
Q5: How can I regenerate a deactivated catalyst used in this compound hydrogenation?
A5: For carbon-supported catalysts that have been deactivated by carbon deposition (coking), a mild regeneration procedure can be effective.[11] This typically involves a two-step process:
-
Oxidation: The catalyst is treated with a flow of air at an elevated temperature (e.g., 200°C) to burn off the carbon deposits.
-
Reduction: Following oxidation, the catalyst is reduced in a hydrogen atmosphere (e.g., at 180°C) to restore the active metallic sites.[11]
For poisoning by strongly chemisorbed species, regeneration might be more challenging and may not fully restore the initial activity.[2]
Troubleshooting Guide
This guide addresses specific problems you might encounter during this compound hydrogenation.
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive or Old Catalyst | Use a fresh batch of catalyst. Catalysts can lose activity over time if not stored properly.[8] |
| Catalyst Poisoning | Purify the substrate and ensure the solvent is dry and deoxygenated. Common poisons include sulfur, nitrogen compounds, and sometimes water.[7][9] |
| Insufficient Hydrogen Pressure | For many reactions, balloon pressure (1-5 bar) is adequate. However, for more challenging substrates, higher pressures may be necessary.[7][12] |
| Inadequate Agitation | Ensure vigorous stirring to facilitate proper mixing of the substrate, catalyst, and hydrogen gas.[7][8] |
| Incorrect Temperature | While room temperature is often a good starting point, some reactions may require heating. However, be aware that excessive heat can lead to catalyst deactivation.[7][8] |
Issue 2: Rapid Decline in Conversion Over Repeated Uses
| Potential Cause | Troubleshooting Steps |
| Catalyst Sintering | This is often caused by excessively high reaction temperatures. Consider running the reaction at a lower temperature.[1][10] |
| Fouling/Coking | Carbonaceous deposits can block the active sites of the catalyst.[2][9] Attempt a regeneration protocol involving oxidation and reduction.[11] |
| Metal Leaching | The active metal may be dissolving into the reaction medium. This can sometimes be mitigated by choosing a more robust catalyst support. |
| Inappropriate Catalyst Support | For p-cymene hydrogenation, charcoal has been shown to be a more stable support than alumina.[4][5] If using an alumina-supported catalyst, consider switching to a carbon-supported version. |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for p-Cymene Hydrogenation to this compound
| Parameter | Value | Source |
| Catalysts | Rh/C, Rh/Al2O3, Pd/C, Pt/C, Ru/C | [4] |
| Hydrogen Pressure | 0.13 - 2.75 MPa (approx. 1.3 - 27.5 bar) | [4] |
| Temperature | 4°C - 150°C | [4] |
| Catalyst Loading | 5 wt% | [5] |
| Solvent | Solvent-free conditions have been shown to be effective. | [4][5] |
Table 2: Catalyst Recyclability in p-Cymene Hydrogenation
| Catalyst | Support | Number of Successful Cycles | Conversion Rate | Source |
| Rhodium (Rh) | Charcoal (C) | >66 | >99% | [4][5] |
| Rhodium (Rh) | Alumina (Al2O3) | 2 | Significant reduction in the 3rd cycle | [4] |
Experimental Protocols
Protocol 1: General Procedure for p-Cymene Hydrogenation
This protocol is based on the successful hydrogenation of p-cymene to this compound.
-
Reactor Setup: Introduce the p-cymene substrate and the chosen catalyst (e.g., 5 wt% Rh/C) into a high-pressure autoclave reactor.[4]
-
Purging: Purge the autoclave multiple times (e.g., four times) with hydrogen gas to remove any air.[4]
-
Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 2.75 MPa).[4]
-
Reaction: Begin vigorous stirring and set the desired reaction temperature (e.g., room temperature or 150°C).[4]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with an inert gas.[7]
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst.[4]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the this compound product.[7]
Protocol 2: Catalyst Regeneration
This protocol is a mild procedure for regenerating carbon-supported catalysts.[11]
-
Catalyst Recovery: After the reaction, carefully filter and recover the deactivated catalyst.
-
Oxidation: Place the catalyst in a tube furnace. Heat to 200°C in a stream of flowing air (e.g., 30 mL/min) for approximately 30 minutes.[11]
-
Purging: Purge the system with an inert gas like nitrogen.
-
Reduction: Reduce the catalyst in a stream of hydrogen at 180°C for 30 minutes to restore the active metal sites.[11]
-
Cooling: Cool the catalyst to room temperature under an inert atmosphere before reuse.
Visualizations
Caption: Experimental workflow for this compound hydrogenation.
Caption: Troubleshooting logic for low conversion.
Caption: Catalyst deactivation and regeneration cycle.
References
- 1. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2012012856A1 - The catalytic process of limonene hydrogenation for producing this compound and use of the this compound produced as aviation biofuel - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. mdpi.com [mdpi.com]
- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 12. reddit.com [reddit.com]
Technical Support Center: Resolving Co-elution Issues in GC Analysis of p-Menthane Isomers
Welcome to the technical support center for resolving co-elution challenges in the gas chromatographic (GC) analysis of p-Menthane isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the separation and quantification of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound isomers frequently co-elute during GC analysis?
A1: this compound isomers, including constitutional isomers, diastereomers (cis/trans), and enantiomers, often share very similar chemical structures and physicochemical properties like boiling points and polarities.[1][2] This similarity causes them to interact with the GC column's stationary phase in a nearly identical manner, leading to incomplete separation and co-elution.[1] Common contributing factors include the use of a suboptimal GC column, an unoptimized temperature program, or an incorrect carrier gas flow rate.[1][2]
Q2: How can I confirm that a single chromatographic peak actually contains multiple co-eluting isomers?
A2: Confirming co-elution is the first critical step in troubleshooting. You can use several methods:
-
Peak Shape Analysis: Co-eluting compounds often result in peaks that are broad, asymmetrical, or have visible "shoulders".[3][4]
-
Mass Spectral Analysis (GC-MS): If using a mass spectrometer, you can acquire spectra at different points across the peak (beginning, apex, and end).[3] A change in the mass spectrum from one side of the peak to the other indicates the presence of more than one compound.[3]
-
Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra but can exhibit slight differences in the relative abundances of certain fragment ions.[3] Plotting EICs for these unique fragment ions can reveal multiple, slightly offset peaks that are hidden in the total ion chromatogram (TIC).[3]
-
Deconvolution Software: Modern GC-MS software often includes algorithms that can mathematically separate overlapping peaks, allowing for the identification of individual components.[3][5]
Q3: What is the most effective parameter to adjust first when trying to resolve co-eluting isomers?
A3: The most impactful parameter for improving resolution is selectivity (α) , which is primarily determined by the choice of the GC column's stationary phase.[6][7] Changing the stationary phase chemistry can alter the elution order and resolve compounds that co-elute on another phase.[1][8] After column selection, the next most effective parameter to optimize is the oven temperature program , as it significantly influences analyte retention and interaction with the stationary phase.[9][10]
Q4: Is a special chiral column always necessary to separate this compound isomers?
A4: A chiral column is only necessary for the separation of enantiomers (non-superimposable mirror images).[2][11] Standard (achiral) GC columns cannot differentiate between enantiomers.[2] However, other types of isomers, such as positional isomers or diastereomers (e.g., cis/trans isomers), can often be successfully separated on achiral columns by selecting a stationary phase with a different polarity or by optimizing the temperature program.[1][2]
Q5: Can I rely solely on mass spectrometry (MS) deconvolution software to quantify co-eluting isomers?
A5: While deconvolution software is a powerful tool, its success depends on the degree of spectral difference between the co-eluting isomers and the overall quality of the data.[3] If isomers have nearly identical mass spectra, deconvolution may not be possible.[12] Therefore, achieving good chromatographic separation is always the preferred and most robust approach for accurate quantification.[5][6]
Troubleshooting Guides
This section provides systematic workflows for resolving common co-elution scenarios encountered during the analysis of this compound isomers.
Issue 1: Poor Resolution of Positional or cis/trans Isomers (Diastereomers)
Symptom: You observe a single broad, asymmetrical, or shouldered peak on a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane) where multiple diastereomers are expected.
Troubleshooting Workflow:
Issue 2: Failure to Separate Enantiomers
Symptom: You observe a single, symmetrical peak for a known chiral this compound compound, indicating that its enantiomers are not being resolved.
Troubleshooting Workflow:
Data Presentation: GC Parameters for Analysis
The following tables provide recommended starting points for method development.
Table 1: Recommended GC Columns for this compound Isomer Analysis
| Separation Type | Isomer Type | Recommended Stationary Phase Chemistry | Example Phase | Typical Dimensions (L x ID x df) |
| Achiral | Positional, cis/trans (Diastereomers) | Mid-to-high polarity (e.g., Polyethylene Glycol) | WAX-type | 30-60 m x 0.25 mm x 0.25 µm |
| Low-polarity (for initial screening) | 5% Phenyl-Methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | ||
| Chiral | Enantiomers | Derivatized Cyclodextrin | Di- or tri-methylated β-cyclodextrin | 30 m x 0.25 mm x 0.25 µm |
Table 2: Example GC Method Parameters for Initial Screening
| Parameter | Achiral Separation (Diastereomers) | Chiral Separation (Enantiomers) |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5) | Derivatized β-cyclodextrin[11] |
| Dimensions | 30 m x 0.25 mm x 0.25 µm[13] | 30 m x 0.25 mm x 0.25 µm[14] |
| Carrier Gas | Helium or Hydrogen[2] | Helium or Hydrogen[11] |
| Flow Rate | ~1.2 mL/min (constant flow)[11][13] | ~1.2 mL/min (constant flow)[11] |
| Inlet Temperature | 250 °C[13] | 220 °C[11] |
| Split Ratio | 15:1 to 100:1[11][13] | 100:1[11] |
| Oven Program | 70°C (hold 2 min), ramp 3°C/min to 165°C, then ramp 30°C/min to 250°C (hold 5 min)[13] | 50°C (hold 1 min), ramp 2°C/min to 200°C (hold 10 min)[11] |
| Detector | FID or Mass Spectrometer (MS) | FID or Mass Spectrometer (MS) |
| Detector Temp. | 300 °C (FID)[13]; 230°C (MS Source)[15] | 220 °C (FID)[14]; 230°C (MS Source)[15] |
Experimental Protocols
Protocol 1: Systematic Optimization of the GC Oven Temperature Program
This protocol is designed to improve the separation of isomers with very close boiling points.[1]
-
Establish a Baseline: Run your sample using your current, unoptimized temperature program to establish a baseline chromatogram.
-
Lower the Initial Temperature: Reduce the initial oven temperature. For splitless injection, a good starting point is 10-20°C below the boiling point of your solvent to improve peak focusing.[1]
-
Reduce the Ramp Rate: For closely eluting isomers, significantly slow down the temperature ramp rate. A rate of 1-3°C per minute is often effective for increasing the interaction time with the stationary phase.[1][15]
-
Introduce Isothermal Holds: Examine your baseline chromatogram to identify the approximate elution temperature of the co-eluting pair. Introduce a short isothermal hold (1-5 minutes) about 5-10°C below this temperature to allow the compounds more time to separate.[1]
-
Evaluate and Iterate: Analyze the chromatogram after each adjustment. A successful optimization will show increased separation (resolution) between the target isomer peaks. Continue with small, iterative changes to find the optimal program.
Protocol 2: Method for Switching to a Different Selectivity Stationary Phase
Use this protocol when temperature optimization is insufficient to resolve diastereomers.
-
Assess Current Stationary Phase: Identify the stationary phase of your current column (e.g., a non-polar 5% phenyl-methylpolysiloxane).[1]
-
Choose a Different Selectivity: Select a new column with a stationary phase of different polarity.[1] If you are using a non-polar column, switching to a mid-polar or a polar wax-type column is a logical step to alter the analyte-phase interactions.[1][8]
-
Install the New Column: Install the new column into the GC according to the manufacturer's instructions.
-
Column Conditioning: Properly condition the new column before use.[1] Follow the temperature and time guidelines provided by the manufacturer to remove any contaminants and ensure a stable baseline with low bleed.
-
Method Transfer and Optimization: Begin with a standard temperature program (see Table 2) and optimize as needed using Protocol 1. The elution order of the isomers may change on the new column.
Protocol 3: General Protocol for Chiral GC Analysis of this compound Enantiomers
This protocol provides a starting point for separating the enantiomers of a chiral this compound isomer.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., n-hexane or ethanol).[11] If performing quantitative analysis, add an appropriate internal standard that does not co-elute with any target analytes.[11]
-
Column Selection: Select a chiral GC column. For terpenes like this compound, phases based on derivatized cyclodextrins (e.g., Rt-βDEXsm, BGB-176) are highly effective.[11][14]
-
Instrument Setup:
-
Oven Program: Chiral separations are highly sensitive to temperature.[2] A slow temperature ramp is crucial.
-
Start at an initial temperature of 50°C and hold for 1 minute.
-
Ramp the temperature at 2°C per minute to 200°C.
-
Hold at 200°C for 10 minutes to elute all compounds.[11]
-
-
Data Acquisition: Use either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. Confirm the identity of the enantiomers by comparing their retention times with authentic standards, if available.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scientificss.co.uk [scientificss.co.uk]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. labcompare.com [labcompare.com]
- 13. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic vs. Natural p-Menthane Bioactivity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of synthetic and natural p-Menthane derivatives. While a direct comparison of "synthetic" versus "natural" for the parent compound, this compound, is often nuanced and depends on purity, the distinction becomes critically important when considering its functionalized derivatives. Natural extracts typically contain a mixture of stereoisomers, whereas chemical synthesis allows for the isolation or specific creation of highly pure, individual isomers. This distinction can significantly impact biological efficacy. This guide summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes important concepts to support research and development in this area.
Data Presentation: Comparative Bioactivity
The following tables summarize quantitative data on the bioactivity of various this compound derivatives. The data is categorized by biological activity and, where possible, highlights the differences between natural mixtures and specific synthetic isomers.
Table 1: Insect Repellent Activity of this compound-3,8-diol (PMD) Stereoisomers
| Compound/Product | Source/Type | Target Insect | Assay | Efficacy Metric (Complete Protection Time - CPT) |
| Natural PMD (Oil of Lemon Eucalyptus) | Natural (Mixture of stereoisomers) | Anopheles gambiae | Arm-in-Cage | All four stereoisomers were found to be equally active. Racemic blends and a diastereoisomeric mixture also showed equal repellency.[1][2][3] |
| Synthetic (1R)-(+)-cis-PMD | Synthetic (Single isomer) | Aedes albopictus | Repellency Index | Exhibited the highest and most prolonged repellency.[1] |
| Synthetic (1S)-(-)-cis-PMD | Synthetic (Single isomer) | Aedes albopictus | Repellency Index | Showed slightly lower repellency compared to the (1R)-(+)-cis isomer.[1] |
| Synthetic DEET (20%) | Synthetic (Reference) | Anopheles species | Arm-in-Cage | Often used as a benchmark for comparison.[4] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Type | Target Microorganism | Efficacy Metric (Minimum Inhibitory Concentration - MIC in µg/mL) |
| Terpinen-4-ol | Natural/Synthetic | Staphylococcus aureus | 78 |
| Terpinen-4-ol | Natural/Synthetic | Staphylococcus epidermidis | 78 |
| Terpinen-4-ol | Natural/Synthetic | Cutibacterium acnes | 39 |
| Diterpenes (ent-8(14),15-pimaradien-19-ol) | Natural | Streptococcus mutans | 1.5 - 4.0[5] |
| Diterpenes (ent-8(14),15-pimaradien-19-ol) | Natural | Lactobacillus casei | 1.5 - 4.0[5] |
| Penicisochromans | Natural | Salmonella typhimurium | 12.5[6] |
| Penicisochromans | Natural | Escherichia coli | 25[6] |
| Penicisochromans | Natural | Staphylococcus aureus | 12.5[6] |
Table 3: Antioxidant Activity of this compound Derivatives and Related Monoterpenes
| Compound | Assay | Efficacy Metric (IC50 in µg/mL) |
| Turmeric Ethanol Extracts | DPPH Radical Scavenging | 4.424 ± 0.123[7] |
| Turmeric Ethanol Extracts | ABTS Radical Scavenging | 3.514 ± 0.052[7] |
| Trolox (Standard) | DPPH Radical Scavenging | 3.765 ± 0.083[7] |
| Trolox (Standard) | ABTS Radical Scavenging | 2.926 ± 0.029[7] |
| Cassia siamea Flower Ethanol Extract | DPPH Radical Scavenging | 18.43 ppm |
Table 4: Anti-inflammatory Activity of this compound Derivatives and Related Monoterpenes
| Compound | Assay Model | Efficacy Metric (IC50 in µM or % Inhibition) |
| l-Menthol | IL-1β Production (LPS-stimulated human monocytes) | 64.2 ± 7% inhibition[8] |
| l-Menthol | LTB4 Production (LPS-stimulated human monocytes) | 64.4 ± 10% inhibition[8] |
| l-Menthol | PGE2 Production (LPS-stimulated human monocytes) | 56.6 ± 8% inhibition[8] |
| Curcumin Analogs | Nitric Oxide (NO) Production | 4.9 ± 0.3[9] |
| Curcumin (Standard) | Nitric Oxide (NO) Production | 14.7 ± 0.2[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Insect Repellency Testing: Arm-in-Cage Method
This is a standard laboratory-based assay to determine the complete protection time (CPT) of a topical insect repellent.[10][11]
Objective: To evaluate the duration of complete protection of a test substance against biting mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm).
-
200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae).
-
Human volunteers.
-
Test repellent formulations and a control (e.g., ethanol or a standard repellent like DEET).
-
Micropipette or syringe for precise application.
-
Protective gloves.
Procedure:
-
Volunteer Preparation: Volunteers should avoid using fragrances, scented lotions, and consuming alcohol or spicy foods prior to and during the test. A defined area on the forearm is marked for application.
-
Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of one forearm. The other forearm can serve as an untreated control or be used for a different test substance.
-
Exposure: At set intervals (e.g., every 30 minutes), the treated forearm is exposed inside the mosquito cage for a fixed period (e.g., 3 minutes).[10]
-
Data Collection: The number of mosquitoes that land on and/or probe the treated skin is recorded.
-
Endpoint: The test for a specific formulation is concluded when a predetermined number of bites occur (e.g., the first confirmed bite, often defined as one bite followed by a second within 30 minutes).[11]
-
Complete Protection Time (CPT): The CPT is the time from the application of the repellent until the first confirmed bite.[10]
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
Objective: To determine the MIC of a test compound against a specific microorganism.
Materials:
-
96-well microtiter plates.
-
Test compound.
-
Bacterial or fungal culture.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[14]
-
Spectrophotometer or McFarland standards.
-
Incubator.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in the broth medium to a specific concentration (e.g., 5 x 10^5 CFU/mL).[13]
-
Serial Dilution: The test compound is serially diluted in the broth directly in the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension. Control wells (no compound and no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[14]
-
Reading Results: After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[15][16]
Objective: To determine the antioxidant capacity of a test compound by its ability to scavenge the DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution.
-
Test compound.
-
A suitable solvent (e.g., methanol or ethanol).
-
Spectrophotometer or microplate reader.
-
Positive control (e.g., Ascorbic acid or Trolox).
Procedure:
-
Sample Preparation: The test compound is dissolved in the solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A specific volume of each dilution of the test compound is mixed with a DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[15]
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm).[15]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Synthase Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.[8]
Objective: To determine the anti-inflammatory potential of a test compound by measuring its ability to inhibit NO production.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS) for stimulation.
-
Test compound.
-
Griess reagent for nitrite quantification.[8]
-
Microplate reader.
Procedure:
-
Cell Culture and Seeding: Macrophage cells are cultured and seeded into 96-well plates and allowed to adhere.[8]
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[8]
-
Incubation: The plates are incubated for a longer period (e.g., 24 hours) to allow for NO production.[8]
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.[8]
-
Calculation: The percentage of NO inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined. A cell viability assay is also performed to rule out cytotoxicity as the cause of reduced NO production.[8]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative analysis of this compound bioactivity.
Caption: Experimental workflow for comparative bioactivity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 3. Repellent activities of stereoisomers of this compound-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticariogenic Properties of ent-Pimarane Diterpenes Obtained by Microbial Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 12. benchchem.com [benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS and GC-FID for p-Menthane Analysis in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific volatile compounds in essential oils is critical for quality control, efficacy assessment, and formulation development. p-Menthane, a monoterpene and a key constituent in various essential oils, requires precise analytical methods for its characterization. This guide provides a detailed comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the analysis of this compound and related terpenes in essential oils.
Performance Comparison: GC-MS vs. GC-FID
Gas Chromatography is the foundational technique for separating the volatile components of a complex mixture like essential oil. The key difference between the two methods discussed lies in the detector used. GC-MS provides structural information, leading to a more confident identification of compounds, while GC-FID offers robust quantification. The choice between these methods depends on the specific analytical goal—qualitative and quantitative analysis (GC-MS) versus precise quantification of known analytes (GC-FID).
Below is a summary of typical performance characteristics for the analysis of terpenes, which are representative of the expected performance for this compound.
| Parameter | GC-MS | GC-FID |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.005 - 0.3 µg/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.016 - 1.0 µg/mL | 1.0 µg/mL |
| Accuracy (% Recovery) | 80 - 115% | 89 - 111% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound in essential oils using GC-MS and GC-FID.
GC-MS Protocol
This method is ideal for both the identification and quantification of this compound and other volatile compounds in essential oils.
1. Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibrated range. A typical dilution is 1 µL of essential oil in 1 mL of solvent.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60-70 °C, hold for 2-3 minutes.
-
Ramp: Increase at a rate of 3-5 °C/min to 240-250 °C.
-
Hold at the final temperature for a sufficient time to elute all compounds of interest.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard.
-
For quantification, create a calibration curve using a series of standard solutions of known concentrations.
GC-FID Protocol
This method is a robust and cost-effective option for the routine quantification of this compound when its identity has already been confirmed.
1. Sample Preparation:
-
Sample preparation is the same as for the GC-MS method. Dilute the essential oil in a suitable solvent to an appropriate concentration.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent with a Flame Ionization Detector.
-
Column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injector: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate. For Nitrogen, a linear velocity of around 20 cm/s can be used.[1]
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C.
-
Ramp: 3 °C/min to 250 °C.[1]
-
-
Detector: Flame Ionization Detector (FID) at 300-320 °C.[1][2]
3. Data Analysis:
-
Identify this compound based on its retention time compared to a reference standard.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from standard solutions.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and GC-FID analysis.
Conclusion
Both GC-MS and GC-FID are powerful techniques for the analysis of this compound in essential oils. GC-MS offers the advantage of providing structural information, making it the gold standard for the identification of unknown compounds and for comprehensive qualitative and quantitative analyses. On the other hand, GC-FID is a reliable, robust, and more cost-effective method for the routine quantification of known compounds like this compound, often providing excellent precision. The choice of method will ultimately be guided by the specific requirements of the analysis, including the need for structural confirmation, the desired level of sensitivity, and budgetary considerations.
References
A Head-to-Head Battle: p-Menthane-3,8-diol (PMD) vs. DEET as an Insect Repellent
In the ongoing war against insect-borne diseases, personal repellents remain a critical line of defense. For decades, N,N-Diethyl-meta-toluamide (DEET) has been the gold standard, trusted for its broad-spectrum efficacy. However, concerns over its synthetic nature and potential side effects have paved the way for alternatives. Among the most promising is p-Menthane-3,8-diol (PMD), a naturally derived compound from the oil of lemon eucalyptus. This guide provides a comprehensive, data-driven comparison of PMD and DEET for researchers, scientists, and drug development professionals.
Efficacy: A Quantitative Comparison
The effectiveness of an insect repellent is primarily measured by its Complete Protection Time (CPT), the duration for which it completely prevents insect bites. Numerous studies have compared the CPT of PMD and DEET against various mosquito species, which are significant vectors of diseases like malaria, dengue, and Zika virus.
Below is a summary of quantitative data from various experimental studies, showcasing a direct comparison of the two repellents.
| Active Ingredient | Concentration | Mosquito Species | Mean Complete Protection Time (Hours) | Study Reference |
| This compound-3,8-diol (PMD) | 30% | Aedes aegypti | ~6.3 | [1] |
| DEET | 23.8% | Aedes aegypti | ~5 | [2] |
| This compound-3,8-diol (PMD) | 15% | Field Conditions (Mixed Species) | At least 6 | [3] |
| DEET | 15% | Field Conditions (Mixed Species) | At least 6 | [3] |
| This compound-3,8-diol (PMD) | 15% | Aedes aegypti (Lab) | 0.5 | [3] |
| DEET | 15% | Aedes aegypti (Lab) | 0.5 | [3] |
| This compound-3,8-diol (PMD) | 15% | Anopheles stephensi (Lab) | 1 | [3] |
| DEET | 15% | Anopheles stephensi (Lab) | 2 | [3] |
| This compound-3,8-diol (PMD) | 15% | Culex quinquefasciatus (Lab) | 0.5 | [3] |
| DEET | 15% | Culex quinquefasciatus (Lab) | 2 | [3] |
| Oil of Lemon Eucalyptus (PMD) | Not Specified | Mosquitoes (U.S.) | Up to 2 | [2] |
| DEET | Low Concentrations | Mosquitoes (U.S.) | Similar to OLE | [2] |
| This compound-3,8-diol (PMD) | 30% | Anopheles darlingi | 96.89% protection for 4 hours | [1] |
| DEET | 15% | Anopheles darlingi | 84.81% protection | [1] |
Mechanism of Action: How They Repel
Both PMD and DEET function by interfering with an insect's olfactory system, making it difficult for them to locate a host.[4] However, the precise molecular interactions differ.
DEET is understood to have a multi-modal mechanism.[5] It can act as a "confusant" by inhibiting the function of Odorant Receptors (ORs), particularly the highly conserved co-receptor Orco, thereby masking the scent of human attractants like 1-octen-3-ol.[5][6][7] Additionally, DEET can directly activate specific chemosensory receptors, such as the Ionotropic Receptor Ir40a in Drosophila melanogaster, triggering an avoidance response.[8][9] Some studies also suggest that DEET can induce taste avoidance through gustatory receptors upon contact.[8]
PMD also disrupts the insect's ability to detect human hosts by interfering with their olfactory receptors.[4] While the specific receptor targets are less extensively characterized than for DEET, it is known to repel a variety of insects through its strong odor and by disrupting their sensory mechanisms.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Insect Repellents Information [columbiadoctors.org]
- 3. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET | Semantic Scholar [semanticscholar.org]
- 7. chemconnections.org [chemconnections.org]
- 8. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
The Differential Biological Activities of p-Menthane Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is particularly evident in the p-menthane class of monoterpenoids, where different stereoisomers exhibit a wide range of pharmacological and physiological effects. This guide provides a comprehensive comparison of the biological activities of various this compound stereoisomers, supported by experimental data, to aid researchers and drug development professionals in understanding their structure-activity relationships.
Insect Repellent Activity
The insect repellent properties of this compound-3,8-diol (PMD) stereoisomers have been a subject of significant research, revealing species-specific differences in their efficacy.
A study investigating the repellency of four PMD stereoisomers against the malaria vector, Anopheles gambiae, found that all four stereoisomers, as well as their racemic and diastereoisomeric mixtures, were equally effective.[1][2] In contrast, research on the dengue and Zika vector, Aedes albopictus, demonstrated a clear differentiation in the repellent activity of the stereoisomers.[1] The (1R)-(+)-cis-PMD isomer exhibited the highest and most prolonged repellency against Aedes albopictus.[3]
Table 1: Comparison of Insect Repellent Activity of this compound-3,8-diol (PMD) Stereoisomers
| Stereoisomer | Target Species | Activity | Reference |
| All four stereoisomers | Anopheles gambiae | Equally active | [1][2] |
| (1R)-(+)-cis-PMD | Aedes albopictus | Highest repellency index | [3] |
| (1S)-(-)-cis-PMD | Aedes albopictus | Slightly lower repellency than (1R)-(+)-cis-PMD | [3] |
| (1S)-(+)-trans-PMD | Aedes albopictus | Slight repellent effect | [3] |
| (1R)-(-)-trans-PMD | Aedes albopictus | Slight repellent effect | [3] |
Antiviral Activity
This compound-3,8-diol has demonstrated significant virucidal properties, particularly against enveloped viruses such as Herpes Simplex Virus type-1 (HSV-1) and Influenza A virus.[1] The mechanism of action is believed to involve the disruption of the viral lipid envelope.[1] However, current research has predominantly focused on PMD as a mixture of stereoisomers, and there is a lack of data on the differential efficacy of individual isomers.[1]
Sensory and Anti-inflammatory Activities of Menthol Stereoisomers
Menthol, a well-known this compound derivative, has eight stereoisomers that exhibit distinct sensory and anti-inflammatory properties. The cooling sensation associated with menthol is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.
(-)-Menthol is the most potent agonist of TRPM8, and its interaction with the channel is highly stereospecific. The anti-inflammatory effects of l-menthol have also been documented, with studies showing its ability to suppress the production of key inflammatory mediators.[4]
Table 2: Comparison of Anti-inflammatory Activity of l-Menthol
| Compound | Inflammatory Mediator | Model System | Inhibition | Reference |
| l-Menthol | Leukotriene B4 (LTB4) | LPS-stimulated human monocytes | -64.4 +/- 10% | [4] |
| l-Menthol | Prostaglandin E2 (PGE2) | LPS-stimulated human monocytes | -56.6 +/- 8% | [4] |
| l-Menthol | Interleukin-1β (IL-1β) | LPS-stimulated human monocytes | -64.2 +/- 7% | [4] |
Antimicrobial Activity
While various monoterpenes are known to possess antimicrobial properties, there is a notable lack of comprehensive studies directly comparing the Minimum Inhibitory Concentration (MIC) values of different this compound stereoisomers against a range of bacteria and fungi. This remains a significant gap in the understanding of their structure-activity relationships in this area.
Experimental Protocols
Insect Repellency Assay: Arm-in-Cage Method
This method is widely used to evaluate the efficacy of insect repellents against mosquitoes.
-
Volunteer Recruitment: Recruit human volunteers and obtain informed consent.
-
Repellent Application: Apply a standardized amount of the test compound (e.g., a specific stereoisomer of PMD) dissolved in a suitable solvent (e.g., ethanol) to a defined area on the volunteer's forearm. The other forearm serves as a control (solvent only).
-
Mosquito Exposure: Volunteers insert their treated and control arms into separate cages containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).
-
Data Collection: Record the time to the first confirmed bite on the treated arm. This is known as the Complete Protection Time (CPT). The number of landings and biting attempts on both arms are also recorded over a specific time period.
-
Data Analysis: Compare the CPT and the number of bites between the treated and control arms to determine the repellency of the compound.
Antiviral Activity Assay: Plaque Reduction Assay
This assay is used to determine the ability of a compound to inhibit the replication of a virus.
-
Cell Culture: Seed susceptible host cells (e.g., Vero cells for HSV-1) in multi-well plates and grow to confluence.
-
Virus Inoculation: Infect the cell monolayers with a known amount of virus.
-
Compound Treatment: Add serial dilutions of the test compound to the infected cells. A no-compound control is also included.
-
Incubation: Incubate the plates for a period that allows for viral replication and the formation of visible plaques (localized areas of cell death).
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains living cells, making the plaques visible.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated to determine its antiviral potency.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages
This in vitro assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the production of NO.
-
Compound Treatment: Concurrently with LPS stimulation, treat the cells with various concentrations of the test compound.
-
Nitrite Measurement: After a suitable incubation period, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Signaling Pathways and Experimental Workflows
TRPM8 Activation by Menthol Stereoisomers
The cooling sensation of menthol is initiated by its binding to and activation of the TRPM8 ion channel in sensory neurons. The potency of this activation is highly dependent on the stereochemistry of the menthol isomer.
Caption: Stereospecific activation of the TRPM8 ion channel by (-)-menthol.
General Workflow for Screening Anti-inflammatory Compounds
The following diagram illustrates a typical workflow for identifying and characterizing the anti-inflammatory properties of natural compounds like this compound stereoisomers.
Caption: A generalized workflow for the evaluation of anti-inflammatory activity.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Simplified overview of the canonical NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Repellent activities of stereoisomers of this compound-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory activity of L-menthol compared to mint oil in human monocytes in vitro: a novel perspective for its therapeutic use in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to Synthetic vs. Natural p-Menthane Derivatives
For researchers and professionals in drug development and natural product chemistry, the ability to distinguish between synthetic and naturally sourced compounds is paramount for ensuring authenticity, quality, and consistency. This guide provides a detailed spectroscopic comparison of p-menthane derivatives, a class of monoterpenoids found in many essential oils, from both synthetic and natural origins. While a direct, side-by-side spectroscopic analysis of every this compound derivative under identical conditions is not exhaustively available in the literature, this guide utilizes this compound-3,8-diol as a representative example to illustrate the principles and expected outcomes of such a comparison.[1] The spectroscopic data of a pure synthetic standard is often the benchmark for identifying its natural counterpart.[1]
The primary spectroscopic techniques employed for this differentiation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).[2][3] Natural extracts are typically complex mixtures, whereas synthetic versions are generally of high purity.[2] This fundamental difference is often the most telling characteristic in a comparative analysis.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the expected spectroscopic data for a representative this compound derivative, this compound-3,8-diol. For a pure, isolated natural product, the spectroscopic data should be identical to its synthetic counterpart.[1] Deviations in the spectrum of a natural extract typically indicate the presence of other compounds.
Table 1: ¹H NMR Spectroscopic Data Comparison (ppm)
| Proton Assignment | Synthetic this compound-3,8-diol | Natural this compound-3,8-diol (Isolated) | Key Observations |
| CH₃-C1 | ~1.20 (s) | Identical to synthetic | The chemical shift and multiplicity should align perfectly. |
| CH(OH)-C3 | ~3.80 (m) | Identical to synthetic | The position of this signal is characteristic of the alcohol group. |
| CH-C4 | ~1.40 (m) | Identical to synthetic | Complex multiplet due to coupling with neighboring protons. |
| CH(CH₃)₂-C8 | ~0.90 (d) | Identical to synthetic | Doublet signals for the isopropyl methyl groups. |
| OH | Variable | Variable | Broad signals; position is dependent on concentration and solvent. |
| Other Terpenes | Absent | Likely Present in Extracts | A natural extract will show additional signals from other terpenes. |
Table 2: ¹³C NMR Spectroscopic Data Comparison (ppm)
| Carbon Assignment | Synthetic this compound-3,8-diol | Natural this compound-3,8-diol (Isolated) | Key Observations |
| C1 | ~72.0 | Identical to synthetic | Chemical shifts of all carbon atoms should be identical. |
| C3 | ~70.0 | Identical to synthetic | The presence of two signals around 70-72 ppm is indicative of the diol. |
| C8 | ~73.0 | Identical to synthetic | |
| CH₃ groups | ~20-30 | Identical to synthetic | |
| Other Terpenes | Absent | Likely Present in Extracts | Additional carbon signals will be present in a natural mixture. |
Table 3: IR Spectroscopic Data Comparison (cm⁻¹)
| Functional Group | Synthetic this compound-3,8-diol | Natural this compound-3,8-diol (Isolated) | Key Observations |
| O-H Stretch | ~3400 (broad) | Identical to synthetic | A strong, broad peak characteristic of alcohols.[1] |
| C-H Stretch | ~2950 | Identical to synthetic | Aliphatic C-H stretching vibrations.[1] |
| C-H Bend | ~1460, ~1370 | Identical to synthetic | Bending vibrations for CH₂ and CH₃ groups.[1] |
| C-O Stretch | ~1150 | Identical to synthetic | Characteristic C-O stretching of alcohols.[1] |
| Other Functional Groups | Absent | Possible in Extracts | Natural extracts may show carbonyl peaks (~1700 cm⁻¹) from other compounds. |
Table 4: Mass Spectrometry (GC-MS) Data Comparison
| Analysis | Synthetic this compound-3,8-diol | Natural this compound Derivative (in Extract) | Key Observations |
| Chromatogram | A single, sharp peak.[2] | Multiple peaks of varying intensities.[2] | The complexity of the natural extract's chromatogram is a key differentiator. |
| Mass Spectrum (EI) | Characteristic fragmentation pattern | Identical fragmentation pattern for the corresponding peak | The mass spectrum of the target molecule should be the same in both samples. |
| Major Fragments | Consistent with structure | Consistent with structure | Fragments corresponding to the loss of water and alkyl groups are expected. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a primary technique for separating and identifying volatile compounds in a mixture.[2]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Column : A non-polar capillary column, such as an HP-5MS, is commonly used.[4]
-
Sample Preparation : Dilute the essential oil or synthetic sample in a suitable solvent like hexane or dichloromethane.
-
Injection : Inject a small volume (e.g., 1 µL) into the GC inlet, which is heated to vaporize the sample.
-
GC Oven Program : A typical temperature program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 240°C) to elute compounds with different boiling points.[4]
-
MS Detection : As compounds elute from the GC column, they are ionized (commonly by electron impact) and the resulting fragments are detected by the mass spectrometer.
-
Data Analysis : Identify compounds by comparing their mass spectra and retention times to spectral libraries (e.g., NIST) and pure standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure and environment of atomic nuclei.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound or extract in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1][5]
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR : Acquire the carbon spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C. DEPT experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[6]
-
-
Data Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[3]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Data Acquisition : Record a background spectrum first, then the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[1] The spectrum is usually displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Analysis : Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C-H).
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the comparison of synthetic and natural this compound derivatives.
References
Quantitative Structure-Activity Relationship (QSAR) of p-Menthane Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of various p-Menthane analogs across different biological activities, including herbicidal, insect repellent, insecticidal, and antifungal properties. The data presented is compiled from multiple experimental studies and serves as a valuable resource for the rational design of new, more potent compounds.
Herbicidal Activity of sec-p-Menthane-1-amine Derivatives
A series of sec-p-menthane-1-amine derivatives have demonstrated significant herbicidal activity, with some compounds showing efficacy greater than the commercial herbicide glyphosate. The following table summarizes the inhibitory concentration (IC50) values against the root and shoot growth of barnyard grass (Echinochloa crus-galli) and rape (Brassica napus).[1][2][3][4]
Table 1: Herbicidal Activity (IC50 in mg/L) of sec-p-Menthane-1-amine Derivatives
| Compound ID | R Group | Barnyard Grass (Root) IC50 | Barnyard Grass (Shoot) IC50 | Rape (Root) IC50 | Rape (Shoot) IC50 |
| 3p | n-Butyl | 1.75 | 9.33 | 15.21 | 13.12 |
| 3r | Isobutyl | 2.15 | 11.54 | 18.32 | 16.45 |
| 3u | n-Pentyl | 2.54 | 13.21 | 20.11 | 18.98 |
| 3w | Isopentyl | 2.89 | 15.67 | 22.43 | 20.17 |
| Glyphosate | (Reference) | 12.07 | 42.11 | >200 | >200 |
Note: The compound IDs correspond to the nomenclature used in the source literature. The R group refers to the substituent on the amine.
Experimental Protocol: Herbicidal Activity Assessment (Culture Dish Method) [2][4]
This method evaluates the post-emergence herbicidal activity of compounds on target weed species.
-
Seed Preparation: Seeds of barnyard grass and rape are soaked in warm water (28°C) for 12 hours, then filtered and incubated at 28°C for 24 hours to promote germination.
-
Preparation of Test Plates: Petri dishes (9 cm in diameter) are lined with two layers of filter paper.
-
Application of Test Compounds: A specific volume of the test compound solution at various concentrations (e.g., 10 mL for barnyard grass, 6 mL for rape) is added to the corresponding Petri dishes. A control solution (without the test compound) is used for comparison.
-
Incubation: A predetermined number of germinated seeds are placed in each Petri dish. The dishes are then sealed and incubated in a growth chamber with controlled temperature, humidity, and light cycle (e.g., 12 hours light/12 hours dark).
-
Data Collection: After a set incubation period (e.g., 7 days), the root and shoot lengths of the seedlings are measured.
-
IC50 Calculation: The concentration of the compound that inhibits root or shoot growth by 50% compared to the control is calculated and expressed as the IC50 value.
Insect Repellent Activity of this compound-3,8-diol (PMD) Analogs
This compound-3,8-diol (PMD) is a well-known insect repellent derived from lemon eucalyptus.[5] Its efficacy is often measured by the Complete Protection Time (CPT), which is the duration a repellent prevents insect bites.
Table 2: Insect Repellent Activity (CPT in Hours) of PMD Formulations
| Active Ingredient | Concentration (%) | Mosquito Species | Mean CPT (Hours) |
| This compound-3,8-diol (PMD) | 30 | Aedes aegypti | ~6.3 |
| This compound-3,8-diol (PMD) | 20 | Aedes aegypti | >6.3 |
| This compound-3,8-diol (PMD) | 30 (with vanillin) | Aedes aegypti | up to 9.5 |
| DEET (Reference) | 20 | Aedes aegypti | >6.3 |
| DEET (Reference) | 23.8 | Aedes aegypti | ~5.0 |
Note: CPT can vary based on the formulation, application dose, and individual user.[6][7]
Experimental Protocol: Arm-in-Cage Test for Mosquito Repellency [5]
This is a standard laboratory method to evaluate the efficacy of topical insect repellents.
-
Volunteer Preparation: Human volunteers must avoid using scented products for at least 24 hours before the test.
-
Repellent Application: A precise dose of the repellent formulation (e.g., 1.0 mL) is applied evenly to a defined area of the volunteer's forearm. The hand is protected by a glove.
-
Exposure: The treated forearm is inserted into a cage containing a specific number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti) for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
Observation: The time to the first confirmed insect bite is recorded. A confirmed bite is typically defined as a bite followed by another within the same or the next exposure period.
-
CPT Determination: The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.
Insecticidal Activity of this compound Analogs
Certain this compound analogs, such as thymol and pulegone, have demonstrated insecticidal properties. The activity is often quantified by the median lethal dose (LD50), the dose required to kill 50% of a test population.
Table 3: Topical Insecticidal Activity (LD50 in µ g/fly ) against Houseflies (Musca domestica)
| Compound | 24-hour LD50 (µ g/fly ) | 48-hour LD50 (µ g/fly ) |
| Thymol | 43.8 | 41.1 |
| (+)-Pulegone | 73.0 | 68.2 |
| Carvacrol | 90.8 | 80.6 |
| Menthone | >400 | >400 |
| Fenchone | >400 | >400 |
Data from a study on essential oil components, many of which are this compound analogs or structurally related.[8][9]
Experimental Protocol: Topical Application Bioassay for Insecticidal Activity
This method determines the dose-dependent mortality of an insecticide when applied directly to an insect.
-
Insect Rearing: A susceptible strain of the target insect (e.g., houseflies) is reared under controlled laboratory conditions.
-
Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
-
Topical Application: A small, precise volume (e.g., 0.2 µL) of each test solution is applied to the dorsal thorax of individual, anesthetized insects using a microapplicator. A control group is treated with the solvent only.
-
Observation: The treated insects are placed in observation containers with access to food and water. Mortality is assessed at specific time points (e.g., 24 and 48 hours).
-
LD50 Calculation: The LD50 value is calculated using probit analysis of the dose-mortality data.
Antifungal Activity of this compound Analogs
Thymol, a prominent this compound derivative, is well-documented for its antifungal properties. Its efficacy is typically expressed as the half-maximal inhibitory concentration (IC50).
Table 4: Antifungal Activity (IC50) of Thymol
| Compound | Fungal Species | IC50 (µg/mL) |
| Thymol | Aspergillus niger | ~250 (MIC) |
| Thymol | Penicillium commune | ~250 (MIC) |
| Thymol | Cryptococcus neoformans | ≤0.0312 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth. The data for C. neoformans is for a different experimental drug but is included for context on the potency of antifungal agents.[10][11][12]
Experimental Protocol: Mycelial Growth Inhibition Assay
This assay assesses the ability of a compound to inhibit the growth of fungal mycelia.
-
Fungal Culture: The target fungal species is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Preparation of Test Plates: The test compound is incorporated into the molten agar medium at various concentrations before it solidifies in Petri dishes. Control plates contain the medium without the test compound.
-
Inoculation: A small plug of actively growing mycelium from the edge of a fresh fungal culture is placed in the center of each test and control plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals.
-
IC50 Calculation: The percentage of growth inhibition is calculated relative to the control. The IC50 value is the concentration of the compound that causes a 50% reduction in mycelial growth.
Visualizing QSAR and Mechanisms
QSAR Workflow
The following diagram illustrates a typical workflow for a Quantitative Structure-Activity Relationship study, from data collection to model validation and prediction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Characterisation of actions of this compound-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Topical Toxicity and Repellency Profiles of 17 Essential Oil Components against Insecticide-Resistant and Susceptible Strains of Adult Musca domestica (Diptera: Muscidae) [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 [frontiersin.org]
- 11. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
comparing the efficacy of different chiral auxiliaries derived from p-Menthane
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes. Chiral auxiliaries derived from the readily available and inexpensive p-menthane scaffold have long been a mainstay in the synthetic chemist's toolbox. This guide provides an objective comparison of the efficacy of prominent this compound-derived chiral auxiliaries, supported by experimental data, to aid in the selection of the most suitable auxiliary for a given transformation.
Overview of Key this compound Derived Chiral Auxiliaries
The most widely utilized chiral auxiliaries based on the this compound framework are (-)-menthol and its derivative, (-)-8-phenylmenthol. Additionally, trans-2-phenyl-1-cyclohexanol, while not a direct this compound derivative, is often considered a valuable alternative due to its structural similarities and comparable applications.
-
(-)-Menthol: As a naturally abundant and cost-effective chiral molecule, (-)-menthol is an attractive starting point for asymmetric synthesis. Its rigid cyclohexane ring provides a defined chiral environment.
-
(-)-8-Phenylmenthol: Introduced by E.J. Corey, this derivative incorporates a phenyl group, significantly increasing steric hindrance and often leading to higher levels of stereocontrol compared to (-)-menthol.[1][2]
-
trans-2-Phenyl-1-cyclohexanol: Developed as a more readily synthesized alternative to 8-phenylmenthol, this auxiliary has demonstrated considerable efficacy in various asymmetric reactions.[1][3]
Data Presentation: A Comparative Analysis
The following tables summarize the performance of these chiral auxiliaries in key asymmetric reactions, providing a quantitative basis for comparison.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The efficacy of this compound derived auxiliaries in controlling the stereochemistry of this reaction is well-documented.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (de, %) | Reference(s) |
| (-)-Menthol | Acrylate | Cyclopentadiene | Et₂AlCl | -78 | 75 | 88:12 | 76 | [4] |
| (-)-8-Phenylmenthol | Acrylate | 5-(Benzyloxymethyl)cyclopentadiene | AlCl₃ | -78 | 85 | >95:5 | >90 | [5] |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | TiCl₄ | -78 | 89 | 98.5:1.5 | 97 | [5] |
| trans-2-Phenyl-1-cyclohexanol | Glyoxylate Ester | 2,4-Dimethyl-2-pentene | SnCl₄ | -78 | - | 10:1 (anti:syn) | - | [1] |
Asymmetric Alkylation
For the creation of chiral carboxylic acid derivatives, the asymmetric alkylation of enolates derived from esters of this compound auxiliaries is a key strategy.
| Chiral Auxiliary | Ester Derivative | Electrophile | Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) | Reference(s) |
| (-)-Menthol | Acetate | Benzyl bromide | LDA | -78 | - | 85 | [4] |
| (-)-Menthol | Propanoate | Methyl iodide | LDA | -78 | - | 90 | [4] |
| (-)-8-Phenylmenthol | Phenylacetate | Methyl iodide | LHMDS | -78 | 95 | >98 | [6] |
| (-)-8-Phenylmenthol | Phenylacetate | Benzyl bromide | LHMDS | -78 | 92 | >98 | [6] |
Asymmetric Aldol Reaction
While less documented for this compound derivatives compared to other auxiliaries like Evans oxazolidinones, some data is available for their application in aldol-type reactions.
| Chiral Auxiliary | Carbonyl Derivative | Aldehyde | Lewis Acid/Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) | Reference(s) |
| (-)-8-Phenylmenthol | Glyoxylate | Hex-1-ene (Ene reaction) | SnCl₄ | -30 | 85 | 93 | [7] |
| (-)-8-Phenylmenthol | Glyoxylate | trans-But-2-ene (Ene reaction) | SnCl₄ | -30 | 80 | 94 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of these chiral auxiliaries.
Protocol 1: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate
This protocol details the Lewis acid-catalyzed Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and cyclopentadiene.
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
Cyclopentadiene (freshly cracked)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of TiCl₄ (1.1 eq) in toluene dropwise to the stirred solution.
-
After stirring for 15 minutes, add freshly cracked cyclopentadiene (2.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation of (-)-Menthyl Acetate
This protocol outlines the diastereoselective alkylation of the lithium enolate of (-)-menthyl acetate.[4]
Materials:
-
(-)-Menthyl acetate
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (-)-menthyl acetate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the LDA solution (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to generate the enolate.
-
Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
The following diagram illustrates the general principle of employing a chiral auxiliary in asymmetric synthesis.
Stereochemical Model for Diels-Alder Reaction
The stereochemical outcome of the Diels-Alder reaction is dictated by the steric hindrance provided by the chiral auxiliary, which directs the approach of the diene to one face of the dienophile.
References
Safety Operating Guide
Proper Disposal of p-Menthane: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of p-Menthane, ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of chemical waste, including this compound. This guide provides a comprehensive overview of the necessary safety measures, logistical planning, and step-by-step procedures for the proper disposal of this compound. The following information is synthesized from safety data sheets and regulatory guidelines for this compound and structurally similar compounds.
Immediate Safety and Logistical Information
Proper handling and disposal of this compound are critical to minimize risks. Before initiating any disposal procedures, ensure that the appropriate personal protective equipment (PPE) is worn and that the designated waste accumulation area is properly set up.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemical-resistant gloves.
-
Skin Protection: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: In poorly ventilated areas or if aerosols may be generated, a respirator should be used.[1]
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[1][2]
-
Avoid mixing this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]
-
Store the container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[2][3][4]
-
Ensure the container is tightly closed to prevent leaks or evaporation.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data related to the disposal and safety of this compound and its related compounds.
| Parameter | Value/Information | Source |
| Hazard Classification | Flammable liquid and vapor; Causes serious eye damage.[4] | [4] |
| Primary Disposal Method | Licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1][3] | [1][3] |
| Container Rinsing | Triple-rinse (or equivalent) with a suitable solvent.[1][2][3] | [1][2][3] |
| Spill Management | Prevent further leakage if safe to do so. Do not let the chemical enter drains.[1][2] | [1][2] |
| Environmental Fate | Discharge into the environment must be avoided.[2][3] | [2][3] |
Step-by-Step Disposal Plan
Follow these procedural steps for the safe disposal of this compound and its containers.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound.
-
Do not mix with other waste streams unless approved by EHS.
-
-
Waste Collection:
-
Carefully transfer waste this compound into the designated container, avoiding splashes and spills.
-
Keep the container securely closed when not in use.[5]
-
-
Spill and Leak Management:
-
Final Disposal:
-
The primary recommended disposal method is through a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is also a suitable method.[1][2][3]
-
Contact your institution's EHS department to arrange for pickup and disposal in accordance with local, state, and federal regulations.[1]
-
-
Container Decontamination and Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.[1][2][3]
-
The rinsate must be collected and disposed of as hazardous chemical waste.[1]
-
After proper decontamination, containers may be offered for recycling or reconditioning.[1][2][3]
-
Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if permitted by local regulations.[1][2]
-
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general principle for determining the appropriate disposal method for a chemical waste involves a "waste determination" process.[5] This typically includes:
-
Knowledge of the Process: Understanding the chemical processes that generated the waste to identify its constituents.
-
Safety Data Sheet (SDS) Review: Consulting the SDS for the chemical to understand its hazards and recommended disposal methods.
-
Characteristic Hazardous Waste Analysis: If the waste is not a listed hazardous waste, it must be tested for the characteristics of ignitability, corrosivity, reactivity, and toxicity.
-
Regulatory Consultation: Cross-referencing the waste with federal and state lists of hazardous wastes (e.g., F, K, P, and U lists).[8][9][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. mtu.edu [mtu.edu]
- 6. carlroth.com [carlroth.com]
- 7. biosynth.com [biosynth.com]
- 8. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 9. epa.gov [epa.gov]
- 10. geo.utexas.edu [geo.utexas.edu]
Essential Safety and Operational Guide for Handling p-Menthane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling p-Menthane, including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Key Physical and Chemical Properties
Understanding the fundamental properties of this compound is the first step in safe handling. This clear, colorless liquid possesses a distinct odor and is insoluble in water.[1][2]
| Property | Value |
| Physical State | Liquid[1] |
| Color | Colourless[1] |
| Melting Point | -89.84 °C[1] |
| Boiling Point | 170.9 °C (at 725 mm Hg)[1] |
| Flammability | Flammable liquid and vapor[2][3] |
| Solubility in Water | Insoluble[2] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The recommended PPE includes a multi-layered defense against potential splashes, vapors, and accidental contact.
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields.[4][5]
-
In situations with a high potential for splashing, a face shield should be worn in addition to goggles.[6]
Hand Protection:
Skin Protection:
-
Wear appropriate protective clothing to prevent skin contact, such as a long-sleeved lab coat or chemical-resistant coveralls.[3][4]
-
For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[5]
Respiratory Protection:
-
If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[2][4]
Safe Handling and Operational Protocols
Strict adherence to safe handling procedures is crucial to prevent accidents and ensure the well-being of laboratory personnel.
General Handling:
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools and take measures to prevent static discharge.[1][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3] No smoking is permitted in the handling area.[1][3]
Storage:
-
Store away from direct sunlight.[8]
-
Store apart from incompatible materials, such as strong oxidizing agents like nitric acid.[1][2]
Spill Management Workflow
In the event of a this compound spill, a swift and organized response is critical to contain the material and mitigate any potential hazards. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[4]
-
Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4]
Disposal Method:
-
Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[1]
-
The recommended method of disposal is through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[4]
-
Never dispose of this compound down drains or in watercourses.[1][9]
Container Decontamination:
-
Empty containers should be triple-rinsed with a suitable solvent.[4]
-
The rinsate should be collected and disposed of as chemical waste.[4]
-
After proper decontamination, containers may be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[4]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. youtube.com [youtube.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
